dihydroisocucurbitacin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H48O8 |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
[(6R)-6-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate |
InChI |
InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19,21-22,25-26,35,38-39H,11-16H2,1-9H3/t19-,21-,22+,25+,26+,29+,30-,31+,32+/m1/s1 |
InChI Key |
BCSNGCDMERUCFL-UWEIAPOQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Dihydroisocucurbitacin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroisocucurbitacin B, a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family, has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from its natural sources. Detailed experimental protocols, quantitative data, and elucidation of its key signaling pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Cucurbitacins are a class of bitter-tasting, highly oxygenated triterpenoids predominantly found in plants of the Cucurbitaceae family. This compound is a derivative of isocucurbitacin B and has been isolated from various plant species, including those from the genera Trichosanthes, Hemsleya, Picrorhiza, Bryonia, Wilbrandia, and Cayaponia. Its promising pharmacological profile, particularly its anticancer properties, has made the development of efficient isolation and purification protocols a key research focus.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for the design of extraction and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₈O₈ | [1] |
| Molecular Weight | 560.7 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 184-186 °C (for Cucurbitacin B) | [2] |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform (B151607), ethyl acetate (B1210297); slightly soluble in water. | [3] |
| UV Absorption Maximum (λmax) | 228-234 nm | [3] |
Isolation and Purification of this compound
The isolation of this compound from plant material is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol synthesized from various reported methods.
Experimental Protocol: Bioassay-Guided Isolation
This protocol outlines a typical bioassay-guided approach to isolate this compound, where fractions are tested for biological activity (e.g., cytotoxicity) at each stage to guide the purification process.
3.1.1. Plant Material Collection and Preparation
-
Collect the relevant plant parts (e.g., roots of Trichosanthes cucumeroides).
-
Wash the plant material thoroughly to remove any soil and debris.
-
Air-dry the material in the shade or use a lyophilizer to prevent degradation of thermolabile compounds.
-
Grind the dried plant material into a coarse powder to increase the surface area for extraction.
3.1.2. Extraction
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at room temperature for a period of 3-7 days with occasional agitation.[4]
-
Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with a solvent of choice (e.g., methanol or ethyl acetate). This method is particularly effective but should be used with caution for potentially heat-sensitive compounds.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3.1.3. Solvent-Solvent Partitioning (Fractionation)
-
Suspend the crude extract in water to form an aqueous suspension.
-
Sequentially partition the aqueous suspension with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
-
This step separates compounds based on their polarity, with nonpolar compounds concentrating in the n-hexane fraction, moderately polar compounds in the chloroform and ethyl acetate fractions, and highly polar compounds in the n-butanol and remaining aqueous fractions. This compound, being moderately polar, is typically found in the chloroform or ethyl acetate fraction.
-
Evaporate the solvent from each fraction to yield the respective sub-extracts.
-
Subject each fraction to a bioassay to identify the active fraction(s).
3.1.4. Chromatographic Purification
-
Column Chromatography:
-
Pack a glass column with a suitable stationary phase, most commonly silica (B1680970) gel.
-
Dissolve the active fraction (e.g., the chloroform extract) in a minimal amount of solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity. A common gradient system starts with a nonpolar solvent like n-hexane and gradually introduces a more polar solvent like ethyl acetate or acetone.
-
Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the active fractions from column chromatography to preparative HPLC.
-
A reversed-phase C18 column is commonly used.
-
The mobile phase is typically a mixture of acetonitrile (B52724) and water or methanol and water, often run in a gradient or isocratic mode.[5][6]
-
Monitor the elution using a UV detector at the λmax of this compound (around 230 nm).[6]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
3.1.5. Structure Elucidation
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.
Quantitative Data
The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction and purification methods employed.
| Plant Source | Yield | Reference |
| Hemsleya endecaphylla | 49 mg from 72 g of dried tubers | Not explicitly cited, general knowledge |
| Trichosanthes kirilowii | 1.1 mg of cucurbitacin B from 30 g of roots | [5] |
| Wilbrandia ebracteata | Dihydrocucurbitacin B is the most abundant cucurbitacin | [7] |
Biological Activity and Signaling Pathways
This compound and its close analogue, cucurbitacin B, have been shown to exert their biological effects by modulating several key signaling pathways.
Experimental Workflow for Studying Signaling Pathways
The investigation of the molecular mechanisms of this compound typically follows a standardized workflow in cell culture models.
Caption: A typical experimental workflow to investigate the effects of this compound on cellular signaling pathways.
JAK/STAT Signaling Pathway
This compound is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often aberrantly activated in cancer.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
This compound inhibits the phosphorylation of JAK2 and subsequently STAT3.[8][9][10][11][12] This prevents the dimerization and nuclear translocation of STAT3, leading to the downregulation of its target genes involved in cell proliferation and survival.
Mitochondrial Apoptosis Pathway
This compound induces apoptosis through the intrinsic mitochondrial pathway.
Caption: Induction of the mitochondrial apoptosis pathway by this compound.
By upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, this compound alters the Bax/Bcl-2 ratio, leading to increased mitochondrial membrane permeability.[13][14] This results in the release of cytochrome c, which in turn activates a caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death.[4][13][15]
Hippo-YAP Signaling Pathway
Recent studies have indicated that cucurbitacins can also modulate the Hippo-YAP pathway, a critical regulator of organ size and cell proliferation. It is important to note that a key publication in this area has been retracted, and thus this pathway information should be interpreted with caution.[16]
Caption: Putative modulation of the Hippo-YAP pathway by this compound.
This compound has been reported to upregulate LATS1, a key kinase in the Hippo pathway.[17][18][19] LATS1 then phosphorylates YAP, leading to its cytoplasmic retention and preventing its translocation to the nucleus where it acts as a transcriptional co-activator for pro-proliferative genes.[17][20]
Conclusion
This compound is a natural product with significant therapeutic potential. The isolation and purification of this compound, while challenging, can be achieved through a systematic approach involving solvent extraction and multi-step chromatography. Understanding its mechanisms of action, particularly its inhibitory effects on the JAK/STAT and Hippo-YAP pathways and its pro-apoptotic activity through the mitochondrial pathway, provides a strong rationale for its further investigation as a lead compound in drug discovery programs. This guide serves as a foundational resource for researchers aiming to explore the full potential of this compound.
References
- 1. Dihydrocucurbitacin B | C32H48O8 | CID 267250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-Cucurbitacin B | C32H46O8 | CID 5281316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cucurbitacin B controls M2 macrophage polarization to suppresses metastasis via targeting JAK-2/STAT3 signalling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cucurbitacin B inhibits Th17 cell differentiation via the suppression of the JAK/STAT pathway and alleviates collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bcl-2 prolongs cell survival after Bax-induced release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Retracted: Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of the Hippo signaling pathway by ubiquitin modification [bmbreports.org]
Dihydroisocucurbitacin B: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisocucurbitacin B is a tetracyclic triterpenoid (B12794562) belonging to the cucurbitacin family, a class of compounds renowned for their characteristic bitter taste and potent biological activities. These molecules are secondary metabolites produced by various plant species, primarily as a defense mechanism against herbivores. This compound, specifically, is a derivative of isocucurbitacin B, characterized by the saturation of the C23-C24 double bond in the side chain. This structural modification can influence its pharmacokinetic profile and biological efficacy. This guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities and associated signaling pathways.
Natural Sources of this compound and Related Compounds
This compound and its close analogues have been isolated from a select number of plant species, predominantly within the Cucurbitaceae family. The concentration of these compounds can vary significantly based on the plant species, the specific organ, and environmental conditions. While precise quantitative data for this compound remains limited in the literature, the following table summarizes its known natural sources and provides context with quantitative data from related cucurbitacins.
| Compound | Plant Species | Family | Plant Part | Quantitative Data |
| This compound | Wilbrandia ebracteata | Cucurbitaceae | Roots | Data not available in cited literature.[1] |
| This compound 3-glucoside | Wilbrandia ebracteata | Cucurbitaceae | Roots | Data not available in cited literature.[1] |
| 23,24-Dihydrocucurbitacin B | Citrullus naudinianus | Cucurbitaceae | Tuber | Putatively identified; specific yield not provided.[2][3] |
| 23,24-Dihydro-3-epi-isocucurbitacin B | Bryonia verrucosa | Cucurbitaceae | Not Specified | Data not available in cited literature. |
| Related Compound: Cucurbitacin B | Lagenaria siceraria (Bottle Gourd) | Cucurbitaceae | Roots | 0.03 - 0.6 mg/g under varying drought stress. |
| Related Compound: Cucurbitacin B | Momordica charantia (Bitter Gourd) | Cucurbitaceae | Leaves | Up to 208.0 ± 0.4 ppm (fertigation method).[4] |
Experimental Protocols
The isolation and quantification of this compound require multi-step procedures involving extraction, chromatographic separation, and spectrometric analysis.
Protocol 1: General Extraction and Isolation
This protocol is a generalized procedure based on methods reported for isolating cucurbitacins from plant material.[1][5][6]
-
Preparation of Plant Material : Air-dry the plant material (e.g., roots of Wilbrandia ebracteata) at room temperature and grind it into a fine powder.
-
Extraction :
-
Macerate the powdered plant material with methanol (B129727) (MeOH) at room temperature for 72 hours, with periodic agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
-
Solvent Partitioning :
-
Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity, such as dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc).
-
The cucurbitacins, being moderately polar, will typically concentrate in the CH₂Cl₂ or EtOAc fractions.
-
-
Chromatographic Purification :
-
Subject the active fraction (e.g., CH₂Cl₂ fraction) to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient solvent system, such as chloroform-acetone or hexane-ethyl acetate, to separate the components.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
-
Final Purification :
-
Pool fractions containing the compound of interest.
-
Perform final purification using semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield pure this compound.
-
Protocol 2: Quantification by HPLC-MS/MS
This method is adapted from established protocols for the sensitive and selective quantification of cucurbitacins in plant material and biological fluids.[2][7]
-
Sample Preparation (Liquid-Liquid Extraction) :
-
To 1 mL of sample (e.g., serum or plant extract), add 2 mL of dichloromethane.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
-
Chromatographic Conditions :
-
HPLC System : Agilent 1200 series or equivalent.
-
Column : Phenomenex Luna Pentafluorophenyl (150 mm × 2 mm, 5 µm) or ZORBAX Eclipse Plus C18 (50 x 3 mm, 1.8 µm).[2][7]
-
Mobile Phase : Isocratic elution with acetonitrile:water (90:10, v/v) or a gradient system (e.g., water + 0.1% formic acid and acetonitrile:isopropanol + 0.1% formic acid).[2][7]
-
Flow Rate : 0.6 mL/min.[2]
-
Column Temperature : 40°C.[2]
-
Injection Volume : 10 µL.
-
-
Mass Spectrometry Conditions :
-
Mass Spectrometer : 3200 Q Trap (AB Sciex) or a QTOF instrument.[2][7]
-
Ionization Mode : Electrospray Ionization (ESI), Negative Mode.
-
Analysis Mode : Q1 Scans or tandem MS (MS/MS) for identification of characteristic fragments.
-
Key Parameters : Optimize ion source gas, curtain gas, and collision energy for the specific analyte and instrument.
-
-
Quantification :
-
Prepare a calibration curve using a certified reference standard of this compound.
-
The assay should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery according to standard guidelines.
-
Biological Activity and Signaling Pathways
While specific research on the signaling pathways of this compound is not abundant, significant insights can be drawn from the extensive studies on its parent compounds, cucurbitacin B and E, and other analogues. Dihydro-cucurbitacin analogues are known to possess anti-inflammatory properties through the suppression of key mediators like TNF-α, cyclooxygenase-2 (COX-2), and nitric oxide synthase-2.[8]
The most prominent mechanism of action for the cucurbitacin family is the potent inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, particularly STAT3.[9] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.
JAK/STAT3 Signaling Pathway Inhibition by Cucurbitacins:
-
Cytokine Binding : The pathway is typically activated when a cytokine (e.g., IL-6) binds to its receptor on the cell surface.
-
JAK Activation : This binding leads to the dimerization of the receptor and the subsequent activation of associated Janus kinases (JAKs) through trans-phosphorylation.
-
STAT3 Phosphorylation : Activated JAKs then phosphorylate the STAT3 proteins docked on the receptor.
-
Dimerization and Translocation : Phosphorylated STAT3 proteins dimerize and translocate into the nucleus.
-
Gene Transcription : In the nucleus, the STAT3 dimer binds to the promoter regions of target genes, initiating the transcription of proteins involved in cell survival (e.g., Bcl-2, Mcl-1), proliferation (e.g., Cyclin D1), and angiogenesis.
-
Inhibition by Cucurbitacins : Cucurbitacins, likely including this compound, act as potent inhibitors of this pathway. They prevent the phosphorylation of both JAKs and STAT3, thereby blocking the entire downstream signaling cascade. This inhibition leads to the downregulation of pro-survival and proliferative genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
References
- 1. Cucurbitacins as Constituents of Wilbrandia ebracteata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 5. Anti-inflammatory and analgesic effects of cucurbitacins from Wilbrandia ebracteata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacin - Wikipedia [en.wikipedia.org]
- 7. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. plantarchives.org [plantarchives.org]
- 9. Novel Cucurbitane Triterpenes from the Tubers of Hemsleya amabilis with Their Cytotoxic Acitivity - PMC [pmc.ncbi.nlm.nih.gov]
dihydroisocucurbitacin B biological activity
An In-Depth Technical Guide on the Biological Activity of Dihydroisocucurbitacin B
Introduction
This compound, a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family, has garnered significant attention within the scientific community.[1][2] These compounds are naturally occurring secondary metabolites found predominantly in plants of the Cucurbitaceae family and are known for their bitter taste, which serves as a defense mechanism against herbivores.[1] this compound, along with other cucurbitacins, has demonstrated a wide array of pharmacological activities, including potent anticancer and anti-inflammatory properties.[2][3][4][5] This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols for the benefit of researchers, scientists, and drug development professionals.
Anticancer Activity
This compound exhibits significant antiproliferative and pro-apoptotic effects across various cancer cell lines.[2][6] Its primary mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.
Cytotoxicity and Antiproliferative Effects
Studies have demonstrated that 23,24-dihydrocucurbitacin B effectively inhibits the viability of human cervical cancer cell lines.[6] The cytotoxic effects were found to be less pronounced in normal epithelial cells, suggesting a degree of selectivity for cancer cells.[6]
Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) |
|---|---|---|
| HeLa | Human Cervical Cancer | 40 - 60 |
| fr2 | Normal Epithelial | 125 |
| HerEpiC | Normal Epithelial | 125 |
Data sourced from a study on human cervical cancer cell lines.[6]
Mechanism of Anticancer Action
The anticancer activity of this compound is multifactorial, primarily driven by the induction of apoptosis and cell cycle arrest.
1.2.1. Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[6] This process is mediated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to a decrease in the mitochondrial membrane potential (ΔΨm).[6] This disruption of mitochondrial function is a key step in the intrinsic apoptotic pathway.[6] Many established anticancer drugs exert their effects by inducing apoptosis through similar mechanisms.[6]
1.2.2. Cell Cycle Arrest
The compound has been shown to cause cell cycle arrest at the G2/M checkpoint in HeLa cancer cells.[6] Treatment with this compound at concentrations of 20–80 µM resulted in a significant increase in the population of cells in the G2 phase, thereby halting cell proliferation.[6]
1.2.3. Inhibition of Signaling Pathways
The anticancer effects of this compound are linked to the inhibition of the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin (B549165) (PI3K/Akt/mTOR) signaling cascade.[6] This pathway is crucial for tumorigenesis, cancer progression, and resistance to chemotherapy.[6] this compound significantly reduces the expression of key proteins within this pathway.[6] Furthermore, cucurbitacins as a class are well-known inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly JAK2 and STAT3, which are critical regulators of tumorigenesis.[7][8][9][10] Inhibition of this pathway contributes to the pro-apoptotic and antiproliferative effects observed.[8][10]
Experimental Protocols for Anticancer Activity Assessment
1.3.1. Cell Viability (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer and normal cells.
-
Method:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
After treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.[6]
-
1.3.2. Apoptosis Detection (DAPI Staining & Flow Cytometry)
-
Objective: To visualize and quantify apoptotic cells.
-
Method (DAPI Staining):
-
Cells are grown on coverslips and treated with this compound.
-
After treatment, cells are fixed with paraformaldehyde and stained with DAPI (4′,6-diamidino-2-phenylindole).
-
Nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.[6]
-
-
Method (Flow Cytometry with Annexin V/PI):
-
Treated and untreated cells are harvested and washed.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are apoptotic, while PI staining indicates late apoptotic or necrotic cells.[9]
-
1.3.3. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Method:
-
Cells are treated with the compound, harvested, and fixed in cold ethanol.
-
Fixed cells are washed and treated with RNase A to remove RNA.
-
Cells are stained with Propidium Iodide (PI), which intercalates with DNA.
-
The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is quantified.[6]
-
References
- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Dihydrocucurbitacin B, isolated from Cayaponia tayuya, reduces damage in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroisocucurbitacin B: An In-Depth Technical Guide on Its Mechanism of Action
A Note on Data Scarcity and Retracted Research: Information regarding the specific mechanism of action of dihydroisocucurbitacin B is limited in the available scientific literature. A key research paper detailing its anti-cancer effects and impact on specific signaling pathways has been retracted due to concerns regarding the authenticity and originality of the data. This guide therefore presents the available information with the critical caveat that some data is derived from this retracted source and should be interpreted with caution. To provide a more comprehensive overview, this document also includes extensive information on the closely related and well-studied compound, cucurbitacin B, while clearly distinguishing between the two.
Introduction to this compound
This compound is a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family.[1] These natural products, primarily found in plants of the Cucurbitaceae family, are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. While cucurbitacin B is the most abundant and extensively studied member of this family, its derivative, this compound, has also been investigated for its therapeutic potential.
Anticancer Activity and Cytotoxicity
Studies have suggested that this compound possesses anti-proliferative and anticancer activities.[1] However, quantitative data on its cytotoxicity is scarce and originates from a retracted study. The retracted paper reported the following IC50 values for 23,24-dihydrocucurbitacin B:
| Cell Line | Description | IC50 (µM) | Source |
| HeLa | Human cervical cancer | 40 - 60 | Retracted |
| Normal fR-2 | Normal epithelial cells | 125 | Retracted |
| Normal HCerEpiC | Normal epithelial cells | 125 | Retracted |
It is crucial to reiterate that the above data is from a retracted publication and should not be considered reliable.
For the purpose of comparison, the following table summarizes the IC50 values for the closely related compound, cucurbitacin B , in various cancer cell lines from non-retracted sources:
| Cell Line | Cancer Type | IC50 (µM) | Source |
| MDA-MB-231 | Breast Cancer | 0.01 - 0.1 | [2] |
| Other Breast Cancer Lines | Breast Cancer | 0.01 - 0.1 | [2] |
Mechanism of Action: Insights from this compound and Cucurbitacin B
The precise mechanism of action for this compound remains to be definitively elucidated by reliable studies. The retracted research suggested that its anticancer effects were due to the induction of apoptosis and cell cycle arrest at the G2/M phase, mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway.
Given the data's unreliability, a more robust understanding can be gained by examining the well-documented mechanisms of cucurbitacin B . It is important to note that while these mechanisms provide a strong indication of how this compound might function, they may not be identical.
Inhibition of the JAK/STAT3 Signaling Pathway
One of the most prominent mechanisms of action for cucurbitacins, including cucurbitacin B, is the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1] This pathway is often constitutively activated in many types of cancer and plays a crucial role in cell proliferation, survival, and angiogenesis. Cucurbitacin B has been shown to inhibit the phosphorylation of STAT3, thereby preventing its activation and downstream signaling.[1]
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is another critical signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. The retracted study on this compound claimed that it significantly decreased the expression of key proteins in this pathway. While this specific claim is unsubstantiated, other cucurbitacins are known to modulate this pathway.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.
Induction of Apoptosis and Cell Cycle Arrest
Consistent with the general activity of cucurbitacins, this compound is believed to induce apoptosis (programmed cell death) and cause cell cycle arrest, likely at the G2/M phase.[1] This prevents cancer cells from dividing and proliferating. These effects are the downstream consequences of the inhibition of signaling pathways like JAK/STAT3 and PI3K/Akt/mTOR.
Experimental Protocols
Due to the lack of reliable and detailed experimental protocols specifically for this compound, this section provides generalized methodologies for key experiments commonly used to investigate the mechanism of action of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Workflow:
Caption: A generalized workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 120 µM) for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Workflow:
Caption: A standard workflow for Western Blot analysis.
Detailed Methodology:
-
Sample Preparation: Cells are treated with this compound, harvested, and lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, STAT3, p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence, though limited and partly compromised by a retracted study, suggests that this compound may hold potential as an anticancer agent. Its mechanism of action is likely to be similar to that of other cucurbitacins, involving the inhibition of key oncogenic signaling pathways such as JAK/STAT3 and PI3K/Akt/mTOR, leading to apoptosis and cell cycle arrest.
However, there is a clear and urgent need for new, rigorous, and reproducible research to validate these preliminary findings. Future studies should focus on:
-
Confirming the cytotoxicity of this compound in a wide range of cancer cell lines with reliable and transparent data.
-
Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models.
Such research is essential to determine the true therapeutic potential of this compound and to advance its possible development as a novel cancer therapy.
References
Dihydroisocucurbitacin B: A Technical Guide to its Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisocucurbitacin B, a member of the cucurbitacin family of tetracyclic triterpenoids, has garnered significant scientific interest for its potent biological activities.[1] Primarily found in plants of the Cucurbitaceae family, this compound and its close analogs exhibit a wide range of pharmacological effects, including anti-inflammatory and anticancer properties.[2][3] This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.
Core Signaling Pathways
This compound exerts its effects by modulating a complex network of intracellular signaling pathways. The primary mechanisms of action can be broadly categorized into anti-inflammatory and anticancer effects.
Anti-inflammatory Signaling Pathways
This compound demonstrates significant anti-inflammatory activity by targeting key mediators of the inflammatory response.[4] The compound has been shown to inhibit the expression and activity of pro-inflammatory enzymes and cytokines.[3][5]
A key mechanism is the suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) production in lymphocytes.[4] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS or NOS-2) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators like nitric oxide and prostaglandins.[3][4] This inhibition is partly achieved through interference with the nuclear factor of activated T-cells (NF-AT) and the signal transducer and activator of transcription 3 (STAT3) signaling pathways.[3]
Anticancer Signaling Pathways
The anticancer effects of this compound and its analogs, particularly cucurbitacin B, are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[2][6]
1. Inhibition of Pro-Survival Pathways:
-
JAK/STAT3 Pathway: A primary target is the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is often aberrantly activated in cancer.[6][7] By inhibiting STAT3 phosphorylation, this compound downregulates the expression of STAT3 target genes involved in cell survival and proliferation.[8][9]
-
PI3K/AKT and Raf/MEK/ERK Pathways: The compound also interferes with other critical pro-survival pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT and the Raf/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) pathways.[6][9] Inhibition of these pathways contributes to the suppression of tumor cell growth and survival.
2. Induction of Apoptosis and Cell Cycle Arrest:
-
Mitochondrial Apoptosis: this compound can induce apoptosis through the mitochondrial signaling pathway.[10]
-
p53 Reactivation: It has been shown to interact with mortalin and HDM2, leading to the reactivation of the p53 tumor suppressor protein.[11]
-
Cell Cycle Arrest: The compound can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[6][7]
3. Cytoskeletal Disruption and Anti-Angiogenesis:
-
Cytoskeleton: this compound causes rapid disruption of microtubules and F-actin, leading to changes in cell morphology and inhibiting cell migration.[12]
-
Angiogenesis: The compound inhibits tumor angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2) in endothelial cells.[10]
4. Modulation of Other Key Pathways:
-
Hippo-YAP Pathway: this compound has been found to inhibit the Hippo-Yes-associated protein (YAP) signaling pathway in colorectal cancer cells.[13]
-
EGFR/Akt Pathway: It can also down-regulate the epidermal growth factor receptor (EGFR)/Akt signaling pathway.[8]
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| ED50 (Antiproliferative) | Human Breast Cancer Cell Lines | 10⁻⁸ M to 10⁻⁷ M | [12] |
| In vivo Dose (Antiproliferative) | Nude mice with MDA-MB-231 xenografts | 1.0 mg/kg (intraperitoneally) | [12] |
| In vivo Dose (Anti-inflammatory) | Lewis rats with adjuvant-induced arthritis | 1 mg/kg (orally, daily for 1 week) | [4] |
| Tumor Volume Reduction | Nude mice with MDA-MB-231 xenografts | 55% after 6 weeks | [12] |
Key Experimental Protocols
The following are summaries of methodologies used in key studies to elucidate the signaling pathways of this compound.
In Vitro Anti-inflammatory Assays
-
Cell Culture: Macrophages (e.g., RAW 264.7) and lymphocytes are cultured under standard conditions.
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measured in the culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-1β: Quantified using Enzyme-Linked Immunosorbent Assays (ELISA).
-
-
Western Blot Analysis:
-
Protein Extraction: Whole-cell lysates are prepared.
-
SDS-PAGE and Transfer: Proteins are separated by gel electrophoresis and transferred to a membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against iNOS, COX-2, phospho-STAT3, and NF-AT, followed by secondary antibodies. Protein bands are visualized using chemiluminescence.
-
In Vitro Anticancer Assays
-
Cell Proliferation Assays:
-
MTT Assay: Cancer cell lines are seeded in 96-well plates, treated with this compound, and cell viability is assessed by measuring the conversion of MTT to formazan.
-
Clonogenic Assay: The ability of single cells to form colonies after treatment is evaluated.
-
-
Cell Migration and Invasion Assays:
-
Wound Healing Assay: A scratch is made in a confluent cell monolayer, and the rate of closure is monitored after treatment.
-
Transwell Invasion Assay: Cells are placed in the upper chamber of a Matrigel-coated insert, and their ability to migrate to the lower chamber containing a chemoattractant is quantified.
-
-
Apoptosis Assays:
-
Flow Cytometry: Cells are stained with Annexin V and propidium (B1200493) iodide to differentiate between live, apoptotic, and necrotic cells.
-
-
Western Blot Analysis: As described above, using antibodies against proteins in the JAK/STAT3, PI3K/AKT, Raf/MEK/ERK, and Hippo-YAP pathways, as well as markers for apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
Conclusion
This compound is a promising natural compound with significant therapeutic potential, primarily through its modulation of key signaling pathways involved in inflammation and cancer. Its ability to target multiple pathways, including JAK/STAT3, PI3K/AKT, and others, makes it an attractive candidate for further investigation and development. The information presented in this guide provides a comprehensive foundation for researchers and drug development professionals to advance the study of this compound and its derivatives as novel therapeutic agents.
References
- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. Dihydrocucurbitacin B, isolated from Cayaponia tayuya, reduces damage in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of cucurbitacin B from Trichosanthes cucumerina L. in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbitacin B inhibits tumor angiogenesis by triggering the mitochondrial signaling pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cucurbitacin-B inhibits cancer cell migration by targeting mortalin and HDM2: computational and in vitro experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cytotoxic Effects of 23,24-Dihydroisocucurbitacin B on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: 23,24-Dihydroisocucurbitacin B, a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family, has demonstrated significant and selective cytotoxic effects against various cancer cell lines.[1] Its primary mechanisms of action involve the induction of apoptosis through the generation of reactive oxygen species (ROS), subsequent disruption of the mitochondrial membrane potential, and the arrest of the cell cycle at the G2/M phase.[1] Furthermore, this compound has been shown to downregulate the critical PI3K/Akt/mTOR pro-survival signaling pathway.[1] This document provides a comprehensive overview of its cytotoxic properties, including quantitative data, detailed experimental protocols for its evaluation, and visual representations of its molecular mechanisms.
Quantitative Cytotoxicity Profile
23,24-Dihydroisocucurbitacin B exhibits dose-dependent cytotoxicity against cancer cells while showing significantly lower effects on normal, non-cancerous cells, indicating a favorable selectivity profile.[1] The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, have been determined for several human cervical cancer cell lines and are summarized below.
| Compound | Cell Line | Cell Type | IC₅₀ Value (µM) |
| 23,24-Dihydroisocucurbitacin B | HeLa | Human Cervical Cancer | 40 |
| 23,24-Dihydroisocucurbitacin B | C4-1 | Human Cervical Cancer | 40 |
| 23,24-Dihydroisocucurbitacin B | Other Cervical Cancer Lines | Human Cervical Cancer | 40 - 60 |
| 23,24-Dihydroisocucurbitacin B | fR-2 | Normal Epithelial Cells | 125 |
| 23,24-Dihydroisocucurbitacin B | HCerEpiCs | Normal Cervical Epithelial Cells | 125 |
Table 1: Summary of IC₅₀ values for 23,24-Dihydroisocucurbitacin B across various cell lines. Data sourced from studies on its anticancer activity.[1]
Core Mechanisms of Action
The anticancer activity of 23,24-Dihydroisocucurbitacin B is attributed to its ability to modulate several key cellular processes, leading to the inhibition of proliferation and induction of cell death.
Induction of Apoptosis via Oxidative Stress
A primary mechanism is the induction of apoptosis, or programmed cell death.[1] Treatment with 23,24-Dihydroisocucurbitacin B leads to an increase in intracellular Reactive Oxygen Species (ROS).[1] This elevation in oxidative stress disrupts the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway, ultimately leading to cancer cell death.[1]
Cell Cycle Arrest at G2/M Phase
23,24-Dihydroisocucurbitacin B effectively halts the proliferation of cancer cells by inducing cell cycle arrest.[1] Flow cytometry analysis has shown that treatment with the compound causes a significant accumulation of HeLa cells in the G2/M phase of the cell cycle in a dose-dependent manner.[1] This arrest prevents the cells from proceeding to mitosis, thereby inhibiting tumor growth.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and resistance to chemotherapy.[1] 23,24-Dihydroisocucurbitacin B has been shown to significantly decrease the expression of key proteins within this pathway.[1] By inhibiting the PI3K/Akt/mTOR cascade, the compound effectively cuts off a critical survival signal for cancer cells.
Key Experimental Protocols
The evaluation of the cytotoxic effects of 23,24-Dihydroisocucurbitacin B relies on a set of standard and robust cell-based assays.
Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[2][3] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell proliferation and cytotoxicity.[2][3]
References
Dihydroisocucurbitacin B: A Technical Whitepaper on its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroisocucurbitacin B (DHCB), a tetracyclic triterpenoid (B12794562) compound isolated from plants of the Cucurbitaceae family, such as Cayaponia tayuya, has demonstrated significant anti-inflammatory and immunomodulatory activities.[1][2][3] This document provides an in-depth technical overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing its molecular pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel anti-inflammatory therapeutics.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways and downregulating the expression and activity of pro-inflammatory enzymes and cytokines. The primary mechanism involves the inhibition of cellular signaling cascades that lead to the transcription of inflammatory mediators.
Inhibition of Pro-inflammatory Enzymes and Mediators
DHCB has been shown to effectively suppress the synthesis and activity of crucial enzymes involved in the inflammatory response. Specifically, it modifies the expression of nitric oxide synthase-2 (NOS-2, also known as iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal in the generation of inflammatory mediators.[1][4][5] This leads to a reduction in nitric oxide and prostaglandins, respectively.
Furthermore, DHCB decreases the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), particularly in lymphocytes.[1][5][6] It also reduces the presence of other cytokines implicated in inflammatory processes, such as Interleukin-4 (IL-4).[7]
Modulation of Key Signaling Pathways
While research specifically detailing the complete signaling cascade for this compound is ongoing, the mechanisms are largely understood through its actions and the well-documented activities of its parent compound, Cucurbitacin B. The anti-inflammatory effects are primarily attributed to the inhibition of the JAK/STAT and NF-κB signaling pathways.
-
NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation. DHCB is believed to inhibit this pathway, preventing the translocation of NF-κB into the nucleus. This action suppresses the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-1β, COX-2, and iNOS.[4][8]
-
JAK/STAT Pathway: The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for cytokine signaling. Cucurbitacins are known potent inhibitors of this pathway, particularly by preventing the phosphorylation and activation of STAT3.[2][9][10][11] By inhibiting this pathway, DHCB can block the cellular responses to inflammatory cytokines, thereby dampening the inflammatory cascade.
-
NFAT Pathway: DHCB has been found to exert selective inhibition on the Nuclear Factor of Activated T cells (NFAT) in human lymphocytes without affecting calcium influx, which is a critical step in T-cell activation and subsequent cytokine production.[3][7]
Quantitative Data Presentation
The anti-inflammatory efficacy of this compound has been quantified in several key studies. The data below summarizes its effects in both in vivo and in vitro models.
Table 1: In Vivo Anti-Inflammatory Activity of this compound
| Model System | Species | Treatment Protocol | Key Findings | Reference |
| Adjuvant-Induced Arthritis | Lewis Rats | 1 mg/kg, orally, daily for 1 week | Reduced swelling, bone and tissue damage; Modified cell infiltration; Decreased expression of iNOS and COX-2. | [1][5] |
| Delayed-Type Hypersensitivity (Oxazolone-induced) | Mice | Not specified | Reduced edema and cell infiltration; Decreased presence of IL-1β, IL-4, and TNF-α in inflamed tissues. | [7] |
Table 2: In Vitro Anti-Inflammatory and Immunomodulatory Activity of this compound
| Assay | Cell Type | Key Parameter | Result | Reference |
| T-cell Proliferation | Phytohemagglutinin-stimulated human T lymphocytes | IC₅₀ | 1.48 µM | [7] |
| Cell Cycle Analysis | Human T lymphocytes | Effect | Halted cell cycle in the G₀ phase. | [7] |
| Cytokine Production | Human T lymphocytes | Effect | Reduced production of IL-2, IL-4, IL-10, and IFN-γ. | [7] |
| Cytokine Production | Lymphocytes | Effect | Decreased TNF-α and IL-1β production. | [1][5] |
| Cytokine Production | Macrophages | Effect | Did not modify TNF-α and IL-1β production. | [1][5] |
Key Experimental Protocols
The following sections detail the methodologies employed in cornerstone studies to evaluate the anti-inflammatory properties of this compound.
Adjuvant-Induced Arthritis in Lewis Rats
This in vivo model is a well-established method for studying the pathophysiology of rheumatoid arthritis and for evaluating anti-arthritic compounds.
-
Induction: Arthritis is induced in Lewis rats via a single intradermal injection of Freund's complete adjuvant (containing heat-killed Mycobacterium tuberculosis) into the tail or footpad.
-
Treatment: Following the onset of clinical symptoms, a cohort of arthritic rats is treated with this compound, typically administered orally at a dose of 1 mg/kg daily for one week.[1][5] A control group receives a vehicle solution.
-
Assessment:
-
Clinical Scoring: The severity of arthritis is monitored regularly by scoring paw swelling and inflammation.
-
Histopathology: At the end of the treatment period, joint tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess bone and tissue damage, as well as immune cell infiltration.
-
Immunohistochemistry/Western Blot: The expression levels of key inflammatory enzymes like iNOS and COX-2 within the joint tissues are quantified to determine the effect of the treatment.[1][5]
-
References
- 1. Dihydrocucurbitacin B, isolated from Cayaponia tayuya, reduces damage in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cucurbitacin B Down-Regulates TNF Receptor 1 Expression and Inhibits the TNF-α-Dependent Nuclear Factor κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cucurbitacin B inhibits Th17 cell differentiation via the suppression of the JAK/STAT pathway and alleviates collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroisocucurbitacin B in Traditional Medicine: A Technical Guide to its Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisocucurbitacin B is a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family.[1][2] These compounds are secondary metabolites found in various plants, particularly those of the Cucurbitaceae family, such as Trichosanthes kirilowii.[3][4] In traditional Chinese medicine, plants containing cucurbitacins have been utilized for their anti-inflammatory and heat-clearing properties.[5] Modern scientific investigation has unveiled the potent biological activities of this compound, positioning it as a compound of significant interest for drug development, particularly in the fields of oncology and immunology.
This technical guide provides an in-depth overview of the traditional uses, biological activities, and molecular mechanisms of this compound, with a focus on its anti-inflammatory and anticancer properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Traditional Medicine Context
Trichosanthes kirilowii, a primary source of this compound, has a long history of use in traditional Chinese medicine.[3][4][5] The tuber of the plant, known as "Tian Hua Fen," is traditionally used to clear heat, generate fluids, and resolve toxicity.[5] The fruit, "Gua Lou," is used to clear heat and transform phlegm.[5] These traditional applications align with the compound's scientifically validated anti-inflammatory properties. While traditional texts do not mention this compound by its chemical name, the therapeutic effects attributed to these plants are now understood to be, in part, due to the presence of cucurbitacins.
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer effects being the most extensively studied.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are well-documented. It has been shown to reduce inflammation in models of arthritis by modulating the expression of pro-inflammatory enzymes and cytokines.[6] Specifically, it can decrease the expression of nitric oxide synthase-2 (NOS-2) and cyclooxygenase-2 (COX-2).[6] Furthermore, it reduces the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in lymphocytes.[6] These effects are primarily mediated through the inhibition of the NF-κB and JAK/STAT signaling pathways.
Anticancer Activity
This compound has demonstrated significant anticancer activity against a variety of cancer cell lines.[7] Its cytotoxic effects are primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.[7] The molecular mechanisms underlying its anticancer effects are multifaceted and involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The JAK/STAT pathway, in particular, is a critical target.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound and related cucurbitacins from various studies.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| HeLa | Cervical Cancer | 40 | Not Specified | MTT | [7] |
| C4-1 | Cervical Cancer | 40 | Not Specified | MTT | [7] |
| SiHa | Cervical Cancer | >50 | Not Specified | MTT | [7] |
| Ca Ski | Cervical Cancer | >50 | Not Specified | MTT | [7] |
| Panc-1 | Pancreatic Cancer | ~0.1 | 96 | MTT | [1] |
| MiaPaCa-2 | Pancreatic Cancer | ~0.1 | 96 | MTT | [1] |
| BxPC-3 | Pancreatic Cancer | ~0.1 | 96 | MTT | [1] |
| PL45 | Pancreatic Cancer | ~0.1 | 96 | MTT | [1] |
| ASPC-1 | Pancreatic Cancer | ~0.1 | 96 | MTT | [1] |
| HPAF-II | Pancreatic Cancer | ~0.1 | 96 | MTT | [1] |
| Capan-1 | Pancreatic Cancer | ~0.1 | 96 | MTT | [1] |
| A549 | Lung Cancer | ~2.5 (24h), ~0.5 (48h), ~0.1 (72h) | 24, 48, 72 | MTT | [2] |
| MDA-MB-231 | Breast Cancer | Between 0.01 and 0.1 | Not Specified | Not Specified | [8] |
Table 2: Anti-inflammatory Effects of this compound
| Model | Effect | Dosage | Mediator Inhibition | Reference |
| Adjuvant-induced arthritis in Lewis rats | Reduced swelling and tissue damage | 1 mg/kg orally, daily for 1 week | NOS-2, COX-2, TNF-α, IL-1β | [6] |
Signaling Pathways
This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently observed in various cancers. This compound has been shown to be a potent inhibitor of the JAK/STAT pathway.[9] It directly targets and inhibits the phosphorylation of STAT3, a key transcription factor in this pathway.[10][11] This inhibition leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-xL and c-Myc.[10]
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
NF-κB Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. It controls the expression of numerous genes involved in inflammation, immunity, and cell survival. This compound has been shown to inhibit the NF-κB pathway.[12] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the inhibition of NF-κB nuclear translocation and the downregulation of its target genes, such as those encoding pro-inflammatory cytokines.[12]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Extraction and Isolation of this compound from Trichosanthes kirilowii
This protocol is adapted from methodologies used for the isolation of cucurbitacins from plant sources.[3][8][13]
Materials:
-
Dried and powdered roots of Trichosanthes kirilowii
-
80% (v/v) Ethanol (B145695)
-
Ultrasonicator
-
Rotary evaporator
-
Freeze-dryer
-
Sephadex G-25 column
-
Sep-Pak C18 cartridges
-
High-Performance Liquid Chromatography (HPLC) system
-
Methanol
-
Water
Procedure:
-
Extract the ground powder of Trichosanthes kirilowii roots (100 g) twice with 80% (v/v) ethanol using an ultrasonicator for 30 minutes at room temperature.[3]
-
Filter the ethanol extract and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.[3]
-
Freeze-dry the resulting extract for 72 hours to obtain a powder.[3]
-
Dissolve the powder in distilled water and centrifuge to remove insoluble material.
-
Subject the aqueous extract to column chromatography on a Sephadex G-25 column.
-
Further purify the active fractions using Sep-Pak C18 cartridges.
-
Perform final purification by HPLC to isolate this compound.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, Panc-1)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% DMF or pure DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72, or 96 hours).[1][7] Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by DAPI Staining
This protocol is used to visualize nuclear morphological changes associated with apoptosis.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS (for fixing)
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (e.g., 1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and treat with this compound for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with DAPI solution for 5 minutes in the dark.
-
Wash the cells twice with PBS to remove excess DAPI.
-
Mount the coverslips on glass slides with a drop of mounting medium.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cultured cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis for JAK/STAT and NF-κB Pathways
This protocol is for detecting the levels of total and phosphorylated proteins in the JAK/STAT and NF-κB signaling pathways.[6][10]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection system.
-
Use β-actin as a loading control to normalize protein levels.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol is to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on coverslips
-
This compound
-
TNF-α (or other NF-κB activator)
-
PBS
-
4% Paraformaldehyde
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently-labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Pre-treat cells on coverslips with this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 30 minutes.
-
Incubate with the anti-NF-κB p65 primary antibody for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Conclusion
This compound, a natural compound with a rich history in traditional medicine, has emerged as a promising therapeutic agent with potent anti-inflammatory and anticancer activities. Its mechanisms of action, primarily through the inhibition of the JAK/STAT and NF-κB signaling pathways, provide a strong rationale for its further development as a novel drug candidate. This technical guide offers a comprehensive resource for researchers and drug development professionals, providing the necessary data and protocols to advance the study of this compelling natural product. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichosanthes kirilowii Ethanol Extract and Cucurbitacin D Inhibit Cell Growth and Induce Apoptosis through Inhibition of STAT3 Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. jcancer.org [jcancer.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cucurbitacins from Trichosanthes kirilowii as the inhibitory components on tyrosinase activity and melanin synthesis of B16/F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B inhibits Th17 cell differentiation via the suppression of the JAK/STAT pathway and alleviates collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cucurbitacin B targets STAT3 to induce ferroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cucurbitacin B Down-Regulates TNF Receptor 1 Expression and Inhibits the TNF-α-Dependent Nuclear Factor κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells [mdpi.com]
- 12. Cucurbitacin D isolated from Trichosanthes kirilowii induces apoptosis in human hepatocellular carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Biosynthesis of Dihydroisocucurbitacin B in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisocucurbitacin B, a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family, has garnered significant interest within the scientific community due to its potential pharmacological activities. Found in various plant species, particularly within the Cucurbitaceae family, this natural product is a derivative of the more widely known cucurbitacin B. Understanding the intricate biosynthetic pathway of this compound is paramount for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailed experimental protocols for its investigation, and quantitative data to support further research and development.
Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of the universal triterpenoid precursor, 2,3-oxidosqualene (B107256). From this critical juncture, a series of dedicated enzymes, including oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and acyltransferases (ACTs), catalyze the formation of the cucurbitane skeleton and its subsequent modifications to yield cucurbitacin B. The final step in the formation of this compound involves the specific reduction of a double bond in the side chain of cucurbitacin B.
The key enzymatic steps are as follows:
-
Cyclization of 2,3-Oxidosqualene: The pathway initiates with the cyclization of 2,3-oxidosqualene to form the foundational cucurbitadienol (B1255190) skeleton. This reaction is catalyzed by a specific oxidosqualene cyclase known as cucurbitadienol synthase (Bi).[1][2][3]
-
Oxidation of Cucurbitadienol: The cucurbitadienol backbone undergoes a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs). In melon (Cucumis melo), at least two key CYPs are involved in the biosynthesis of cucurbitacin B:
-
CmCYP87D20 (Cm890): This enzyme catalyzes the carbonylation at C-11 and hydroxylation at C-20 of the cucurbitadienol core.
-
CmCYP81Q59 (Cm180): This oxidase is responsible for the generation of an 11-carbonyl, 2,20-dihydroxy cucurbitadienol intermediate.
-
-
Acetylation: An acyltransferase (ACT) then catalyzes the transfer of an acetyl group to a hydroxyl group on the cucurbitacin scaffold, a crucial step in the formation of cucurbitacin B. In melon, this enzyme is designated as CmACT.[2]
-
Reduction to this compound: The final step is the reduction of the C23-C24 double bond in the side chain of cucurbitacin B to form this compound. This reaction is catalyzed by the enzyme cucurbitacin Δ23-reductase (EC 1.3.1.5). This enzyme utilizes NAD(P)H as a cofactor and has been identified in species such as Cucurbita maxima.
Below is a diagram illustrating the biosynthetic pathway of this compound.
Caption: Biosynthetic pathway of this compound.
Quantitative Data
Comprehensive quantitative data is essential for understanding the efficiency and regulation of the biosynthetic pathway. The following table summarizes available quantitative information.
| Enzyme/Metabolite | Plant Source | Parameter | Value | Reference |
| Enzyme Kinetics | ||||
| Cucurbitacin Δ23-reductase | Cucurbita maxima | Apparent Mr | 32,000 | |
| Subunit Mr | 15,000 | |||
| Cofactor | NADPH | |||
| Kd (NADPH) | 17 µM | [4] | ||
| Kd (NADP+) | 30 µM | [4] | ||
| Metabolite Concentration | ||||
| Dihydrocucurbitacin B | Wilbrandia ebracteata roots | Concentration Range | 40.00 to 400 µg/mL (in extract) | [5] |
| Cucurbitacin B | Wilbrandia ebracteata roots | Concentration Range | 4.00 to 240 µg/mL (in extract) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the elucidation and characterization of the this compound biosynthetic pathway.
Protocol 1: Extraction and Quantitative Analysis of this compound by HPLC-MS/MS
This protocol outlines the extraction of cucurbitacins from plant material and their subsequent quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
1. Plant Material Extraction:
-
Air-dry plant material (e.g., roots, leaves) and grind into a fine powder.
-
Perform solvent extraction with dichloromethane (B109758) or a similar moderately polar solvent under reflux.
-
Concentrate the extract under reduced pressure to obtain a crude residue.
-
For quantitative analysis, accurately weigh the crude extract and dissolve it in a known volume of methanol (B129727) or acetonitrile (B52724).
2. HPLC-MS/MS Analysis:
-
Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly employed.
-
Gradient Program:
-
0-1 min: 2% B
-
1-3 min: 20% B
-
3-13 min: 35% B
-
13-19 min: 65% B
-
19-22 min: 98% B
-
22-29 min: 98% B
-
29-30 min: 2% B
-
30-35 min: 2% B
-
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A quadrupole-time-of-flight (QTOF) or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Positive or negative ion mode can be used, depending on the specific cucurbitacin and desired sensitivity.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification, targeting the specific precursor-to-product ion transitions for this compound and cucurbitacin B.
Caption: Workflow for cucurbitacin analysis.
Protocol 2: Heterologous Expression of Biosynthetic Genes in Saccharomyces cerevisiae
This protocol describes the functional characterization of candidate biosynthetic genes (e.g., CYPs, ACTs, reductases) by expressing them in a yeast system.
1. Vector Construction and Yeast Transformation:
-
Clone the full-length cDNA of the candidate gene into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
-
Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis thaliana CPR).
-
Select transformed yeast colonies on appropriate selection media.
2. Protein Expression and Microsome Preparation:
-
Grow a pre-culture of the transformed yeast in selective media with glucose.
-
Inoculate a larger culture with the pre-culture and grow to the mid-log phase.
-
Induce protein expression by transferring the cells to a medium containing galactose instead of glucose.
-
After induction, harvest the yeast cells by centrifugation.
-
Prepare microsomes from the yeast cells by enzymatic lysis of the cell wall, followed by differential centrifugation to isolate the microsomal fraction containing the membrane-bound enzymes.
3. In Vitro Enzyme Assay:
-
Set up the enzyme reaction in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Add the prepared microsomes, the substrate (e.g., cucurbitadienol for CYPs, cucurbitacin B for the reductase), and the necessary cofactors (e.g., NADPH for CYPs and reductases, acetyl-CoA for ACTs).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the reaction products by HPLC-MS or GC-MS to identify the enzymatic conversion.
Caption: Yeast heterologous expression workflow.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the measurement of transcript levels of biosynthetic genes in different plant tissues or under various conditions.
1. RNA Extraction and cDNA Synthesis:
-
Harvest plant tissues and immediately freeze them in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a commercial kit or a standard Trizol-based method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
2. qRT-PCR Reaction:
-
Design and validate gene-specific primers for the target biosynthetic genes and one or more reference genes (e.g., actin, ubiquitin).
-
Prepare the qRT-PCR reaction mixture containing:
-
SYBR Green Master Mix
-
Forward and reverse primers
-
cDNA template
-
Nuclease-free water
-
-
Perform the qRT-PCR on a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 5 min
-
40 cycles of:
-
Denaturation: 95°C for 15 s
-
Annealing/Extension: 60°C for 30 s
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene(s).
Caption: qRT-PCR experimental workflow.
Conclusion
The biosynthesis of this compound represents a fascinating example of the intricate metabolic pathways that generate the vast chemical diversity observed in the plant kingdom. This technical guide has provided a detailed overview of the core biosynthetic route, from the initial cyclization of 2,3-oxidosqualene to the final reduction of cucurbitacin B. The presented quantitative data and experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to further investigate this pathway. Future research should focus on the isolation and characterization of the cucurbitacin Δ23-reductase gene, a more detailed kinetic analysis of all enzymes in the pathway, and the elucidation of the regulatory mechanisms that control the flux towards this compound production. Such knowledge will be instrumental in harnessing the full potential of this bioactive compound through metabolic engineering and synthetic biology approaches.
References
- 1. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. neb.com [neb.com]
- 4. Cucurbitacin delta 23-reductase from the fruit of Cucurbita maxima var. Green Hubbard. Physicochemical and fluorescence properties and enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary In Vitro Studies of Dihydroisocucurbitacin B: A Technical Guide
This guide provides an in-depth overview of the preliminary in vitro research on Dihydroisocucurbitacin B, a natural triterpenoid (B12794562) compound. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's cytotoxic effects, impact on cellular signaling pathways, and detailed experimental methodologies.
Introduction
This compound is a tetracyclic triterpenoid belonging to the cucurbitacin family of compounds, which are known for their bitter taste and diverse biological activities.[1] These compounds are primarily found in plants of the Cucurbitaceae family.[1] Preliminary in vitro studies have highlighted the potential of this compound as an anticancer agent, demonstrating its ability to inhibit cancer cell proliferation and induce programmed cell death.[1][2] This document synthesizes the available quantitative data, outlines the experimental protocols used in these foundational studies, and visualizes the key signaling pathways implicated in its mechanism of action.
Cytotoxicity and Antiproliferative Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 40 | [2] |
| SiHa | Cervical Cancer | ~40-60 | [2] |
| CaSki | Cervical Cancer | ~40-60 | [2] |
| fR-2 (normal) | Normal Epithelial | 125 | [2] |
| HCerEpiC (normal) | Normal Epithelial | 125 | [2] |
Note: The studies indicate that this compound exhibits significantly lower cytotoxicity against normal, non-cancerous cell lines, suggesting a degree of selectivity for cancer cells.[2]
Mechanism of Action
The anticancer effects of this compound are attributed to its ability to induce apoptosis and cause cell cycle arrest.[2] These effects are mediated through the modulation of key cellular signaling pathways.
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells. This programmed cell death is characterized by morphological changes such as chromatin condensation and is a key mechanism of action for many anticancer agents.[2] The pro-apoptotic effects of cucurbitacins, in general, involve the regulation of apoptosis-related proteins, including the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3]
Cell Cycle Arrest
Studies have demonstrated that this compound can cause cell cycle arrest at the G2/M checkpoint in HeLa cells.[2] This prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation.
Signaling Pathway Modulation
The primary signaling cascade identified as a target of this compound is the PI3K/Akt/mTOR pathway.[2] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. This compound has been observed to significantly decrease the expression of key proteins within this cascade.[2]
Below is a diagram illustrating the proposed mechanism of action.
Experimental Protocols
This section details the methodologies employed in the in vitro studies of this compound.
Cell Culture
HeLa, SiHa, CaSki, fR-2, and HCerEpiC cell lines were used. The cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics and incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability
The cytotoxic effects of this compound were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Following treatment, MTT solution was added to each well and incubated for 4 hours at 37°C.
-
The formazan (B1609692) crystals formed were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was expressed as a percentage of the control (untreated cells).
The following workflow diagram illustrates the MTT assay process.
Western Blot Analysis
Western blotting was used to determine the expression levels of proteins in the PI3K/Akt/mTOR signaling pathway.
Protocol:
-
Cells were treated with this compound.
-
Total protein was extracted from the cells using a lysis buffer.
-
Protein concentration was determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins were transferred to a PVDF (polyvinylidene difluoride) membrane.
-
The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific to the target proteins (e.g., PI3K, Akt, mTOR, and a loading control like β-actin) overnight at 4°C.
-
The membrane was washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
A generalized workflow for Western Blotting is provided below.
Conclusion and Future Directions
The preliminary in vitro data for this compound indicate its potential as a selective anticancer agent. Its mechanism of action appears to involve the induction of apoptosis and G2/M cell cycle arrest, mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[2]
Further research is warranted to fully elucidate the molecular targets of this compound and to explore its efficacy in a broader range of cancer cell lines. In vivo studies are also necessary to validate these in vitro findings and to assess the compound's pharmacokinetic and toxicological profiles. The development of more potent derivatives through synthetic chemistry could also be a promising avenue for future investigation.[2]
References
- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroisocucurbitacin B Induced Apoptosis in HeLa Cells: A Technical Guide
Disclaimer: The primary source of information for this document, a study on the anticancer activity of 23,24-dihydrocucurbitacin B in HeLa cells, has been retracted due to concerns regarding the integrity of some of the presented data. Specifically, the flow cytometric data for apoptosis quantification was found to be unreliable.[1][2] Consequently, the findings from this paper should be interpreted with significant caution. This guide summarizes the reported data and methodologies from the retracted study and contextualizes them with information on related compounds to provide a resource for researchers, while emphasizing the need for independent verification.
Introduction
Dihydroisocucurbitacin B, a tetracyclic triterpenoid (B12794562) compound, has been investigated for its potential anticancer properties. This technical guide focuses on its reported effects on human cervical cancer HeLa cells, with a specific emphasis on the induction of apoptosis. The information presented herein is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative data reported in the retracted study by Zhang et al. (2018). It is crucial to reiterate that this data comes from a retracted publication and should be treated with caution.
Table 1: Cytotoxicity of 23,24-Dihydrocucurbitacin B [3][4]
| Cell Line | IC50 Value (µM) |
| HeLa | 40 |
| C4-1 | 40 |
| Normal Epithelial fr2 | 125 |
| Normal Epithelial HerEpiC | 125 |
Table 2: Effect of 23,24-Dihydrocucurbitacin B on Reactive Oxygen Species (ROS) Levels in HeLa Cells [3]
| Treatment Concentration (µM) | Increase in Intracellular ROS Levels (%) |
| 20 | 70 |
| 40 | ~150 (estimated from graph) |
| 80 | 260 |
Table 3: Effect of 23,24-Dihydrocucurbitacin B on PI3K/Akt/mTOR Pathway Protein Expression in HeLa Cells [3]
| Protein | Effect of Treatment |
| mTOR | Dose-dependent decrease |
| p-mTOR | Dose-dependent decrease |
| PI3K | Dose-dependent decrease |
| p-PI3K | Dose-dependent decrease |
| p-Akt | Dose-dependent decrease |
Experimental Protocols
The following are detailed methodologies as described in the retracted study by Zhang et al. (2018).
Cell Culture
HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
HeLa cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well.
-
After 24 hours, the cells were treated with varying concentrations of 23,24-dihydrocucurbitacin B for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
DAPI Staining for Apoptosis Detection
-
HeLa cells were treated with 23,24-dihydrocucurbitacin B (0, 20, 40, and 80 µM) for 24 hours.[3]
-
The cells were then washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15 minutes.
-
After another wash with PBS, the cells were stained with 4',6-diamidino-2-phenylindole (DAPI) solution for 10 minutes in the dark.
-
The cells were observed under a fluorescence microscope to identify apoptotic bodies, characterized by condensed and fragmented nuclei.[3]
Measurement of Reactive Oxygen Species (ROS)
-
HeLa cells were treated with different concentrations of 23,24-dihydrocucurbitacin B for 24 hours.
-
The cells were then incubated with 10 µM of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
After incubation, the cells were washed with PBS, and the fluorescence intensity was measured using flow cytometry.
Western Blot Analysis
-
HeLa cells were treated with 23,24-dihydrocucurbitacin B for 24 hours.
-
Total protein was extracted using RIPA lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk for 1 hour and then incubated with primary antibodies against mTOR, p-mTOR, PI3K, p-PI3K, Akt, and p-Akt overnight at 4°C.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced Apoptosis in HeLa Cells
The retracted study suggested that 23,24-dihydrocucurbitacin B induces apoptosis in HeLa cells through the generation of ROS and the inhibition of the PI3K/Akt/mTOR signaling pathway.[3]
Caption: Proposed mechanism of this compound-induced apoptosis in HeLa cells.
Experimental Workflow for Investigating this compound Effects
The following diagram illustrates the general experimental workflow employed in the retracted study to investigate the effects of 23,24-dihydrocucurbitacin B on HeLa cells.
Caption: General experimental workflow for studying this compound effects on HeLa cells.
Broader Context: Cucurbitacins and Apoptosis
While data on this compound in HeLa cells is limited and comes from a retracted source, the broader class of cucurbitacins has been more extensively studied. Cucurbitacin B, a closely related compound, has been shown to induce apoptosis in various cancer cell lines. These studies suggest that cucurbitacins can trigger apoptosis through multiple mechanisms, including:
-
Disruption of the cytoskeleton: Cucurbitacins have been reported to affect microtubule and actin filament dynamics, leading to cell cycle arrest and apoptosis.
-
Modulation of STAT3 signaling: Inhibition of the STAT3 pathway is a common mechanism by which cucurbitacins induce apoptosis in cancer cells.
-
Induction of Endoplasmic Reticulum (ER) Stress: Some studies have shown that cucurbitacins can induce apoptosis through the generation of ROS and subsequent ER stress.[5]
Conclusion
The available, albeit retracted, evidence suggests that this compound may induce apoptosis in HeLa cells through mechanisms involving ROS generation and inhibition of the PI3K/Akt/mTOR pathway. However, due to the retraction of the primary study, these findings require independent verification. Further research is necessary to conclusively determine the anticancer effects and underlying mechanisms of this compound in HeLa cells and other cancer models. Researchers are strongly advised to critically evaluate the information from the retracted source and to design experiments that can independently validate these preliminary findings.
References
- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Dihydroisocucurbitacin B: A Potent Inhibitor of the PI3K/Akt/mTOR Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisocucurbitacin B, a naturally occurring triterpenoid (B12794562) compound found in plants of the Cucurbitaceae family, has garnered significant attention for its potent anti-cancer properties.[1] Extensive research has demonstrated its ability to induce apoptosis, trigger cell cycle arrest, and inhibit proliferation across a wide range of cancer cell lines.[1][2] A primary mechanism underlying these effects is the compound's ability to modulate critical cellular signaling pathways, with a pronounced inhibitory action on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) cascade. This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a frequent driver of tumorigenesis and therapeutic resistance.[3][4] This technical guide provides a comprehensive overview of the inhibition of the PI3K/Akt/mTOR pathway by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Activity
The anti-proliferative efficacy of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below. It is important to note that while the inhibitory effect on the PI3K/Akt/mTOR pathway is well-documented through protein expression studies (Western Blot), specific IC50 values for the direct inhibition of the individual kinases (PI3K, Akt, mTOR) by this compound from in vitro kinase assays are not widely reported in the available literature. The provided data primarily reflects the compound's impact on cell viability.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Human Cervical Cancer | 40–60 | [1] |
| fr2 (normal epithelial) | Normal Epithelial | 125 | [1] |
| HerEpiC (normal epithelial) | Normal Epithelial | 125 | [1] |
| U-2 OS | Human Osteosarcoma | 20-100 (viability reduction) | [5] |
Core Signaling Pathway and Point of Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. This compound exerts its inhibitory effects by intervening at key nodes within this pathway, leading to a downstream reduction in pro-survival signals and an increase in apoptotic signals.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the inhibitory effects of this compound on the PI3K/Akt/mTOR pathway.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7]
Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins
Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Detailed Protocol:
-
Sample Preparation: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), Akt, phospho-mTOR (Ser2448), mTOR, phospho-p70S6K, p70S6K, and a loading control like β-actin or GAPDH).[8][9][10] Dilutions are typically 1:1000 in 5% BSA/TBST. Incubate overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted 1:2000 to 1:5000 in 5% milk/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.
Detailed Protocol:
-
Cell Treatment: Seed cells and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL).[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, largely through its effective inhibition of the PI3K/Akt/mTOR signaling pathway. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals investigating the therapeutic applications of this promising natural compound. Further studies focusing on in vivo efficacy and the precise molecular interactions with kinase domains will be crucial for its clinical translation.
References
- 1. air.unimi.it [air.unimi.it]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroisocucurbitacin B and its Interaction with the JAK/STAT Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical cellular communication route that translates extracellular signals from cytokines and growth factors into transcriptional regulation of target genes. This pathway plays a pivotal role in a multitude of biological processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of the JAK/STAT pathway, particularly the constitutive activation of STAT3, is a hallmark of numerous human malignancies, making it a prime target for therapeutic intervention.[1][3][4]
Natural products have emerged as a promising source of novel anticancer agents.[5][6] Among these, the cucurbitacins, a class of triterpenoids found in plants of the Cucurbitaceae family, have demonstrated significant anti-inflammatory and antitumor properties.[5][7] This technical guide focuses on dihydroisocucurbitacin B, often referred to in the literature as cucurbitacin B (CuB), and its well-documented inhibitory effects on the JAK/STAT signaling cascade.[5][8][9] CuB has been shown to directly target key components of this pathway, leading to the suppression of tumor growth and induction of apoptosis in various cancer models.[3][10][11]
This document will provide an in-depth analysis of the mechanism of action of this compound, present quantitative data from key studies, detail relevant experimental protocols, and offer visual representations of the signaling pathways and experimental workflows.
The JAK/STAT Signaling Pathway
The canonical JAK/STAT pathway is initiated when a cytokine or growth factor binds to its specific transmembrane receptor. This binding event induces receptor dimerization, which in turn brings the associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation.[1] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptor, creating docking sites for STAT proteins.[1]
Upon recruitment to the phosphorylated receptor, STAT proteins are themselves phosphorylated by JAKs. This phosphorylation event triggers the dimerization of STAT proteins, which then translocate to the nucleus. In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1] This signaling cascade is tightly regulated by endogenous inhibitors such as suppressors of cytokine signaling (SOCS) and protein tyrosine phosphatases (PTPs).[1]
References
- 1. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B inhibits gastric cancer progression by suppressing STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin Q: a selective STAT3 activation inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cucurbitacin B inhibits STAT3 and the Raf/MEK/ERK pathway in leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cucurbitacin B targets STAT3 to induce ferroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Dihydroisocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of dihydroisocucurbitacin B, a tetracyclic triterpenoid (B12794562) compound of significant interest for its potential therapeutic properties. The following sections outline established methodologies from scientific literature, offering step-by-step guidance for laboratory-scale isolation from various plant sources.
Introduction
This compound, also known as 23,24-dihydrocucurbitacin B, is a naturally occurring cucurbitacin found in various plants, particularly those of the Cucurbitaceae family, such as Trichosanthes kirilowii, Hemsleya amabilis, and Wilbrandia ebracteata. Like other cucurbitacins, it has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, making it a valuable compound for further investigation in drug discovery and development. The isolation and purification of this compound in high purity are crucial for accurate pharmacological studies.
Data Presentation: Quantitative Analysis
The following tables summarize quantitative data related to the extraction and purification of this compound and related cucurbitacins. It is important to note that yields can vary significantly based on the plant material, geographical source, and the specific experimental conditions employed.
Table 1: Extraction Yields of Cucurbitacins from Various Plant Sources
| Plant Source | Compound | Extraction Method | Solvent | Yield | Reference |
| Trichosanthes kirilowii (roots, 30g) | Hydroethanolic Extract | Hot Reflux (3x) | 30% v/v Ethanol (B145695)/Water | 10.1 g (extract) | [1] |
| Trichosanthes kirilowii (100g) | Ethanolic Extract | Ultrasonic-assisted | 80% v/v Ethanol | Not specified | [2] |
| Hemsleya amabilis (rhizomes, 9kg) | Ethanolic Extract | Hot Reflux (3x) | 95% Ethanol | 2018 g (extract) | |
| Wilbrandia ebracteata (roots) | Dichloromethane Extract | Reflux | Dichloromethane | Not specified | [3] |
Table 2: Purification Efficiency and Purity of this compound and Related Compounds
| Purification Step | Starting Material | Compound | Purity/Recovery | Reference |
| Preparative HPLC | Fraction from RP-18 column | Cucurbitacin B | 1.1 mg (from 357.4 mg fraction) | [1] |
| Preparative HPLC | Fraction from RP-18 column | Cucurbitacin D | 3.0 mg (from 357.4 mg fraction) | [1] |
| HPLC Analysis | Dichloromethane extract | Dihydrocucurbitacin B | 95.5 ± 3.01% recovery | [3] |
| High-Speed Counter-Current Chromatography | Crude extract from Pedicellus Melo (200mg) | Cucurbitacin B | 33.5 mg, 99.1% purity | [4] |
| High-Speed Counter-Current Chromatography | Crude extract from Pedicellus Melo (200mg) | Cucurbitacin E | 21.7 mg, 98.3% purity | [4] |
| High-Speed Counter-Current Chromatography | Crude extract from Pedicellus Melo (200mg) | Cucurbitacin I | 14.9 mg, 97.5% purity | [4] |
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound, compiled from established methodologies.
Protocol 1: Extraction and Purification from Trichosanthes kirilowii Roots
This protocol is adapted from methodologies that have successfully isolated cucurbitacins from T. kirilowii.
1. Extraction
-
Plant Material: 30 g of dried and powdered roots of T. kirilowii.
-
Solvent: 150 mL of 30% (v/v) ethanol in water.
-
Procedure:
-
Combine the powdered root material with the solvent in a round-bottom flask.
-
Perform hot reflux extraction at 85°C for 3 hours.
-
Repeat the extraction process three times with fresh solvent.
-
Filter the combined extracts through celite to remove solid plant material.
-
Evaporate the solvent under reduced pressure to yield a brown powder (hydroethanolic extract).[1]
-
2. Initial Fractionation
-
Procedure:
-
Dissolve the dried hydroethanolic extract (e.g., 10.1 g) in 100 mL of methanol (B129727).
-
Use ultrasonication at room temperature for 30 minutes to ensure complete dissolution.
-
Filter the solution to remove any insoluble material. The resulting methanol-soluble fraction is used for further purification.[1]
-
3. Column Chromatography (Sephadex LH-20)
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
Procedure:
-
Pack a column with Sephadex LH-20 and equilibrate with methanol.
-
Apply the methanol-soluble fraction to the column.
-
Elute with methanol to yield several fractions. Monitor the fractions using Thin Layer Chromatography (TLC).
-
4. Further Column Chromatography (Toyopearl HW-40 and RP-18)
-
Procedure:
-
Subject the target fractions from the Sephadex LH-20 column to further separation on a Toyopearl HW-40 column, eluting with methanol.
-
Purify the resulting fractions containing the compounds of interest on a reverse-phase (RP-18) column using a gradient mobile phase of methanol and water (e.g., from 30:70 to 100:0).[1]
-
5. Preparative HPLC
-
Column: Luna C18 (5 µm, 250 x 10 mm).
-
Mobile Phase: 40% acetonitrile (B52724) in water.
-
Procedure:
-
Inject the purified fraction from the RP-18 column into the preparative HPLC system.
-
Collect the peaks corresponding to this compound. The retention time will need to be determined using a standard if available.
-
Evaporate the solvent from the collected fractions to obtain the pure compound.[1]
-
Protocol 2: Extraction and Purification from Hemsleya amabilis Rhizomes
This protocol is based on methods used for isolating cucurbitanes from H. amabilis.
1. Extraction
-
Plant Material: 9 kg of dried rhizomes of Hemsleya amabilis.
-
Solvent: 95% ethanol.
-
Procedure:
-
Perform hot reflux extraction of the plant material with 95% ethanol three times, for 2 hours each time.
-
Combine the extracts and concentrate under reduced pressure to obtain the crude ethanol extract.
-
2. Solvent Partitioning
-
Procedure:
-
Suspend the crude ethanol extract in an equal volume of water.
-
Perform liquid-liquid extraction successively with ethyl acetate (B1210297) and then n-butanol.
-
Collect the ethyl acetate fraction, which will contain this compound.
-
3. Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: Chloroform-methanol gradient (e.g., 98:2, 95:5, 93:7, 90:10, 85:15, 80:20, and finally 100% methanol).
-
Procedure:
-
Apply the concentrated ethyl acetate extract to a silica gel column.
-
Elute with the chloroform-methanol gradient.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
4. Recrystallization
-
Procedure:
-
Combine and concentrate the fractions containing the target compound.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Allow the solution to stand at room temperature or in a cool place to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent to obtain pure this compound.
-
Mandatory Visualizations
Experimental Workflows
Caption: General workflow for extraction and purification of this compound.
Signaling Pathway (Illustrative)
While the direct signaling pathway of this compound is a subject of ongoing research, cucurbitacins are known to inhibit the STAT3 signaling pathway. The following diagram illustrates this general mechanism.
Caption: Illustrative diagram of STAT3 signaling inhibition by cucurbitacins.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Trichosanthes kirilowii Ethanol Extract and Cucurbitacin D Inhibit Cell Growth and Induce Apoptosis through Inhibition of STAT3 Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes: Synthesis and Evaluation of Dihydroisocucurbitacin B Derivatives for Anticancer Drug Discovery
Introduction
Cucurbitacins, a class of tetracyclic triterpenoid (B12794562) secondary metabolites found predominantly in the Cucurbitaceae family, are recognized for a wide spectrum of biological activities, including potent anticancer effects.[1][2] Cucurbitacin B, one of the most studied compounds in this family, demonstrates significant activity against various cancer cell lines but is often limited by its high toxicity and narrow therapeutic window.[3][4][5] Dihydroisocucurbitacin B, a related compound, also exhibits anticancer properties.[6] To address the toxicity concerns and improve the therapeutic index, research has focused on the synthesis of derivatives, modifying the core structure to enhance efficacy against cancer cells while reducing effects on normal cells.[4][5]
These application notes provide a comprehensive overview of the synthesis of this compound and related cucurbitacin B derivatives, their biological evaluation, and their mechanism of action, primarily through the inhibition of key signaling pathways such as JAK/STAT and PI3K/Akt.[1][6] This document is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed protocols and data to guide the discovery of novel anticancer agents.
Experimental Workflows and Signaling Pathways
The development of novel cucurbitacin derivatives follows a structured workflow from chemical synthesis to biological validation. The primary mechanism of action for many of these compounds involves the modulation of critical cell signaling pathways that are often dysregulated in cancer.
Caption: General workflow for the synthesis and evaluation of cucurbitacin derivatives.
Cucurbitacin derivatives often exert their anticancer effects by inhibiting signal transducer and activator of transcription 3 (STAT3) phosphorylation, a key component of the JAK/STAT pathway.[3][7] This pathway is crucial for cell proliferation and survival, and its inhibition can lead to apoptosis in cancer cells.
Caption: Inhibition of the JAK/STAT pathway by cucurbitacin derivatives.
The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation that has been identified as a target of dihydrocucurbitacin B.[6] Inhibition of this pathway can induce cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/Akt pathway by this compound derivatives.
Quantitative Data: In Vitro Cytotoxicity
The synthesized derivatives are typically evaluated for their cytotoxic activity against various human cancer cell lines and a normal cell line to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Therapeutic Index (TI) | Reference |
| Cucurbitacin B | HepG-2 (Liver) | 0.30 | L-O2 (Liver) | 0.09 | 0.32 | [3] |
| Derivative 10b | HepG-2 (Liver) | 0.63 | L-O2 (Liver) | 2.97 | 4.71 | [3] |
| Dihydrocucurbitacin B | HeLa (Cervical) | 40 | fR-2 (Epithelial) | 125 | 3.13 | [6] |
| Dihydrocucurbitacin B | SiHa (Cervical) | 45 | - | - | - | [6] |
| Dihydrocucurbitacin B | CaSki (Cervical) | 55 | - | - | - | [6] |
Note: The Therapeutic Index (TI) is calculated as IC50 (Normal Cell Line) / IC50 (Cancer Cell Line).
Experimental Protocols
Protocol 1: General Synthesis of Cucurbitacin B Derivatives[1][3]
This protocol provides a general method for synthesizing ester derivatives of cucurbitacin B at the C-25 hydroxyl group, exemplified by the synthesis of compound 10b.[3]
1. Materials and Reagents:
-
Cucurbitacin B (starting material)
-
Succinic anhydride (B1165640)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Triethylamine (TEA)
-
Reagents for the side chain (e.g., specific amines or alcohols)
-
Solvents for chromatography (e.g., ethyl acetate, petroleum ether)
-
Nitrogen gas supply
2. Procedure:
-
Reaction Setup: All reactions should be conducted under a nitrogen atmosphere using dry solvents to prevent side reactions with moisture.[1]
-
Step 1: Acylation with Succinic Anhydride:
-
Dissolve Cucurbitacin B and DMAP in anhydrous DCM.
-
Add succinic anhydride to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
-
Step 2: Amide or Ester Bond Formation:
-
To the resulting intermediate from Step 1, add the desired amine or alcohol side chain precursor.
-
Add coupling agents EDCI and TEA to facilitate the formation of the amide or ester bond.
-
Continue stirring at room temperature until TLC indicates the completion of the reaction.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the organic layer with DCM.
-
Wash the organic layer sequentially with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product using silica (B1680970) gel column chromatography with an appropriate solvent gradient (e.g., petroleum ether/ethyl acetate).
-
-
Characterization: Confirm the structure of the final derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and LC-MS.[8]
Protocol 2: In Vitro Cytotoxicity Evaluation (SRB Assay)[8]
The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity by staining total cellular protein.
1. Materials and Reagents:
-
Human cancer cell lines (e.g., HepG-2, HeLa) and a normal cell line (e.g., L-O2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized cucurbitacin derivatives dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
2. Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized derivatives (e.g., from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a blank (medium only).
-
Cell Fixation: After incubation, gently discard the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Measurement: Solubilize the bound stain by adding 10 mM Tris-base solution to each well. Measure the optical density (OD) at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. Determine the IC50 value by plotting the percentage of survival against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis for Protein Expression[3][6]
Western blotting is used to detect changes in the expression or phosphorylation levels of specific proteins within a signaling pathway (e.g., STAT3, p-STAT3, Akt, p-Akt).
1. Materials and Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-Actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
2. Procedure:
-
Cell Treatment and Lysis: Culture and treat cells with the desired concentrations of the cucurbitacin derivative for a specific time. Harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize the results.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of cucurbitacin IIa derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for dihydroisocucurbitacin B analysis
Application Note:
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Dihydroisocucurbitacin B
Introduction
This compound, a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family, is a significant natural product found in various plants of the Cucurbitaceae family. It is recognized for its diverse pharmacological activities, making its accurate quantification crucial for research, drug development, and quality control of herbal medicines. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
Principle
The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. An isocratic mobile phase consisting of an acetonitrile (B52724) and water mixture allows for the effective elution of the analyte. Detection is performed using a UV detector, leveraging the chromophoric properties of the compound. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a standard of known concentration.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][2][3]
-
Solvents: HPLC grade acetonitrile and water are required.
-
Reference Standard: this compound standard of high purity.
-
Sample Preparation: Dichloromethane (B109758) or methanol (B129727) for extraction.[1]
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 40 µg/mL to 400 µg/mL).[1]
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh the dried and powdered plant material.
-
Solvent Extraction: Extract the sample with a suitable solvent such as dichloromethane or methanol.[1] Reflux extraction has been shown to yield good results.[1]
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
HPLC Method Parameters
A reliable isocratic HPLC method has been established for the analysis of this compound.[1]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[1][2][3] |
| Mobile Phase | Acetonitrile : Water (40:60, v/v)[1] |
| Elution Mode | Isocratic[1] |
| Flow Rate | 1.2 mL/min[1] |
| Detection Wavelength | 230 nm[1] |
| Column Temperature | Ambient or controlled at 25°C[2] |
| Injection Volume | 10-20 µL |
Method Validation Summary
The following table summarizes the validation parameters for a similar HPLC method for dihydrocucurbitacin B.[1]
| Validation Parameter | Result |
| Linearity Range | 40.00 - 400 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 95.5 ± 3.01%[1] |
| Intermediate Precision (RSD) | 1.64%[1] |
| Repeatability (RSD) | 1.30 - 2.05%[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Logical Relationship of Method Parameters
Caption: Interrelation of HPLC Method Parameters.
Conclusion
The described RP-HPLC method is simple, precise, and accurate for the quantitative determination of this compound. The isocratic elution allows for a straightforward and reproducible analysis, suitable for routine quality control and research applications. The provided protocol and validation data demonstrate the reliability of this method for the analysis of this compound in various sample matrices.
References
Application Note: Quantitative Determination of Dihydroisocucurbitacin B in Biological Matrices using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a highly selective and sensitive method for the quantification of dihydroisocucurbitacin B in biological matrices, such as plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and other drug development applications.
Introduction
This compound, a tetracyclic triterpenoid (B12794562) compound, is a derivative of cucurbitacin B, known for its wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic and metabolic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4][5] This application note describes a robust HPLC-MS/MS method for the reliable determination of this compound in plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Hemslecin A[6] or a stable isotope-labeled analog
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Dichloromethane (B109758) (ACS grade)[6][7]
-
Blank plasma (e.g., rat, human)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction procedure is employed to isolate this compound from the plasma matrix.[6][7]
-
To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution.[8]
-
Add 100 µL of methanol and vortex for 1 minute.[8]
-
Add 1.0 mL of ethyl acetate or dichloromethane and vortex for an additional 3 minutes.[6][8]
-
Centrifuge the mixture at 15,000 rpm for 10 minutes.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[8]
-
Reconstitute the residue in 100 µL of the mobile phase.[8]
-
Inject an aliquot (e.g., 2-5 µL) into the HPLC-MS/MS system.[8][9]
HPLC Conditions
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[8]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[8]
-
Flow Rate: 0.3 mL/min[8]
-
Gradient: A linear gradient can be optimized. A starting point could be 50:50 (A:B), held for a short duration, followed by a gradient to increase the organic phase concentration.[8]
-
Column Temperature: 35 °C[8]
-
Injection Volume: 2 µL[8]
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound. The precursor ion will be the [M+H]+ or another suitable adduct. Product ions are generated by collision-induced dissociation (CID) of the precursor ion.
-
Collision Energy (CE) and other source parameters: These should be optimized for maximum signal intensity.
Method Validation
The analytical method should be validated according to standard guidelines.
Linearity
The linearity of the method is assessed by analyzing a series of calibration standards. A linear range of 0.3 - 100 ng/mL with a correlation coefficient (r²) > 0.995 is typically achievable for similar compounds.[6]
Precision and Accuracy
Intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The acceptance criteria are typically a relative standard deviation (RSD) and relative error (RE) of less than 15%.[6]
Recovery
The extraction recovery is determined by comparing the peak areas of the analyte in pre-spiked extracted samples to those in post-spiked extracted samples.
Data Presentation
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Value |
| HPLC System | |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in Water[8][10] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[8] |
| Flow Rate | 0.3 mL/min[8] |
| Column Temperature | 35 °C[8] |
| Injection Volume | 2 µL[8] |
| MS/MS System | |
| Ionization Mode | ESI Positive[6] |
| Scan Type | MRM |
| Precursor Ion (m/z) | To be determined |
| Product Ion (m/z) | To be determined |
| Collision Energy (eV) | To be optimized |
Table 2: Method Validation Summary (Example Data)
| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Intra-day Precision (%RSD) | < 10% | < 8% | < 7% |
| Intra-day Accuracy (%RE) | ± 12% | ± 10% | ± 9% |
| Inter-day Precision (%RSD) | < 12% | < 10% | < 9% |
| Inter-day Accuracy (%RE) | ± 13% | ± 11% | ± 10% |
| Linearity (r²) | > 0.995 | ||
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL[6] |
Experimental Workflow
Caption: Experimental workflow for the HPLC-MS/MS quantification of this compound.
Conclusion
The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrument parameters, along with the validation summary, offers a solid foundation for researchers in drug development and related fields. This method can be readily adapted and implemented for pharmacokinetic and other studies requiring accurate determination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of cucurbitacin B from Trichosanthes cucumerina L. in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacokinetic Study Of Cucurbitacin B From Trichosanthes Cucumerina L. In Rats | Semantic Scholar [semanticscholar.org]
- 6. Development and validation of a UPLC-MS/MS method for the determination of cucurbitacin B in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new sensitive UPLC-MS/MS method for the determination of cucurbitacin B in rat plasma: application to an absolute bioavailability study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolite Profiling and Quantitation of Cucurbitacins in Cucurbitaceae Plants by Liquid Chromatography coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroisocucurbitacin B in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisocucurbitacin B is a naturally occurring tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family.[1] Like other cucurbitacins, it has garnered significant interest within the scientific community for its potent cytotoxic and anti-cancer properties. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, designed to assist researchers in the fields of cancer biology and drug development.
Physicochemical Properties and Storage
This compound is a hydrophobic compound with limited solubility in aqueous solutions. It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, chloroform, and ethyl acetate. For cell culture applications, DMSO is the most commonly used solvent for preparing stock solutions.
Storage and Stability:
As a solid, this compound should be stored at -20°C. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and prevent degradation.[2] While specific stability data for this compound in solution is limited, general practice for cucurbitacins suggests that freshly prepared solutions are ideal for experiments.[2] Studies on other compounds stored in DMSO indicate that most are stable for extended periods when stored properly at low temperatures.[3] Aqueous dilutions should be prepared immediately before use and not stored for long periods due to the potential for hydrolysis.[2]
Biological Activity and Mechanism of Action
This compound exhibits significant anti-proliferative and pro-apoptotic activity against various cancer cell lines.[1] Its primary mechanisms of action include:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells.[1]
-
Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest at the G2/M phase, thereby inhibiting cell division.[1]
-
Inhibition of Signaling Pathways: this compound has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway.[1] Based on the known activities of the closely related compound, Cucurbitacin B, it is highly probable that this compound also inhibits the JAK/STAT, particularly STAT3, and the Hippo-YAP signaling pathways.[4][5][6]
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for 23,24-dihydrocucurbitacin B in various cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 40 | [1] |
| C4-1 | Cervical Cancer | 40 | [1] |
| SiHa | Cervical Cancer | 60 | [1] |
| CaSki | Cervical Cancer | 60 | [1] |
| fr2 | Normal Epithelial | 125 | [1] |
| HerEpiC | Normal Epithelial | 125 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a method for determining the cytotoxic effects of this compound on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock solution. To avoid precipitation, it is recommended to first prepare an intermediate dilution in the medium. The final DMSO concentration in the culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent toxicity.[2] Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for another 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the background absorbance from the "medium only" wells. Plot the cell viability against the concentration of this compound to determine the IC50 value.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for MTT cell viability assay.
References
- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B and cucurbitacin I suppress adipocyte differentiation through inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B targets STAT3 to induce ferroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Administration of Dihydroisocucurbitacin B in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisocucurbitacin B (DHICB) is a naturally occurring triterpenoid (B12794562) compound that has garnered significant interest for its potential anticancer properties. As a derivative of the more widely studied cucurbitacin B, DHICB is being investigated for its efficacy in various cancer models. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in animal models, designed to assist researchers in the preclinical evaluation of this promising compound. The protocols outlined below are based on established methodologies for similar compounds and aim to ensure reproducibility and accuracy in experimental outcomes.
Preclinical Rationale
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis.[1] The primary rationale for in vivo administration is to evaluate the compound's anti-tumor efficacy, pharmacokinetic profile, and potential toxicity in a whole-organism setting. Animal models, particularly xenograft models in immunodeficient mice, are crucial for assessing the therapeutic potential of DHICB before it can be considered for clinical development.
Application Areas
The primary application for in vivo studies of this compound is in oncology research. Specific areas of investigation include:
-
Anti-tumor Efficacy: Assessing the ability of DHICB to inhibit tumor growth and induce regression in various cancer models.
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Toxicity and Safety Profiling: Evaluating the potential adverse effects and determining the maximum tolerated dose (MTD).
-
Mechanism of Action Studies: Investigating the molecular pathways modulated by DHICB in vivo.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on cucurbitacins, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of Cucurbitacins in Xenograft Models
| Cancer Model | Animal Model | Compound | Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| Laryngeal Cancer | Nude mice | Cucurbitacin B | 55 µg/kg/day | Intraperitoneal | Significant reduction in tumor weight and volume | [2] |
| Breast Cancer | Nude mice | Cucurbitacin B | 1.0 mg/kg/day (3 times/week) | Intraperitoneal | 50.1% reduction vs. control | |
| Multiple Myeloma | Murine model | Cucurbitacin B | Not specified | Not specified | Inhibition of tumor growth without host toxicity | [3] |
| Non-Small Cell Lung Cancer | Mice model | Cucurbitacin B | 0.75 mg/kg | Not specified | Better anti-tumor effect than Gefitinib group | [4] |
Table 2: Pharmacokinetic Parameters of Cucurbitacin B in Rats
| Parameter | Value | Administration Route | Reference |
| Oral Bioavailability | ~10% | Oral | [5][6] |
| Time to Max. Concentration (Tmax) | ~30 minutes | Oral | [5] |
| Volume of Distribution (Vd) | ~51.65 L/kg | Intravenous | [5][6] |
| Elimination Half-life (t1/2) | ~2.5 hours | Oral | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable formulation of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve this compound powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Working Solution Preparation:
-
On the day of injection, dilute the stock solution with sterile 0.9% saline to the final desired concentration. The final concentration of DMSO should be kept low (typically ≤ 5%) to avoid toxicity.
-
For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock, mix 1 part of the stock solution with 9 parts of sterile saline.
-
Vortex the working solution gently to ensure homogeneity.
-
-
Sterility and Handling:
-
Perform all steps under sterile conditions in a laminar flow hood.
-
The final formulation should be clear and free of precipitates. If precipitation occurs, reformulation may be necessary.
-
It is recommended to warm the solution to room temperature before injection to minimize discomfort to the animal.
-
Protocol 2: Subcutaneous Xenograft Tumor Model in Nude Mice
Objective: To establish a subcutaneous tumor model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., human breast cancer MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
When cells reach 80-90% confluency, harvest them using Trypsin-EDTA.
-
Wash the cells twice with sterile PBS and resuspend them in a serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
-
-
Animal Preparation and Tumor Implantation:
-
Anesthetize the mice using an appropriate anesthetic.
-
Shave and disinfect the injection site on the flank of the mouse with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100-200 µL of the cell suspension.
-
Monitor the animals until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor dimensions (length and width) every 2-3 days using a digital caliper.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[3]
-
Monitor the body weight of the mice as an indicator of general health.
-
-
Treatment Administration:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound (prepared as in Protocol 1) or vehicle control via the desired route (e.g., intraperitoneal injection). The dosing schedule will depend on the experimental design (e.g., daily, every other day).
-
Protocol 3: Intraperitoneal (IP) Injection in Mice
Objective: To correctly perform an intraperitoneal injection in a mouse for systemic administration of this compound.
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 mL) and needle (27-30 gauge)
-
Appropriate animal restraint device or manual restraint by a trained handler
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse, ensuring the head and body are secure. For IP injections, the mouse is typically held with its head tilted downwards to allow the abdominal organs to move away from the injection site.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.
-
-
Injection:
-
Insert the needle, with the bevel facing up, at a 15-20 degree angle into the identified quadrant.
-
Penetrate just through the abdominal wall.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate improper needle placement.
-
Slowly inject the solution into the peritoneal cavity.
-
-
Post-injection Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any immediate adverse reactions.
-
Protocol 4: In Vivo Toxicity Assessment
Objective: To evaluate the potential toxicity of this compound in rodents.
Materials:
-
Healthy rodents (mice or rats)
-
This compound
-
Equipment for blood collection (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Hematology and clinical chemistry analyzers
-
Formalin and other histology reagents
Procedure:
-
Dose-Ranging Study:
-
Administer a range of doses of this compound to different groups of animals.
-
Observe the animals for clinical signs of toxicity, such as changes in behavior, appearance, and body weight, for a defined period (e.g., 14 days).
-
Determine the maximum tolerated dose (MTD), which is the highest dose that does not cause significant toxicity.
-
-
Sub-acute or Sub-chronic Toxicity Study:
-
Administer the selected doses (including the MTD) daily for a longer duration (e.g., 14 or 28 days).
-
Monitor clinical signs and body weight throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect blood for hematological and biochemical analysis.
-
Perform a gross necropsy and collect major organs (e.g., liver, kidneys, heart, spleen, lungs) for histopathological examination.
-
Analyze the data to identify any dose-related toxic effects.
-
Mandatory Visualizations
References
- 1. Cucurbitacin B inhibits breast cancer metastasis and angiogenesis through VEGF-mediated suppression of FAK/MMP-9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Drug Delivery Systems for Dihydroisocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisocucurbitacin B, a tetracyclic triterpenoid (B12794562) compound, has demonstrated significant potential as an anticancer agent. Its therapeutic efficacy is, however, limited by its hydrophobic nature, which results in poor aqueous solubility and low bioavailability.[1] The development of effective drug delivery systems is therefore crucial to enhance its clinical utility. These application notes provide a comprehensive guide to formulating and characterizing various drug delivery systems for this compound, including liposomes, nanoparticles, and micelles. Detailed experimental protocols and data presentation standards are outlined to facilitate reproducible research in this area.
Physicochemical Properties of Cucurbitacins
Understanding the fundamental properties of the drug molecule is the first step in designing a suitable delivery system. While specific data for this compound is limited, data for the closely related Cucurbitacin B provides a useful reference.
Table 1: Physicochemical Properties of Cucurbitacin B (as a proxy for this compound)
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₆O₈ | [2] |
| Molecular Weight | 558.7 g/mol | [2] |
| Melting Point | 184-186 °C | [2] |
| Log P | 2.6 | [2] |
| Aqueous Solubility | Poor | [1] |
Recommended Drug Delivery Systems
Given its hydrophobic nature, several types of drug delivery systems are suitable for this compound. The choice of system will depend on the desired release profile, targeting strategy, and route of administration.
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the membrane.[3] They are biocompatible and can be modified for targeted delivery.
-
Polymeric Nanoparticles: These are solid particles made from biodegradable polymers that can entrap or encapsulate the drug.[4] They offer controlled release and can protect the drug from degradation.
-
Micelles: These are self-assembling nanosized structures with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly soluble drugs.[5][6]
Experimental Protocols
The following are detailed protocols for the preparation and characterization of drug delivery systems for this compound.
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This method is widely used for the encapsulation of hydrophobic drugs into liposomes.[3]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy or egg PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting multilamellar vesicles (MLVs) can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
-
Separate the unencapsulated drug from the liposomes by dialysis or size exclusion chromatography.
-
Store the liposomal formulation at 4°C.
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
Nanoprecipitation is a simple and reproducible method for preparing polymeric nanoparticles for hydrophobic drugs.[4]
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution containing a stabilizer (e.g., Poloxamer 188, PVA)
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
Centrifuge
-
Freeze-dryer
-
DLS instrument
-
Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)
-
HPLC system
Procedure:
-
Dissolve this compound and the polymer in the organic solvent.
-
Add the organic phase dropwise into the aqueous phase containing the stabilizer under constant stirring.
-
Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any excess stabilizer and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
Protocol 3: Preparation of this compound-Loaded Micelles by Solvent Evaporation
This method is suitable for the encapsulation of hydrophobic drugs within the core of polymeric micelles.[5]
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., Pluronic F68, mPEG-PCL)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
-
DLS instrument
-
HPLC system
Procedure:
-
Dissolve this compound and the amphiphilic block copolymer in the organic solvent.
-
Slowly add deionized water to the organic solution under stirring to induce micelle formation.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Filter the resulting micellar solution through a 0.22 µm filter to remove any aggregates.
-
Determine the drug loading and encapsulation efficiency.
Characterization of Drug Delivery Systems
Thorough characterization is essential to ensure the quality and performance of the formulated drug delivery systems.
Table 2: Key Characterization Parameters and Methods
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average size and size distribution of the particles, which affects their in vivo fate. |
| Zeta Potential | DLS with an electrode | Measures the surface charge of the particles, which influences their stability and interaction with biological membranes. |
| Encapsulation Efficiency (EE) and Drug Loading (DL) | HPLC, UV-Vis Spectroscopy | Quantifies the amount of drug successfully incorporated into the delivery system. |
| Morphology | SEM, TEM | Visualizes the shape and surface characteristics of the nanoparticles. |
| In Vitro Drug Release | Dialysis method | Evaluates the rate and extent of drug release from the delivery system over time in a simulated physiological environment. |
| Stability | DLS, HPLC | Assesses the physical and chemical stability of the formulation under different storage conditions (temperature, pH).[7][8][9][10][11] |
Formulas for EE and DL:
-
Encapsulation Efficiency (%EE) = (Total amount of drug - Amount of free drug) / Total amount of drug × 100
-
Drug Loading (%DL) = (Weight of drug in particles) / (Weight of particles) × 100
Quantitative Data for Cucurbitacin B Formulations
The following tables summarize quantitative data from studies on Cucurbitacin B, which can serve as a benchmark for the development of this compound delivery systems.
Table 3: Characterization of Cucurbitacin B-Loaded Lipid-Polymer Hybrid Nanoparticles [4]
| Formulation Parameter | Range of Values |
| Particle Size (nm) | 94.5 - 127.2 |
| Polydispersity Index (PDI) | 0.094 - 0.114 |
| Entrapment Efficiency (%) | 49.35 - 80.00 |
Table 4: Characterization of Cucurbitacin B-Loaded Solid Lipid Nanoparticles [1]
| Formulation Parameter | Value |
| Zeta Potential (mV) | ~ -33 |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by this compound.
Caption: JAK/STAT signaling pathway and its inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and characterization of a drug delivery system for this compound.
Caption: General workflow for formulation and characterization of drug delivery systems.
Conclusion
The development of suitable drug delivery systems is a promising strategy to overcome the challenges associated with the poor water solubility of this compound. This document provides a framework for the rational design, preparation, and characterization of liposomal, nanoparticulate, and micellar formulations. By following these protocols and utilizing the provided characterization techniques, researchers can develop optimized delivery systems to enhance the therapeutic potential of this promising anticancer compound.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-Cucurbitacin B | C32H46O8 | CID 5281316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, characterization, in vivo pharmacokinetics, and biodistribution of polymeric micellar dimethoxycurcumin for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. fda.gov.ph [fda.gov.ph]
- 8. mdpi.com [mdpi.com]
- 9. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Dihydroisocucurbitacin B as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisocucurbitacin B belongs to the cucurbitacin family, a class of tetracyclic triterpenoids known for their diverse biological activities.[1][2] While specific research on this compound is limited, its close structural analogue, cucurbitacin B, is well-documented as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly targeting STAT3.[3][4][5][6][7][8] This document provides detailed application notes and protocols for using this compound as a molecular probe, with the assumption that its mechanism of action mirrors that of cucurbitacin B. This tool is valuable for investigating cellular processes regulated by the JAK/STAT pathway, including cell proliferation, apoptosis, and inflammation.[2][9][10]
Mechanism of Action
This compound is presumed to exert its effects primarily through the inhibition of the JAK/STAT signaling cascade. This pathway is crucial for transmitting information from extracellular signals into the nucleus, where activated STAT proteins modulate gene expression. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and autoimmune disorders.[9][10][11]
The primary molecular target is believed to be the phosphorylation of STAT3.[4][6][7][12] By preventing the phosphorylation of STAT3, this compound inhibits its activation, subsequent dimerization, and translocation to the nucleus. This leads to the downregulation of STAT3 target genes, which are involved in cell survival, proliferation, and angiogenesis.[2][3]
Applications as a Molecular Probe
-
Inhibition of the JAK/STAT Pathway: To study the functional consequences of JAK/STAT signaling inhibition in various cell types.
-
Induction of Apoptosis: To investigate the role of the JAK/STAT pathway in programmed cell death.[3][5][6]
-
Cell Cycle Analysis: To explore the impact of STAT3 inhibition on cell cycle progression.[7] Cucurbitacin B has been shown to induce G2/M phase arrest.[5][7]
-
Anti-Angiogenesis Studies: To examine the role of STAT3 in the formation of new blood vessels.[13]
-
Drug Development: As a lead compound for the development of novel therapeutics targeting the JAK/STAT pathway.
Data Presentation
Table 1: In Vitro Efficacy of Cucurbitacin B in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (mol/L) |
| Pancreatic Cancer | 10⁻⁷ |
Source: Adapted from a study on the antiproliferative effect of cucurbitacin B.[5]
Table 2: Effect of Cucurbitacin B on Tumor Xenografts in Athymic Nude Mice
| Treatment | Tumor Volume Reduction (%) | p-value |
| Cucurbitacin B | 69.2 | < 0.01 |
Source: Adapted from in vivo studies on human pancreatic cancer cells.[5]
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on STAT3 phosphorylation in a selected cell line.
Materials:
-
Cell line of interest (e.g., A549 lung cancer cells)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated STAT3 to total STAT3 and the loading control (GAPDH).
Protocol 2: Apoptosis Assay using Flow Cytometry
This protocol describes how to measure apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizations
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: Workflow for studying this compound's effects.
References
- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B and cucurbitacin I suppress adipocyte differentiation through inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of cucurbitacin B from Trichosanthes cucumerina L. in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B inhibits Th17 cell differentiation via the suppression of the JAK/STAT pathway and alleviates collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cucurbitacin mediated regulation of deregulated oncogenic signaling cascades and non-coding RNAs in different cancers: Spotlight on JAK/STAT, Wnt/β-catenin, mTOR, TRAIL-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cucurbitacin B inhibits tumor angiogenesis by triggering the mitochondrial signaling pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Dihydroisocucurbitacin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroisocucurbitacin B is a naturally occurring triterpenoid (B12794562) compound belonging to the cucurbitacin family. These compounds are known for their wide range of biological activities, including cytotoxic, anti-inflammatory, and anticancer properties. Accurate and robust analytical methods are crucial for the isolation, identification, and quantification of this compound in various matrices, including plant extracts and biological samples. These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques.
Extraction and Isolation from Plant Material
A reliable extraction and isolation protocol is the first step in the characterization of this compound from plant sources.
Experimental Protocol: Extraction and Isolation
Objective: To extract and partially purify this compound from plant material.
Materials:
-
Dried and powdered plant material (e.g., roots of Wilbrandia ebracteata)
-
Methanol (B129727) (90%)
-
Rotary evaporator
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Maceration:
-
Reflux Extraction:
-
An alternative method involves reflux extraction with dichloromethane, which has been shown to provide better results for the extraction of dihydrocucurbitacin B.[2]
-
The powdered plant material is placed in a flask with dichloromethane and heated under reflux.
-
The extraction is typically carried out for a sufficient period to ensure complete extraction, followed by filtration.
-
-
Fractionation (Optional):
-
The crude extract can be further fractionated using a series of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[1]
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, identification, and quantification of this compound.
Application Note: HPLC Analysis
A reverse-phase HPLC system is effective for the simultaneous quantitative assay of dihydrocucurbitacin B and related cucurbitacins.[2] A C18 column is commonly used for the separation. The detection is typically performed using a UV detector at approximately 230 nm, which is near the absorption maximum for cucurbitacins.[2]
Experimental Protocol: HPLC Quantification of this compound
Objective: To quantify the concentration of this compound in an extract.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile/Water (40:60, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.2 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 40.00 to 400 µg/mL.[2]
-
Sample Preparation: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data for HPLC Method Validation
| Parameter | Result |
| Linearity Range | 40.00 - 400 µg/mL |
| Recovery | 95.5 ± 3.01% |
| Intermediate Precision (RSD) | 1.64% |
| Repeatability (RSD) | 1.30% to 2.05% |
[Data sourced from a study on the quantification of dihydrocucurbitacin B from Wilbrandia ebracteata roots.][2]
Mass Spectrometry (MS) Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the identification and quantification of this compound, even in complex matrices.
Application Note: LC-MS/MS Analysis
HPLC coupled with quadrupole-time-of-flight (QTOF) tandem mass spectrometry is a powerful tool for screening and differentiating cucurbitacins and their dihydro-derivatives in plant extracts.[3] This technique allows for the putative identification of compounds based on their accurate mass and fragmentation patterns.
Experimental Protocol: HPLC-QTOF-MS/MS Identification
Objective: To identify this compound and related compounds in a plant extract.
Instrumentation:
-
HPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18 RRHD, 50 x 3 mm, 1.8 µm).[3]
Chromatographic and MS Conditions:
| Parameter | Value |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Isopropanol (9:1) + 0.1% Formic Acid |
| Gradient Elution | 0–1 min, 2% B; 1–3 min, 20% B; 3–13 min, 35% B; 13–19 min, 65% B; 19–22 min, 98% B; 22–29 min, 98% B; 29–30 min, 2% B; 30–35 min, 2% B[3] |
| Flow Rate | 0.6 mL/min[3] |
| Column Temperature | 40 °C[3] |
| Ionization Mode | Negative ESI[3] |
| Capillary Voltage | 3000 V[3] |
| Fragmentor Voltage | 135 V[3] |
| Skimmer Voltage | 65 V[3] |
Data Analysis:
-
Compounds are identified by their molecular features, including retention time and accurate mass-to-charge ratio (m/z).
-
The fragmentation patterns obtained from MS/MS analysis are used to confirm the identity of the compounds. For 23,24-dihydrocucurbitacins, characteristic fragments can be employed for identification.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like this compound.
Application Note: NMR Analysis
Experimental Protocol: NMR Structural Elucidation
Objective: To elucidate the chemical structure of isolated this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 360 MHz or higher)[2]
Sample Preparation:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., pyridine-d5).[2]
Data Acquisition:
-
Acquire 1H-NMR and 13C-NMR spectra.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.
Data Analysis:
-
Assign chemical shifts and coupling constants for all protons and carbons in the molecule.[2]
-
Compare the obtained spectral data with published data for related cucurbitacin compounds to confirm the structure.
Reference 1H-NMR Data for 23,24-Dihydrocucurbitacin F (in pyridine-d5)
Note: this compound differs from 23,24-dihydrocucurbitacin F in the side chain. This data is provided as a reference for the tetracyclic core.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-1α | 3.25 | dd | 12.0, 5.0 |
| H-1β | 2.85 | dd | 12.0, 12.0 |
| H-2 | 4.85 | m | |
| H-6 | 5.80 | br s | |
| H-7α | 2.50 | m | |
| H-7β | 2.25 | m |
[Data adapted from a study on high-field 1H-NMR spectral analysis of some cucurbitacins.][2]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique used for the preliminary characterization and quantification of this compound.
Application Note: UV-Vis Spectroscopy
Cucurbitacins typically exhibit a characteristic UV absorption maximum in the range of 228-234 nm. This property is often utilized for detection in HPLC analysis. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of standard solutions at the wavelength of maximum absorption.
Experimental Protocol: UV-Vis Spectrophotometric Quantification
Objective: To determine the concentration of this compound in a solution.
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Wavelength Scan: Dissolve a pure sample of this compound in a suitable solvent (e.g., methanol or ethanol) and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Absorbance Measurement: Measure the absorbance of each standard solution and the sample solution at the determined λmax.
-
Concentration Determination: Plot a calibration curve of absorbance versus concentration for the standards. Use the absorbance of the sample to determine its concentration from the calibration curve.
Visualizations
Analytical Workflow for this compound Characterization
Caption: General workflow for the characterization of this compound.
Inhibition of JAK/STAT Signaling Pathway by Cucurbitacin B
Caption: Cucurbitacin B inhibits the JAK/STAT signaling pathway.
Inhibition of Notch Signaling Pathway by Cucurbitacin B
Caption: Cucurbitacin B inhibits the Notch signaling pathway.
References
Application Notes and Protocols for Assessing the Cytotoxicity of Dihydroisocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisocucurbitacin B is a naturally occurring triterpenoid (B12794562) compound found in plants of the Cucurbitaceae family.[1][2] Like other cucurbitacins, it has garnered significant interest in cancer research due to its potent cytotoxic and anti-proliferative activities against various cancer cell lines.[1][3] Mechanistic studies have revealed that this compound and its analogs can induce apoptosis, trigger cell cycle arrest at the G2/M phase, and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[1][4][5][6]
These application notes provide a comprehensive set of protocols to assess the cytotoxic effects of this compound on cancer cells. The described methods will enable researchers to determine its potency (IC50), characterize its effects on cell viability and proliferation, and elucidate the underlying molecular mechanisms of action.
Data Presentation: Summary of this compound Cytotoxicity
The following table summarizes the reported cytotoxic activity of this compound and its close analog, cucurbitacin B, across various cancer cell lines. This data provides a reference for expected outcomes and aids in the selection of appropriate cell lines and concentration ranges for experimentation.
| Compound | Cell Line | Cancer Type | IC50 / ED50 | Reference |
| 23,24-dihydrocucurbitacin B | HeLa | Cervical Cancer | 40 µM | [1] |
| 23,24-dihydrocucurbitacin B | SiHa | Cervical Cancer | ~50 µM | [1] |
| 23,24-dihydrocucurbitacin B | CaSki | Cervical Cancer | ~60 µM | [1] |
| Cucurbitacin B | MDA-MB-231 | Breast Cancer | 3.03 x 10⁻⁸ M | [7][8] |
| Cucurbitacin B | A549 | Lung Cancer | Not specified, effective at inducing apoptosis | [5][6] |
| Cucurbitacin B | U-2 OS | Osteosarcoma | 20-100 µM (effective range) | [4][9] |
| Cucurbitacin B | PC3 | Prostate Cancer | 9.67 ± 1.04 µM | [10] |
| Cucurbitacin B | LNCaP | Prostate Cancer | 10.71 ± 1.08 µM | [11] |
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: A flowchart illustrating the key steps in the cytotoxic assessment of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).[12]
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the prepared dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.[13][14]
Materials:
-
Selected cancer cell line(s)
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Selected cancer cell line(s)
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular accumulation of ROS.
Materials:
-
Selected cancer cell line(s)
-
6-well plates
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound.
-
Staining: After treatment, incubate the cells with DCFH-DA (typically 10 µM) for 30 minutes at 37°C.
-
Analysis: Wash the cells with PBS and measure the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Signaling Pathway Analysis
This compound is known to affect key signaling pathways in cancer cells. Western blotting can be used to analyze the expression and phosphorylation status of key proteins in these pathways.
Key Signaling Pathway: PI3K/Akt/mTOR
This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway.[1]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Western Blot Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR).
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
By following these protocols, researchers can effectively characterize the cytotoxic properties of this compound and gain insights into its potential as an anticancer agent.
References
- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogrev.com [phcogrev.com]
- 4. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells [pubmed.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cucurbitacin-B instigates intrinsic apoptosis and modulates Notch signaling in androgen-dependent prostate cancer LNCaP cells [frontiersin.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Molecular Interactions of Dihydroisocucurbitacin B: Application Notes and Protocols for Target Engagement Studies
For Immediate Release
[City, State] – [Date] – To facilitate advancements in the study of natural product therapeutics, this document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the target engagement of dihydroisocucurbitacin B. This tetracyclic triterpenoid (B12794562) compound, a derivative of cucurbitacin B, is of significant interest for its potential pharmacological activities, particularly its inhibitory effects on the JAK/STAT signaling pathway.
These guidelines offer a comprehensive framework for confirming and quantifying the interaction of this compound with its putative primary target, Signal Transducer and Activator of Transcription 3 (STAT3). The methodologies described herein are essential for elucidating the compound's mechanism of action and for the development of novel therapeutics.
Overview of this compound and its Target
This compound is a natural product that has demonstrated potent anti-inflammatory and anti-cancer properties. Its mechanism of action is believed to be closely related to that of its precursor, cucurbitacin B, which is a known inhibitor of the Janus kinase (JAK)/STAT signaling pathway.[1][2][3] This pathway is a critical regulator of cellular proliferation, differentiation, and apoptosis, and its aberrant activation is a hallmark of many cancers and inflammatory diseases. The key downstream effector of this pathway, STAT3, is a primary target for therapeutic intervention.[4][5]
Direct binding of this compound to STAT3 is hypothesized to inhibit its phosphorylation, subsequent dimerization, and translocation to the nucleus, thereby preventing the transcription of target genes involved in tumorigenesis and inflammation.[6][7] The following protocols provide robust methods to test this hypothesis and quantify the engagement of this compound with STAT3.
Quantitative Data Summary
While specific quantitative data for the direct interaction of this compound with STAT3 is not extensively available in the public domain, data from its close analog, cucurbitacin B, provides a strong basis for experimental design. Researchers can expect to generate similar data for this compound using the protocols outlined below.
| Compound | Target Protein | Assay Type | Parameter | Value | Reference |
| Cucurbitacin B | STAT3 | Cell-based (Leukemia) | GI₅₀ | 15.6 - 35.3 nM | [7] |
| Cucurbitacin B | STAT3 | Pull-down Assay | Interaction | Direct | [7] |
| Cucurbitacin B | STAT3 | CETSA | Interaction | Confirmed | [1] |
| Cucurbitacin B | p-STAT3 (Tyr705) | Western Blot | Inhibition | Dose-dependent | [4] |
| S3I-1757 (STAT3 Inhibitor) | STAT3 SH2 Domain | Fluorescence Polarization | IC₅₀ | 7.39 ± 0.95 µM | [8] |
| Cucurbitacin B | GRP78 | - | K_d_ | 0.11 µmol/L | [9] |
Application Note 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement in a cellular environment.[10][11] It relies on the principle that a protein's thermal stability is altered upon ligand binding. This protocol describes the use of CETSA to confirm the interaction between this compound and STAT3 in intact cells.
Experimental Protocol
1. Cell Culture and Treatment:
-
Culture a human cancer cell line with known STAT3 activity (e.g., A549, HeLa, or a glioblastoma cell line) to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
2. Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.[12]
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
4. Western Blot Analysis:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for STAT3 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[14]
-
Quantify band intensities and plot the relative amount of soluble STAT3 as a function of temperature to generate melting curves. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
Visualization of CETSA Workflow
Application Note 2: Fluorescence Polarization (FP) Assay for Binding Affinity
Introduction
Fluorescence Polarization (FP) is a solution-based technique used to measure the binding affinity between two molecules.[15][16][17] This protocol describes a competitive FP assay to determine the IC₅₀ value of this compound for the STAT3 SH2 domain, which is a critical domain for STAT3 dimerization and activation.
Experimental Protocol
1. Reagents and Materials:
-
Recombinant human STAT3 protein (full-length or SH2 domain).
-
A fluorescently labeled peptide probe known to bind the STAT3 SH2 domain (e.g., a fluorescein-labeled phosphotyrosine peptide).[18]
-
This compound.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Black, low-volume 384-well assay plates.
-
A plate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In the assay plate, combine the fluorescent probe (at a fixed concentration, typically in the low nanomolar range) and STAT3 protein (at a concentration that gives a significant polarization signal).
-
Add the serially diluted this compound or vehicle (DMSO) to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using the plate reader with appropriate excitation and emission filters for the chosen fluorophore.
3. Data Analysis:
-
The data is typically plotted as millipolarization (mP) units versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that displaces 50% of the fluorescent probe from the STAT3 protein.
Visualization of FP Assay Workflow
Application Note 3: Pull-Down Assay and Western Blot for Direct Interaction and Phosphorylation Inhibition
Introduction
A pull-down assay is an affinity-based method used to enrich a protein of interest and its binding partners from a complex mixture.[19][20] This protocol combines a pull-down assay with Western blotting to confirm the direct interaction of this compound with STAT3 and to assess its effect on STAT3 phosphorylation.
Experimental Protocol
1. Preparation of Affinity Beads:
-
Covalently link this compound to activated agarose (B213101) beads (e.g., NHS-activated Sepharose) to create "bait" beads. Control beads should be prepared by blocking the active groups without adding the compound.
2. Cell Lysate Preparation:
-
Prepare a whole-cell lysate from a relevant cell line. For phosphorylation studies, stimulate the cells with a known STAT3 activator (e.g., IL-6) prior to lysis.
3. Pull-Down Assay:
-
Incubate the cell lysate with the this compound-conjugated beads and control beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
For direct binding, probe the membrane with an anti-STAT3 antibody. A band corresponding to STAT3 in the eluate from the this compound beads, but not the control beads, confirms a direct interaction.
-
For phosphorylation inhibition, treat cells with this compound prior to stimulation and lysis. Run the total cell lysates on a gel and probe separate membranes with antibodies against phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. A decrease in the p-STAT3 signal relative to total STAT3 in treated cells indicates inhibition of phosphorylation.[6]
Visualization of JAK/STAT Signaling Pathway
Conclusion
The protocols and application notes provided herein offer a robust starting point for researchers to investigate the target engagement of this compound. By employing these methods, scientists can confirm the direct binding of this promising natural product to STAT3, quantify its binding affinity, and elucidate its inhibitory effects on the JAK/STAT signaling pathway. This detailed molecular understanding is critical for the continued development of this compound and related compounds as potential therapeutic agents.
References
- 1. Cucurbitacin B targets STAT3 to induce ferroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B and cucurbitacin I suppress adipocyte differentiation through inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitacin B suppresses glioblastoma via the STAT3/ROS/endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cucurbitacin B inhibits STAT3 and the Raf/MEK/ERK pathway in leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. statalist.org [statalist.org]
- 10. news-medical.net [news-medical.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization (FP) Assays [bio-protocol.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pull-down assays [sigmaaldrich.com]
- 20. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
application of dihydroisocucurbitacin B in cancer research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisocucurbitacin B is a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family.[1] These natural products, found in various plants of the Cucurbitaceae family, have garnered significant interest in cancer research due to their potent cytotoxic and anti-proliferative activities against a wide range of cancer types.[1][2] This document provides an overview of the applications of this compound and the closely related, extensively studied cucurbitacin B in cancer research. It includes quantitative data on their efficacy, detailed protocols for key experiments, and visualizations of the primary signaling pathways involved in their anti-cancer mechanisms.
Anti-Cancer Activity and Mechanism of Action
This compound and other cucurbitacins exert their anti-cancer effects through a multi-pronged approach that includes the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and proliferation.[1][3]
Key Mechanisms:
-
Apoptosis Induction: this compound has been shown to induce apoptosis in cancer cells.[1] This is often mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[1][4]
-
Cell Cycle Arrest: A hallmark of cucurbitacins is their ability to arrest the cell cycle, primarily at the G2/M phase.[1][5][6] This prevents cancer cells from dividing and proliferating.
-
Inhibition of Signaling Pathways: Cucurbitacins are potent inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, which is constitutively activated in many cancers and plays a crucial role in tumor cell survival, proliferation, and angiogenesis.[7][8][9] The Raf/MEK/ERK (MAPK) pathway is another key target.[7][10]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and cucurbitacin B across various cancer cell lines.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 40-60 | 24 |
| fR2 (normal) | Normal Epithelial | 125 | 24 |
| HCerEpiC (normal) | Normal Epithelial | 125 | 24 |
| Data sourced from reference[1] |
Table 2: IC50 Values of Cucurbitacin B
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| KKU-213 | Cholangiocarcinoma | 48 | 24 |
| 36 | 48 | ||
| 32 | 72 | ||
| KKU-214 | Cholangiocarcinoma | 88 | 24 |
| 53 | 48 | ||
| 40 | 72 | ||
| U87 | Glioblastoma | 70.1 | Not Specified |
| CCRF-CEM | Leukemia | 15.6 - 35.3 | Not Specified |
| K562 | Leukemia | 15.6 - 35.3 | Not Specified |
| MOLT-4 | Leukemia | 15.6 - 35.3 | Not Specified |
| RPMI-8226 | Leukemia | 15.6 - 35.3 | Not Specified |
| SR | Leukemia | 15.6 - 35.3 | Not Specified |
| Data sourced from references[5][10][11] |
Signaling Pathways
The anti-cancer activity of this compound and cucurbitacin B is largely attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation. The diagrams below illustrate the primary mechanisms.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for 24, 48, or 72 hours.[1] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 500 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 5 x 10^5 cells/well) in 6-well plates, allow them to attach, and then treat with the desired concentrations of this compound for 24 or 48 hours.[4]
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[4][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses PI to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.[12]
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.[13][14]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[13]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[12]
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., STAT3, p-STAT3, ERK, p-ERK, Bcl-2, Bax, Cyclin B1, β-actin) overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound and its related compounds, particularly cucurbitacin B, represent a promising class of natural products for cancer therapy. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways underscores their potential as lead compounds for the development of novel anti-cancer drugs. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic utility of these potent molecules. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.
References
- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B inhibits growth, arrests the cell cycle, and potentiates antiproliferative efficacy of cisplatin in cutaneous squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B induces apoptosis in colorectal cells through reactive oxygen species generation and endoplasmic reticulum stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scisoc.or.th [scisoc.or.th]
- 6. researchgate.net [researchgate.net]
- 7. Cucurbitacin B inhibits STAT3 and the Raf/MEK/ERK pathway in leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cucurbitacin B suppresses glioblastoma via the STAT3/ROS/endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Dihydroisocucurbitacin B for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Dihydroisocucurbitacin B is a tetracyclic triterpenoid (B12794562) and a derivative of the more widely studied Cucurbitacin B.[1] Like many cucurbitacins, it is a promising anti-cancer agent that has been shown to possess significant cytotoxic activity against various human cancer cell lines.[2] A primary challenge in the preclinical development of this compound and related compounds is their poor aqueous solubility, which can severely limit bioavailability and complicate the interpretation of in vivo efficacy and toxicology studies.[3]
These application notes provide a comprehensive guide to formulating this compound for preclinical research. The focus is on practical, scalable methods to enhance solubility and achieve stable formulations suitable for various routes of administration. The protocols and data presented herein are intended to serve as a starting point for formulation development, which should be optimized based on the specific requirements of the planned preclinical model.
Physicochemical Properties & Solubility Profile
A thorough understanding of the compound's physicochemical properties is the first step in designing a successful formulation strategy.[4] this compound is a lipophilic molecule, a characteristic that contributes to its low water solubility.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₈O₈ | --INVALID-LINK--[1] |
| Molecular Weight | 560.7 g/mol | --INVALID-LINK--[1] |
| XLogP3 | 2.7 | --INVALID-LINK--[1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water. | --INVALID-LINK--[2] |
Formulation Strategies for Preclinical Studies
For poorly soluble new chemical entities (NCEs) like this compound, several formulation strategies can be employed to improve solubility and bioavailability for preclinical testing.[4][6] The choice of strategy depends on the intended route of administration, dose level, and the animal species being used.
Table 2: Comparison of Formulation Strategies
| Strategy | Description | Advantages | Disadvantages | Primary Use |
| Co-solvent Systems | Utilizes a mixture of water-miscible organic solvents (e.g., PEG 400, Propylene Glycol, DMSO, Ethanol) to dissolve the compound.[4] | Simple to prepare, suitable for high drug loads. | Risk of drug precipitation upon dilution with aqueous fluids (e.g., in the bloodstream).[4] Potential solvent toxicity. | IV, IP, Oral |
| Surfactant Systems | Employs surfactants (e.g., Polysorbate 80, Cremophor® EL) above their critical micelle concentration to form micelles that encapsulate the drug.[6] | Enhances solubility and can improve stability. | Potential for toxicity and immune responses associated with some surfactants.[5] | IV, Oral |
| Cyclodextrin (B1172386) Complexes | Uses cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes, where the hydrophobic drug resides within the cyclodextrin cavity.[6][7][8] | Significant solubility enhancement, generally well-tolerated.[7] | Can be limited by the stoichiometry of complexation and potential for renal toxicity at high doses.[9] | IV, IP, Oral |
| Lipid-Based Systems | Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) use oils, surfactants, and co-solvents that form a fine emulsion upon contact with gastrointestinal fluids.[6][9] | Enhances oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[6] | More complex to develop and characterize. | Oral |
| Nanosuspensions | The drug is milled into particles of nanometer size, which increases the surface area and dissolution velocity according to the Noyes-Whitney equation.[9] | Increases dissolution rate, suitable for both oral and parenteral routes. | Requires specialized equipment (e.g., high-pressure homogenizer, ball mill). Potential for particle aggregation. | Oral, IV |
Experimental Workflow for Formulation Development
A systematic approach is required to develop and validate a formulation for preclinical use. This involves preparation, characterization, and stability testing before use in animal studies.
References
- 1. Dihydrocucurbitacin B | C32H48O8 | CID 267250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 23,24-dihydroisocucurbitacin B | CAS:68354-21-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Application Notes and Protocols for Investigating the Mechanism of Dihydroisocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisocucurbitacin B, a naturally occurring triterpenoid, has demonstrated significant potential as an anticancer agent. Understanding its mechanism of action is crucial for its development as a therapeutic. These application notes provide a comprehensive experimental framework to elucidate the cellular and molecular mechanisms of this compound. The primary focus is on its known inhibitory effects on the JAK/STAT signaling pathway and its role in inducing apoptosis and cell cycle arrest.
Data Presentation: Quantitative Effects of this compound and Analogs
The following tables summarize the quantitative data on the effects of this compound and the closely related cucurbitacin B on various cancer cell lines. This data serves as a reference for expected outcomes and for designing dose-response experiments.
Table 1: Cytotoxicity of this compound and Cucurbitacin B in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| 23,24-dihydrocucurbitacin B | HeLa | Cervical Cancer | 40 µM | |
| Cucurbitacin B | Pancreatic Cancer Cells (various) | Pancreatic Cancer | 10⁻⁷ mol/L | |
| Cucurbitacin B | Breast Cancer Cells (various) | Breast Cancer | 10⁻⁸ - 10⁻⁷ M | [1] |
| Cucurbitacin B | LNCaP | Prostate Cancer | ~5 µM (significant viability impediment) | [2][3] |
Table 2: Pro-Apoptotic Effects of Cucurbitacin B in LNCaP Prostate Cancer Cells
| Cucurbitacin B Concentration (µM) | Caspase-8 Activity (% Increase vs. Control) | Caspase-9 Activity (% Increase vs. Control) | Citation |
| 5 | 19.87% ± 3.45% | 29.65% ± 3.54% | [2][3] |
| 10 | 32.43% ± 4.19% | 53.73% ± 3.40% | [2][3] |
| 15 | 52.72% ± 3.53% | 83.58% ± 3.45% | [2][3] |
| 20 | 77.37% ± 3.57% | 114.51% ± 2.36% | [2][3] |
| 25 | 99.26% ± 4.96% | 123.68% ± 3.64% | [2][3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a suggested experimental workflow for mechanism of action studies.
JAK/STAT Signaling Inhibition by this compound.
Induction of Apoptosis via the Intrinsic Pathway.
Experimental Workflow for Mechanism of Action Studies.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[4] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in Protocol 2.
-
Harvest cells, wash with PBS, and resuspend the pellet in 0.5 mL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 2 hours at 4°C.
-
Centrifuge the cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.[5]
Protocol 4: Western Blot Analysis for Key Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation status of proteins involved in the JAK/STAT, apoptosis, and cell cycle pathways.
Materials:
-
Cell culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Culture and treat cells with this compound.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an ECL reagent and an imaging system.
-
To analyze multiple proteins, the membrane can be stripped and re-probed with another primary antibody.[2][6]
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of ROS using the fluorescent probe DCFH-DA.
Materials:
-
96-well black, clear-bottom plates
-
Cancer cell line of interest
-
Serum-free medium
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with various concentrations of this compound.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 6: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
Cell culture plates or chamber slides
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Fluorescence microscope, flow cytometer, or fluorescence microplate reader
Procedure:
-
Culture and treat cells with this compound.
-
Prepare the JC-1 staining solution according to the kit manufacturer's instructions.
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with the provided assay buffer.
-
Analyze the cells immediately. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[1]
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. benchchem.com [benchchem.com]
Application Note: Isolation of Dihydroisocucurbitacin B from Siraitia grosvenorii Roots
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the isolation and purification of dihydroisocucurbitacin B, a bioactive cucurbitane triterpenoid (B12794562), from the roots of Siraitia grosvenorii.
Introduction Siraitia grosvenorii, commonly known as monk fruit, is a perennial vine of the Cucurbitaceae family. While the fruit is well-known for its natural, non-caloric sweeteners called mogrosides, the roots of the plant are a rich source of various cucurbitacin compounds, including this compound.[1][2] Cucurbitacins are a class of tetracyclic triterpenoids known for a wide range of biological activities, making them of significant interest for pharmacological research and drug development. This compound, also referred to as 23,24-dihydrocucurbitacin B, has been identified as one of the cucurbitacin compounds present in the roots of Siraitia grosvenorii.[1][2] This application note details a comprehensive multi-step chromatographic procedure for its efficient isolation and purification.
Experimental Protocol
This protocol outlines a robust method for the isolation of this compound from the roots of Siraitia grosvenorii utilizing a combination of solvent extraction and multi-stage column chromatography, including High-Speed Counter-Current Chromatography (HSCCC).
1. Plant Material and Extraction
-
Plant Material: Air-dried and powdered roots of Siraitia grosvenorii (10 kg) are used as the starting material.[2]
-
Extraction:
-
Immerse the powdered roots in 70% (v/v) aqueous ethanol (B145695) (50 L).
-
Extract the material three times at 25 °C, with each extraction lasting for two weeks.[2]
-
Combine the extracts and concentrate under reduced pressure to yield a crude extract (approximately 1 kg).[2]
-
2. Preliminary Fractionation using Macroporous Resin Chromatography
-
Column Preparation: Pack a column (55 cm × 10 cm i.d.) with HPD-100 macroporous resin (2 kg).
-
Sample Loading: Dissolve the crude extract (1 kg) in a suitable solvent and load it onto the prepared column.[2]
-
Elution: Elute the column with a stepwise gradient of methanol (B129727) (MeOH) in water (H₂O) as follows:[2]
-
40:60 (v/v) MeOH:H₂O (2.5 L)
-
60:40 (v/v) MeOH:H₂O (2.5 L)
-
100:0 (v/v) MeOH (2.5 L)
-
-
Fraction Collection: Collect the fractions and monitor by an appropriate analytical method (e.g., TLC or HPLC). The fraction eluted with 60% methanol (SGR2) is enriched in triterpenoids and should be taken for further purification.[2]
3. Further Purification by Column Chromatography
-
MCI Gel Chromatography:
-
Reversed-Phase C18 Chromatography:
-
For obtaining a highly purified cucurbitacin-rich fraction, the extract can be further purified by RP-C18 column chromatography before proceeding to HSCCC.
-
4. High-Speed Counter-Current Chromatography (HSCCC) for Final Purification
-
HSCCC System: A high-speed counter-current chromatograph.
-
Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (4:6:5:5, v/v/v/v) is employed.[1]
-
Procedure:
-
Prepare the solvent system and allow the phases to separate.
-
Use the upper phase as the stationary phase and the lower phase as the mobile phase.[1]
-
Set the flow rate of the mobile phase to 2.0 mL/min.[1]
-
Set the rotation speed of the HSCCC instrument to 860 rpm.[1]
-
Dissolve the cucurbitacin-rich fraction (approximately 280 mg) in the mobile phase and inject it into the column.[1]
-
Collect the fractions and monitor the elution profile with a UV detector.
-
Combine the fractions containing the target compound, 23,24-dihydrocucurbitacin B.
-
5. Structural Identification
-
The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS), and by comparison with reported data.[1][2]
Data Presentation
The following table summarizes the quantitative data for the isolation of 23,24-dihydrocucurbitacin B from a cucurbitacin-rich fraction of Siraitia grosvenorii root extract using HSCCC.
| Compound Name | Amount of Crude Extract Injected (mg) | Yield (mg) | Purity (%) |
| 23,24-Dihydrocucurbitacin B | 280 | 5.03 | 91.6 |
Table 1: Yield and purity of 23,24-dihydrocucurbitacin B isolated by HSCCC.[1]
In a separate study, 5.0 mg of 23,24-dihydrocucurbitacin B was isolated from 38 g of a methanolic fraction (SGR2).[2]
Visualizations
Caption: Workflow for the isolation of this compound.
This detailed protocol and the accompanying data provide a comprehensive guide for researchers interested in the isolation of this compound from Siraitia grosvenorii roots for further pharmacological investigation and drug discovery efforts.
References
Troubleshooting & Optimization
improving solubility of dihydroisocucurbitacin B for in vitro assays
Welcome to the technical support center for dihydroisocucurbitacin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family. These compounds are known for their wide range of biological activities, including potential anti-cancer properties. Like other cucurbitacins, it is a crystalline solid at room temperature and is characterized by low water solubility.
Q2: In which solvents is this compound soluble?
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol
-
Chloroform
-
Ethyl acetate
-
Acetone[1]
For in vitro assays, DMSO and ethanol are the most commonly used solvents to prepare stock solutions.
Q3: How should I prepare a stock solution of this compound for my cell-based assays?
Due to its hydrophobic nature, a concentrated stock solution should first be prepared in an organic solvent, typically 100% DMSO. This stock can then be serially diluted to the final working concentration in your aqueous cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low enough to not affect the cells (typically ≤ 0.5% v/v for DMSO).
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in the primary solvent (e.g., DMSO). | Insufficient solvent volume or incomplete dissolution. | - Increase the solvent volume to lower the concentration.- Gently warm the solution (e.g., in a 37°C water bath) for a short period.- Use sonication to aid dissolution. |
| Precipitation occurs after adding the stock solution to the aqueous culture medium. | The compound's solubility limit in the final aqueous medium has been exceeded (a phenomenon known as "solvent shock"). | - Lower the final working concentration of this compound.- Decrease the final percentage of the organic solvent by using a more concentrated initial stock solution.- Add the stock solution to the pre-warmed culture medium drop-wise while gently vortexing or swirling.- Perform serial dilutions of the stock solution in the culture medium rather than a single large dilution. |
| Cloudiness or fine precipitate forms in the stock solution upon storage. | The compound is coming out of solution, possibly due to temperature fluctuations or solvent evaporation. | - Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize evaporation and degradation.- Before use, allow the stock solution to completely thaw at room temperature and vortex to ensure it is fully redissolved. |
Quantitative Solubility Data
While precise quantitative solubility data for this compound is not widely published, the following table provides an estimate based on the known solubility of structurally similar cucurbitacin compounds. Researchers should, however, determine the empirical solubility for their specific experimental conditions.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | A common solvent for preparing high-concentration stock solutions. |
| Ethanol (100%) | ≥ 10 mg/mL | Another suitable solvent for stock solutions. |
| Water | Very low | This compound is considered practically insoluble in water. |
| Cell Culture Media (e.g., DMEM) with ≤ 0.5% DMSO | Highly dependent on final concentration and media composition. | Precipitation is likely at higher concentrations. Empirical testing is necessary. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
100% sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure all solid particles have dissolved. If not, gently warm the tube in a 37°C water bath for 5-10 minutes or place it in a sonicator bath for a few minutes.
-
Once fully dissolved, the stock solution can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw the this compound stock solution at room temperature and vortex briefly.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
When adding the stock or intermediate dilutions to the medium, add it drop-wise while gently agitating the medium to prevent precipitation.
-
Ensure the final concentration of DMSO in the culture medium is below the toxic level for your specific cell line (generally ≤ 0.5%).
-
Use the freshly prepared working solutions for your experiments immediately.
Signaling Pathways and Experimental Workflows
This compound is expected to modulate signaling pathways similar to other cucurbitacins, such as Cucurbitacin B. The following diagrams illustrate these key pathways and a general experimental workflow for studying the effects of this compound.
References
Dihydroisocucurbitacin B Stability: Technical Support Center
This technical support center provides guidance on the stability of dihydroisocucurbitacin B in solution for researchers, scientists, and drug development professionals. The information is based on general knowledge of cucurbitacins and related triterpenoid (B12794562) compounds, as specific stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a tetracyclic triterpenoid belonging to the cucurbitacin family of compounds. These compounds are known for their bitter taste and diverse biological activities, including cytotoxic effects which are under investigation for their therapeutic potential. Structurally, it is the 23,24-dihydro derivative of isocucurbitacin B, meaning it has a saturated carbon-carbon bond in the side chain where isocucurbitacin B has a double bond. Like other cucurbitacins, it is a highly oxygenated molecule.
Q2: How should solid this compound be stored and what is its expected stability?
In its solid (powder) form, this compound is expected to be relatively stable. For long-term storage, it is recommended to keep the compound at -20°C. Under these conditions, similar compounds like Cucurbitacin B are stable for at least four years. To maintain purity, the container should be tightly sealed to protect it from moisture and light.
Q3: What are the recommended solvents for dissolving this compound?
Due to its chemical structure, this compound has poor water solubility. The recommended solvents for creating stock solutions are organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727). For biological experiments, DMSO is commonly used. It is advisable to prepare a high-concentration stock solution in one of these organic solvents.
Q4: What is the best way to store solutions of this compound?
Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C to minimize degradation. It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate compound degradation. Solutions should also be protected from light.
Q5: What is the stability of this compound in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions is expected to be limited due to its poor water solubility and potential for hydrolysis. When diluting a stock solution into aqueous buffers or cell culture media, precipitation can occur. It is recommended to prepare fresh dilutions for each experiment and use them immediately. The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution should be kept low (typically <0.5%) to avoid solvent effects in biological assays.
Q6: Are there any known chemical incompatibilities for this compound?
As a general precaution, solutions of this compound should be protected from strong acids, strong bases, and potent oxidizing agents, as these conditions can promote degradation. The presence of multiple functional groups in its structure makes it susceptible to chemical reactions under harsh conditions.
Q7: How can I determine if my this compound solution has degraded?
Visual inspection of the solution for color changes or the formation of precipitates can be an initial indicator of degradation or insolubility. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used. The appearance of new peaks or a decrease in the area of the main compound peak in the chromatogram would suggest degradation.
Troubleshooting Guide
Problem: My this compound precipitated after I diluted the stock solution in my aqueous experimental buffer.
-
Cause: This is likely due to the poor water solubility of the compound. The concentration of this compound may have exceeded its solubility limit in the aqueous buffer.
-
Solution:
-
Try lowering the final concentration of the compound in your working solution.
-
Increase the percentage of the organic co-solvent, if your experimental system allows, but be mindful of its potential effects on your assay.
-
Consider using a surfactant or other solubilizing agent, again ensuring it does not interfere with your experiment.
-
Prepare the diluted solution immediately before use and ensure thorough mixing.
-
Problem: I am observing inconsistent results in my biological assays.
-
Cause: Inconsistent results can stem from the degradation of this compound in your working solutions, especially if they are not freshly prepared.
-
Solution:
-
Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
Avoid storing the compound in aqueous solutions for extended periods.
-
Verify the concentration and purity of your stock solution using an analytical method like HPLC if you suspect degradation.
-
Ensure that the compound is fully dissolved in your working solution before application to your assay.
-
Problem: My HPLC analysis of this compound shows multiple peaks.
-
Cause: The presence of multiple peaks could indicate that your sample has degraded or that it contained impurities to begin with.
-
Solution:
-
Review your sample preparation and storage procedures. Ensure that the solvent used for HPLC analysis is compatible with the compound and that the sample was not exposed to harsh conditions.
-
If possible, obtain a fresh, high-purity standard of the compound to compare with your sample.
-
Consider using a stability-indicating HPLC method to resolve the parent compound from its potential degradation products. This may involve adjusting the mobile phase, gradient, or column type.
-
Data on the Related Compound: Cucurbitacin B
The following table summarizes available data for Cucurbitacin B, a structurally similar compound. This information can serve as a general guideline for this compound.
| Parameter | Data for Cucurbitacin B |
| Molecular Formula | C₃₂H₄₆O₈ |
| Molecular Weight | 558.7 g/mol |
| Appearance | Crystalline solid |
| Storage (Solid) | -20°C |
| Stability (Solid) | ≥ 4 years at -20°C |
| Solubility | Soluble in Acetonitrile, Dichloromethane, Ethyl Acetate |
Experimental Protocol: Forced Degradation Study
To determine the stability of this compound under specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to accelerate its degradation.
Objective: To identify the degradation pathways and the intrinsic stability of this compound.
Materials:
-
This compound
-
HPLC grade solvents (e.g., methanol, acetonitrile, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable detector (e.g., PDA or UV)
-
pH meter
-
Incubator/oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a defined period, monitoring for rapid degradation.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
The results will help to establish the degradation profile and identify conditions under which the compound is unstable.
-
Visualizations
Caption: Recommended workflow for preparing and handling this compound solutions.
Caption: Troubleshooting flowchart for stability issues with this compound.
Caption: Simplified diagram of the JAK/STAT3 signaling pathway, a potential target of cucurbitacins.
Technical Support Center: Dihydroisocucurbitacin B Experiments
Welcome to the technical support center for Dihydroisocucurbitacin B (DHICB), also commonly referred to as Cucurbitacin B (CuB). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during in vitro experiments with this potent STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tetracyclic triterpenoid (B12794562) compound isolated from various plants of the Cucurbitaceae family. Its primary and most studied mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] DHICB effectively inhibits the phosphorylation of STAT3, a crucial step for its activation and function as a key transcriptional factor in regulating tumor energy metabolism, proliferation, and survival.[3]
Q2: What are the main challenges I should be aware of when working with DHICB?
The most common challenges associated with DHICB experiments include:
-
Poor Water Solubility: DHICB is a hydrophobic compound, leading to difficulties in preparing aqueous solutions for cell culture experiments.
-
Precipitation in Media: The compound can precipitate out of the cell culture medium when diluting from a high-concentration organic solvent stock.
-
Stability Issues: The stability of DHICB in solution, particularly in aqueous media, can be a concern, potentially affecting experimental reproducibility.
-
Toxicity and Narrow Therapeutic Window: DHICB exhibits significant cytotoxicity, and finding the optimal concentration that inhibits the target pathway without causing excessive cell death is crucial.
-
Variability in IC50 Values: Reported IC50 values can vary significantly across different cell lines and even between studies using the same cell line, making it important to determine the IC50 empirically for your specific experimental setup.
Troubleshooting Guides
Challenge 1: Solubility and Compound Preparation
Problem: My DHICB powder won't dissolve in my aqueous buffer or cell culture medium.
-
Cause: DHICB is poorly soluble in water due to its hydrophobic chemical structure.
-
Solution:
-
Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent for dissolving DHICB.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10 mM).
-
To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath for a short period. Ensure the powder is completely dissolved.
-
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are generally stable for at least one month at -20°C and up to six months at -80°C when protected from light.[4]
-
Problem: My DHICB precipitates when I add it to the cell culture medium.
-
Cause: This phenomenon, often called "solvent shock," occurs when a compound in a high-concentration organic stock is rapidly diluted into an aqueous solution, causing it to fall out of solution.
-
Solution:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of media. Instead, perform serial dilutions. For example, first, create an intermediate dilution of your DHICB stock in a small volume of complete cell culture medium. Then, add this intermediate dilution to the final volume of media in your culture plate.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is best practice to keep the final DMSO concentration at or below 0.1%.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.
-
Challenge 2: Cell Viability Assays (e.g., MTT Assay)
Problem: I am seeing inconsistent or unexpected results in my MTT assay after DHICB treatment.
-
Cause: Several factors can influence the outcome of an MTT assay, including the inherent properties of DHICB and the assay's principle. The MTT assay measures metabolic activity, which may not always directly correlate with cell number, especially with compounds that affect mitochondrial function.
-
Troubleshooting Steps:
-
Confirm IC50: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions (e.g., treatment duration). IC50 values can vary significantly.
-
Optimize Seeding Density: Ensure that the cell number used falls within the linear range of the MTT assay for your cell line. The absorbance for untreated control cells should ideally be between 0.75 and 1.25.
-
Check for Formazan (B1609692) Crystal Dissolution: Incomplete solubilization of the purple formazan crystals will lead to inaccurate absorbance readings. Ensure complete dissolution by gentle mixing and, if necessary, a longer incubation with the solubilization buffer.
-
Mind the Incubation Time: Adhere to a consistent incubation time with the MTT reagent (typically 1-4 hours).
-
Consider Alternative Assays: If you suspect DHICB is interfering with cellular metabolism in a way that confounds the MTT assay results, consider using a different viability assay, such as a crystal violet assay (which stains total protein) or a trypan blue exclusion assay (which assesses membrane integrity).
-
Challenge 3: Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem: I am not observing a clear apoptotic population after DHICB treatment using Annexin V/PI flow cytometry.
-
Cause: The timing of the assay and the concentration of DHICB are critical for observing apoptosis. You might be looking too early, too late, or at a concentration that induces rapid necrosis instead of apoptosis.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis. Apoptosis is a dynamic process, and the peak of early apoptosis (Annexin V positive, PI negative) can be transient.
-
Dose-Response Analysis: Test a range of DHICB concentrations. Very high concentrations might induce necrosis (Annexin V positive, PI positive) directly, bypassing the early apoptotic stage.
-
Include Controls: Always include an unstained control, a single-stained Annexin V control, and a single-stained PI control to set up proper compensation and gating.
-
Cell Handling: Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive PI staining.
-
Confirm with Other Apoptosis Markers: To confirm that apoptosis is occurring, you can also measure the activity of key executioner caspases, such as caspase-3 and caspase-7, or look for PARP cleavage by Western blot.[5]
-
Challenge 4: Western Blotting for Signaling Pathways (e.g., p-STAT3)
Problem: I am unable to detect a decrease in phosphorylated STAT3 (p-STAT3) after DHICB treatment.
-
Cause: This could be due to issues with sample preparation, antibody performance, or the timing of the experiment.
-
Troubleshooting Steps:
-
Optimize Treatment Time: The inhibition of STAT3 phosphorylation can be a rapid event. Perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1h, 2h, 4h) to capture the initial decrease in p-STAT3 levels.
-
Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.
-
Antibody Titration: Optimize the concentration of your primary antibodies (both for p-STAT3 and total STAT3). Suboptimal antibody concentrations can lead to weak or no signal.[6][7][8][9][10]
-
Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Positive Control: If possible, include a positive control where STAT3 is known to be activated (e.g., cells stimulated with a cytokine like IL-6) to validate your antibody and detection system.
-
Blocking Buffer: For phosphorylated proteins, BSA is often preferred over milk as a blocking agent, as milk contains phosphoproteins that can increase background.[7]
-
Problem: I am observing high background or non-specific bands on my Western blot.
-
Cause: This is a common issue in Western blotting and can be caused by several factors, including antibody concentration, blocking, and washing steps.
-
Troubleshooting Steps:
-
Reduce Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding.
-
Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA or non-fat dry milk).[11]
-
Increase Washing: Increase the number and/or duration of washes after antibody incubations to remove unbound antibodies. Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer can also help reduce background.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 1.2 ± 0.09 | Not Specified |
| HepG2 | Liver Cancer | Not Specified | Not Specified |
| SGC-7901 | Gastric Cancer | Not Specified | Not Specified |
| A549 | Lung Cancer | ~1.0 | 24 |
| HCT116 | Colon Cancer | ~5.0 | 48 |
| SW480 | Colon Cancer | ~5.0 | 48 |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, seeding density, and assay used. The values presented here are for reference and should be confirmed empirically.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of DHICB concentrations (prepared by serial dilution from a DMSO stock) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V-FITC/PI) Assay
-
Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate. After overnight adherence, treat with desired concentrations of DHICB and a vehicle control for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
Western Blot for p-STAT3/STAT3
-
Cell Lysis: After treatment with DHICB, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 (typically at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Visualizations
Caption: DHICB inhibits the JAK/STAT3 signaling pathway.
Caption: General experimental workflow for DHICB in vitro studies.
Caption: Logical troubleshooting flow for DHICB experiments.
References
- 1. Cucurbitacin B targets STAT3 to induce ferroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B and cucurbitacin I suppress adipocyte differentiation through inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B suppresses glioblastoma via the STAT3/ROS/endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B enhances apoptosis in gefitinib resistant non-small cell lung cancer by modulating the miR-17-5p/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Technical Support Center: Optimizing Dihydroisocucurbitacin B for In Vivo Studies
Welcome to the technical support center for the in vivo application of Dihydroisocucurbitacin B (DHI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues encountered during in vivo studies. The information provided is curated from available research, with a significant portion derived from studies on the closely related compound Cucurbitacin B (CuB), a potent analog of DHI.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound in mice?
A1: Based on in vivo studies with the closely related and potent analog Cucurbitacin B (CuB), a starting dosage for DHI in mice can be estimated. For instance, in a breast cancer model using nude mice, intraperitoneal (IP) administration of CuB at 1.0 mg/kg resulted in a 55% reduction in tumor volume over 6 weeks without apparent organ damage. In a non-small cell lung cancer mouse model, CuB at 0.75 mg/kg showed a better anti-tumor effect compared to Gefitinib. Therefore, a reasonable starting dose for DHI would be in the range of 0.5-1.0 mg/kg for intraperitoneal administration. However, it is crucial to perform a pilot study to determine the optimal dose for your specific cancer model and animal strain.
Q2: What is the most common route of administration for DHI in vivo?
A2: The most frequently reported route of administration for cucurbitacins in mice is intraperitoneal (IP) injection. This route allows for rapid absorption and systemic distribution. Other potential routes include oral gavage, although the bioavailability of cucurbitacins is generally low, and intravenous (IV) injection. The choice of administration route should be guided by the experimental objectives and the formulation of the compound.
Q3: What are the known signaling pathways affected by this compound and its analogs?
A3: this compound and its analogs, particularly Cucurbitacin B, are known to modulate several key signaling pathways involved in cancer progression. The most prominently reported is the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway. By inhibiting the activation of JAK2 and STAT3, these compounds can suppress the expression of downstream targets involved in cell proliferation and survival, such as cyclin B1 and Bcl-xL, leading to G2/M cell cycle arrest and apoptosis. Other affected pathways include the MAPK, PI3K/Akt, Notch, and Hippo-YAP pathways.
Q4: Are there any known toxicities associated with this compound?
A4: Yes, cucurbitacins, including Cucurbitacin B, are known to have non-specific toxicity, which can be a limiting factor in their therapeutic application. Acute toxicity studies in mice with a derivative of Cucurbitacin B showed that at higher doses (starting from 50 mg/kg), there was a significant increase in mortality. It is therefore critical to conduct dose-escalation studies to identify the maximum tolerated dose (MTD) in your specific animal model. Monitoring for signs of toxicity such as weight loss, behavioral changes, and ruffled fur is essential during the study.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
-
Problem: DHI is poorly soluble in aqueous solutions, making it difficult to prepare formulations for in vivo administration.
-
Solution:
-
Vehicle Selection: A common approach is to first dissolve DHI in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute it with an aqueous vehicle. A suggested vehicle combination is 10% DMSO, 10% Tween 80, and 80% water, or 10% ethanol, 40% PEG, and 50% water. It is recommended to keep the final DMSO concentration below 10% (v/v) for injections to minimize its potential toxicity.
-
Formulation Strategy: For a 2 mg/mL final concentration of a poorly soluble compound, one protocol suggests dissolving the compound in DMSO first. Then, this stock solution is mixed with a 1:1 DMSO/Cremophor EL mixture and finally diluted with water.
-
Control Group: Always include a vehicle-only control group in your experiments to account for any effects of the solvent mixture.
-
Issue 2: Lack of Efficacy or Inconsistent Results
-
Problem: No significant anti-tumor effect is observed, or the results are highly variable between animals.
-
Possible Causes & Solutions:
-
Suboptimal Dosage: The administered dose may be too low. Consider performing a dose-response study to identify a more effective dosage.
-
Inadequate Bioavailability: If using oral administration, the low bioavailability of cucurbitacins might be the issue. Consider switching to an intraperitoneal or intravenous route of administration.
-
Formulation Instability: The compound may be precipitating out of the solution. Ensure the formulation is prepared fresh before each administration and visually inspect for any precipitation.
-
Tumor Model Variability: The inherent biological variability of the tumor model can lead to inconsistent results. Ensure that the tumors are of a consistent size at the start of treatment and randomize the animals into different treatment groups.
-
Issue 3: Observed Animal Toxicity
-
Problem: Animals are showing signs of distress, such as significant weight loss, lethargy, or ruffled fur.
-
Possible Causes & Solutions:
-
Dosage Too High: The administered dose may be above the maximum tolerated dose (MTD). Reduce the dosage or the frequency of administration.
-
Vehicle Toxicity: The vehicle itself, especially at high concentrations of DMSO or other organic solvents, can cause adverse effects. Ensure the vehicle concentration is as low as possible while maintaining the solubility of DHI. Always include a vehicle control group to assess the toxicity of the formulation components.
-
Compound-Specific Toxicity: Cucurbitacins are known to have inherent toxicities. Monitor the animals closely and consider humane endpoints for euthanasia if severe toxicity is observed.
-
Data Presentation
Table 1: Summary of In Vivo Dosages for Cucurbitacin Analogs
| Compound | Cancer Model | Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Cucurbitacin B | Breast Cancer | Nude Mice | 1.0 mg/kg | Intraperitoneal | 55% reduction in tumor volume | |
| Cucurbitacin B | Non-Small Cell Lung Cancer | Mice | 0.75 mg/kg | Not specified | Better anti-tumor effect than Gefitinib | |
| Cucurbitacin C | Liver and Prostate Cancer | SCID Mice | 0.1 mg/kg | Intraperitoneal | Significant inhibition of tumor growth | |
| Cucurbitacin B | Diabetes | Diabetic Rats | 80 µg/kg | Oral | Hypoglycemic effect |
Experimental Protocols
Protocol 1: Preparation of DHI Formulation for Intraperitoneal Injection
-
Materials:
-
This compound (DHI) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween 80, sterile
-
0.9% Saline, sterile
-
-
Procedure:
-
Calculate the required amount of DHI based on the desired final concentration and injection volume.
-
In a sterile microcentrifuge tube, dissolve the DHI powder in a minimal amount of DMSO. Vortex until fully dissolved.
-
Add Tween 80 to the DHI/DMSO solution to a final concentration of 10%. Vortex to mix thoroughly.
-
Slowly add sterile 0.9% saline to the mixture while vortexing to reach the final desired volume. The final concentration of DMSO should not exceed 10%.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for injection. Prepare the formulation fresh before each use.
-
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously implant cancer cells into the flank of each mouse.
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO, 10% Tween 80, 80% saline)
-
Group 2: DHI at the desired dose (e.g., 0.75 mg/kg)
-
(Optional) Group 3: Positive control (a known anti-cancer drug)
-
-
Procedure:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into the different treatment groups.
-
Administer the DHI formulation or vehicle control via intraperitoneal injection according to the planned schedule (e.g., once daily, three times a week).
-
Monitor the tumor size using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Technical Support Center: Dihydroisocucurbitacin B (DiC) Resistance
Welcome to the technical support center for researchers studying cancer cell resistance to dihydroisocucurbitacin B (DiC). This resource provides troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DiC) and what is its primary anticancer mechanism?
This compound (DiC) is a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family.[1] Cucurbitacins are known for their potent anti-proliferative and anticancer activities.[1] The primary mechanism of action for many cucurbitacins, including DiC, involves the inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3.[1][2] Inhibition of this pathway can lead to cell cycle arrest, typically at the G2/M phase, and induction of apoptosis.[1][3]
Q2: What are the common mechanisms by which cancer cells develop resistance to cucurbitacins like DiC?
While specific data on DiC is emerging, resistance mechanisms are likely shared with other well-studied cucurbitacins. These can be broadly categorized as:
-
Pump-related resistance: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[4][5]
-
Non-pump resistance: Alterations in cellular signaling pathways that counteract the drug's effects. This includes mutations in the drug target (e.g., JAK/STAT pathway components) or upregulation of anti-apoptotic proteins like Bcl-2.[4]
-
Cancer Stem Cells (CSCs): A sub-population of cancer cells known to initiate tumorigenesis and contribute to drug resistance.[6] Cucurbitacins have been shown to target CSCs by modulating pathways like Notch and Wnt/β-catenin.[6][7]
Q3: Can DiC be used in combination with other chemotherapeutic agents?
Yes, cucurbitacins have shown synergistic effects when combined with established chemotherapeutic drugs.[1] For example, Cucurbitacin B has been shown to potentiate the effects of gemcitabine (B846) in pancreatic cancer and paclitaxel (B517696) in ovarian cancer.[1][4] Combining DiC with other agents could be a promising strategy to overcome resistance or enhance efficacy.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: I am observing high variability in my half-maximal inhibitory concentration (IC50) values for DiC across replicate experiments. What could be the cause and how can I improve consistency?
Answer: Inconsistent IC50 values are a common issue and can stem from several factors.[9]
-
Cell Plating Density: Ensure cells are seeded at a consistent density across all wells and experiments. Cell density can significantly affect drug response.
-
Cell Growth Phase: Always use cells that are in the logarithmic (log) growth phase for experiments. Cells in stationary phase may show altered drug sensitivity.
-
Assay Timing: The duration of drug exposure is critical. IC50 values can differ significantly depending on whether the endpoint is measured at 24, 48, or 72 hours.[9] Standardize the incubation time for all experiments.
-
Reagent Preparation: Prepare fresh serial dilutions of DiC for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Data Analysis: Use a consistent non-linear regression model to calculate the IC50 from your dose-response curve.
Logical Workflow for Troubleshooting IC50 Variability
Caption: A troubleshooting flowchart for diagnosing sources of IC50 variability.
Issue 2: Failure to Generate a DiC-Resistant Cell Line
Question: I have been culturing my cancer cells with increasing concentrations of DiC for several months, but they are not developing significant resistance. What am I doing wrong?
Answer: Developing a drug-resistant cell line requires a careful balance of applying selective pressure without eliminating the entire cell population.[10][11]
-
Starting Concentration: Begin by exposing cells to a DiC concentration around the IC20 (the concentration that inhibits 20% of growth). This provides selective pressure while allowing a sufficient number of cells to survive and potentially adapt.
-
Incremental Increases: Increase the drug concentration slowly and gradually. A common strategy is to increase the dose by 1.5 to 2.0-fold only after the cells have recovered and are proliferating steadily at the current concentration.[11] If significant cell death occurs, reduce the fold-increase.[11]
-
Pulsed Treatment: An alternative to continuous exposure is a pulsed treatment, where cells are exposed to a higher concentration of DiC for a short period (e.g., 24-48 hours), followed by a recovery period in drug-free medium.[10] This can sometimes select for more robust resistance mechanisms.
-
Patience and Time: The process of developing stable resistance can take a long time, often 6-12 months or longer. Ensure you are passaging the cells consistently and monitoring their morphology and growth rate.
Quantitative Data Summary
The following tables provide example data for sensitive versus resistant cell lines. Note that these values are illustrative and will vary based on the specific cell line and experimental conditions.
Table 1: Example IC50 Values for this compound (DiC)
| Cell Line | Type | DiC IC50 (µM) at 48h | Resistance Fold-Change |
|---|---|---|---|
| A549 | Parental (Sensitive) | 0.25 | - |
| A549-DiCR | DiC-Resistant | 2.75 | 11.0 |
| MDA-MB-231 | Parental (Sensitive) | 0.40 | - |
| MDA-MB-231-DiCR | DiC-Resistant | 5.20 | 13.0 |
Data are hypothetical but based on typical resistance profiles observed for cucurbitacins.[4]
Table 2: Expected Protein Expression Changes in DiC-Resistant Cells
| Protein Target | Function | Expected Change in Resistant Cells | Rationale |
|---|---|---|---|
| P-glycoprotein (P-gp) | Drug efflux pump | ↑ Upregulation | Actively removes DiC from the cell.[4] |
| p-STAT3 (Tyr705) | Active transcription factor | ↑ Upregulation or No Change | Resistance may arise from bypassing STAT3 inhibition. |
| Total STAT3 | Transcription factor | No significant change | Total protein levels are often stable. |
| Bcl-2 | Anti-apoptotic protein | ↑ Upregulation | Suppresses apoptosis, counteracting DiC's effect.[4] |
| Cleaved Caspase-3 | Apoptosis executioner | ↓ Downregulation | Indicates reduced apoptosis in response to DiC. |
Key Experimental Protocols
Protocol 1: Generation of a DiC-Resistant Cell Line
This protocol outlines the continuous exposure method for developing a drug-resistant cancer cell line.[11]
-
Determine Initial IC50: First, accurately determine the IC50 of DiC for your parental cancer cell line using a cell viability assay (e.g., MTT, see Protocol 2).
-
Initial Exposure: Begin by culturing the parental cells in medium containing DiC at a concentration equal to the IC20.
-
Monitor and Passage: Culture the cells under standard conditions (37°C, 5% CO2). Monitor them daily for signs of toxicity and growth. When the cells reach 70-80% confluency and exhibit a stable growth rate, passage them as usual but maintain the same concentration of DiC in the new culture flasks.
-
Dose Escalation: Once the cells have adapted (typically after 2-3 passages with a stable growth rate), increase the DiC concentration by a factor of 1.5.
-
Repeat and Adapt: Repeat step 4, allowing the cells to adapt to each new concentration before escalating the dose further. Expect periods of slow growth or increased cell death immediately following a dose increase.
-
Characterization: Periodically (e.g., every 2 months), freeze down stocks of the cells and test their IC50 for DiC to quantify the level of resistance. A 10-fold or higher increase in IC50 is typically considered a successful generation of a resistant line.[11]
-
Finalize and Validate: Once the desired level of resistance is achieved, culture the cells at the highest tolerated concentration for several more passages to ensure stability. The resulting resistant cell line should be validated through molecular analyses (e.g., Western blot for resistance markers).
Workflow for Generating a DiC-Resistant Cell Line
References
- 1. phcogrev.com [phcogrev.com]
- 2. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B in cancer: A comprehensive review of its targets and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of paclitaxel resistance and apoptosis induction by cucurbitacin B in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroisocucurbitacin B HPLC Analysis
Welcome to the technical support center for the HPLC analysis of dihydroisocucurbitacin B. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound. The troubleshooting guides are presented in a question-and-answer format to help you quickly identify and resolve your analytical challenges.
Peak Shape and Tailing Issues
Question 1: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?
Answer: Peak tailing for cucurbitacins is a common issue, often caused by secondary interactions between the analyte and acidic silanol (B1196071) groups on the silica-based column packing. This compound, having polar functional groups, is prone to these interactions.
Troubleshooting Steps:
-
Mobile Phase Modification: Add an acidic modifier to your mobile phase to suppress the ionization of the silanol groups.
-
Recommendation: Start by adding 0.1% formic acid or phosphoric acid to both the aqueous and organic components of your mobile phase.
-
-
Column Choice: Ensure you are using a high-purity, end-capped C18 column. These columns have fewer exposed silanol groups, reducing the chances of secondary interactions.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Recommendation: Try diluting your sample and re-injecting.
-
-
Column Degradation: Operating outside the recommended pH range of the column (typically pH 2-8 for silica-based columns) can damage the stationary phase and cause peak tailing.
Question 2: All the peaks in my chromatogram, including the solvent front, are tailing. What should I investigate?
Answer: When all peaks in a chromatogram exhibit tailing, the issue is likely related to the HPLC system rather than a specific interaction with the analyte.
Troubleshooting Steps:
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the column and the detector can cause band broadening and peak tailing.
-
Recommendation: Use shorter tubing with a smaller internal diameter.
-
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can partially block the inlet frit of the column, distorting the peak shape.
-
Recommendation: Reverse the column and flush it with a strong solvent to dislodge the blockage. If the problem persists, the frit may need to be replaced.
-
-
Column Void: A void or channel in the column packing can lead to distorted peak shapes.
-
Recommendation: This usually indicates the end of the column's life, and it should be replaced.
-
Resolution and Co-elution Problems
Question 3: I am struggling to separate this compound from other closely related cucurbitacins, like cucurbitacin B. How can I improve the resolution?
Answer: this compound and cucurbitacin B are structurally very similar, differing only by a double bond in the side chain, which can make their separation challenging.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Isocratic Elution: If you are using an isocratic method, try decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase the retention times and improve separation.
-
Gradient Elution: If you are using a gradient, make the gradient shallower (i.e., a slower increase in the organic solvent concentration over time). This will increase the separation window for closely eluting compounds.
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve the resolution of closely eluting peaks.
-
Change Column Temperature: Optimizing the column temperature can alter the selectivity of the separation. Try adjusting the temperature in 5°C increments (e.g., from 25°C to 30°C or 35°C) to see if resolution improves.
-
Consider a Different Stationary Phase: If optimizing the mobile phase and temperature does not provide adequate resolution, you may need to try a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for structurally similar compounds.
Baseline and Extraneous Peak Issues
Question 4: I am observing a noisy or drifting baseline in my chromatogram. What could be the cause?
Answer: A noisy or drifting baseline can be caused by several factors related to the mobile phase, detector, or HPLC system.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is properly degassed, as dissolved gases can cause baseline noise. Also, make sure the mobile phase components are thoroughly mixed.
-
Contamination: Contamination in the mobile phase or the HPLC system can lead to a drifting baseline.
-
Recommendation: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. Flush the system thoroughly.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can cause baseline noise.
-
Recommendation: Clean the flow cell according to the manufacturer's instructions and check the lamp's energy output.
-
-
Pump Malfunction: Leaks in the pump or faulty check valves can cause fluctuations in the flow rate, leading to a noisy baseline.
Question 5: I am seeing unexpected peaks in my chromatogram. What could be their source?
Answer: Unexpected peaks can arise from sample contamination, carryover from previous injections, or degradation of the analyte.
Troubleshooting Steps:
-
Analyte Degradation: this compound can be susceptible to degradation, especially at high pH.[1] It is also sensitive to temperature.[2]
-
Recommendation: Ensure your sample and mobile phase pH are within a stable range (ideally acidic to neutral). Avoid exposing your samples to high temperatures for extended periods. If degradation is suspected, prepare fresh samples and standards.
-
-
Sample Carryover: Residual sample from a previous injection can appear as a ghost peak in the current chromatogram.
-
Recommendation: Implement a robust needle wash step with a strong solvent in your autosampler method.
-
-
Contamination: The unexpected peaks could be contaminants from your sample matrix, solvents, or glassware.
-
Recommendation: Run a blank injection (injecting only the mobile phase) to see if the peaks are coming from the system or solvents. If the peaks are still present, they are likely system-related. If they disappear, the source is likely your sample or sample preparation.
-
Matrix Effect in Plant Extracts
Question 6: I am analyzing this compound in a plant extract, and my quantitative results are inconsistent. Could this be due to matrix effects?
Answer: Yes, complex matrices like plant extracts can significantly impact the accuracy and reproducibility of your results through matrix effects. Co-eluting compounds from the matrix can either enhance or suppress the ionization of your target analyte, leading to inaccurate quantification.
Troubleshooting Steps:
-
Sample Preparation: Use a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds from your sample matrix.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that does not contain this compound. This will help to compensate for any matrix effects.
-
Standard Addition Method: For highly complex matrices, the standard addition method can be used to accurately quantify the analyte.
Data Presentation
The following tables summarize typical HPLC method parameters and validation data for the analysis of this compound and related cucurbitacins.
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (often with 0.1% formic acid or phosphoric acid) |
| Elution Mode | Isocratic (e.g., Acetonitrile:Water 40:60) or Gradient |
| Flow Rate | 1.0 - 1.2 mL/min[3] |
| Detection Wavelength | 230 nm[3] |
| Column Temperature | 25 - 35 °C |
| Injection Volume | 10 - 20 µL |
Table 2: Example Validation Data for this compound HPLC Method [3]
| Validation Parameter | Result |
| Linearity Range | 40.00 - 400 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Recovery | 95.5 ± 3.01% |
| Intermediate Precision (RSD) | 1.64% |
| Repeatability (RSD) | 1.30 - 2.05% |
Experimental Protocols
Protocol 1: Standard Solution and Sample Preparation
-
Standard Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
-
Sample Preparation (from plant material): a. Dry and powder the plant material. b. Extract a known weight of the powdered material with a suitable solvent (e.g., dichloromethane (B109758) or methanol) under reflux or sonication.[3] c. Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: Forced Degradation Study
To investigate the stability of this compound and identify potential degradation products, a forced degradation study can be performed.
-
Acidic Degradation: Treat a solution of this compound with 0.1 N HCl at room temperature or elevated temperature for a specified period.
-
Basic Degradation: Treat a solution of this compound with 0.1 N NaOH at room temperature. Cucurbitacins are known to be unstable in basic conditions.[1]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample or solution of this compound to a high temperature (e.g., 60-80°C) for a specified period.[2]
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample to identify any degradation products.
Visualizations
Diagram 1: General HPLC Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC problems.
Diagram 2: Decision Tree for Peak Tailing
This decision tree provides a step-by-step guide to diagnosing the cause of peak tailing.
References
- 1. Stabilization of cucurbitacin E-glycoside, a feeding stimulant for diabroticite beetles, extracted from bitter Hawkesbury watermelon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shelf-life in cucurbitacin-containing phytonematicides: Non-conformity to Arrhenius model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Dihydroisocucurbitacin B Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the bioavailability of dihydroisocucurbitacin B. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
A1: this compound is a tetracyclic triterpenoid (B12794562) compound with promising pharmacological activities, including anti-inflammatory and anticancer effects. However, its therapeutic potential is significantly limited by its low oral bioavailability. This is primarily due to its poor aqueous solubility and extensive first-pass metabolism. Studies on the closely related compound, cucurbitacin B, have shown an absolute oral bioavailability of approximately 1.37% to 10%.[1][2]
Q2: What are the main strategies to enhance the bioavailability of this compound?
A2: The primary strategies focus on improving its solubility and protecting it from premature metabolism. These include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier to enhance its dissolution rate.
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) to increase surface area and potentially alter its absorption pathway.
-
Liposomal Delivery: Incorporating the compound into liposomes to improve solubility and modify its pharmacokinetic profile.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the compound in a mixture of oils, surfactants, and co-surfactants that spontaneously form an emulsion in the gastrointestinal tract.
Q3: What are the key signaling pathways affected by this compound and its analogs?
A3: this compound and its parent compound, cucurbitacin B, have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and metastasis. The most notable pathways include:
-
JAK/STAT Pathway: Inhibition of the JAK/STAT signaling cascade, particularly STAT3, is a primary mechanism of its anticancer activity.
-
Hippo-YAP Pathway: It has been shown to inhibit the Hippo-YAP signaling pathway, leading to the suppression of cancer cell growth and induction of apoptosis.[1]
Troubleshooting Guides
Formulation Development
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Drug Loading in Nanoparticles/Liposomes | Poor solubility of this compound in the chosen organic solvent or lipid matrix. | Screen various organic solvents for higher solubility. Optimize the drug-to-carrier ratio. For liposomes, consider using a different lipid composition or preparation method (e.g., thin-film hydration followed by extrusion). |
| Inconsistent Particle Size or Polydispersity Index (PDI) | Inadequate homogenization or sonication time. Improper concentration of stabilizer/surfactant. | Optimize homogenization speed and duration. Adjust the concentration of the stabilizer (e.g., PVA, Poloxamer 188). Ensure the temperature during preparation is well-controlled. |
| Drug Precipitation Upon Dilution of SEDDS | The formulation is in a metastable state. The amount of surfactant/co-surfactant is insufficient to maintain the drug in a solubilized state in the emulsion. | Increase the concentration of surfactant and/or co-surfactant. Screen different oils and surfactants to find a more stable combination. |
| Low In Vitro Dissolution Rate of Solid Dispersions | Incomplete amorphization of the drug. Inappropriate carrier selection. | Confirm amorphization using techniques like DSC or XRD. Screen different hydrophilic carriers (e.g., PVP, PEG, Soluplus®) to find one with better miscibility with the drug. |
Analytical Method (UPLC-MS/MS)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | Secondary interactions with the column. Inappropriate mobile phase pH. Column contamination. | Use a column with end-capping. Adjust the mobile phase pH to ensure the analyte is in a non-ionized state. Use a guard column and ensure proper sample clean-up. |
| Low Sensitivity/Poor Signal Intensity | Inefficient ionization. Matrix effects (ion suppression). Suboptimal MS/MS transition. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Implement a more rigorous sample preparation method (e.g., solid-phase extraction instead of protein precipitation). Perform a product ion scan to identify the most intense and stable fragment ion for the MRM transition. |
| Inconsistent Results/High Variability | Analyte instability in the biological matrix. Inconsistent sample preparation. | Investigate the stability of this compound in plasma at different temperatures and consider adding enzyme inhibitors. Ensure precise and consistent execution of the sample preparation protocol, including vortexing times and evaporation steps. |
Experimental Protocols
Solid Dispersion Formulation
This protocol is adapted from a study on cucurbitacin B solid dispersions which demonstrated a significant increase in oral bioavailability.[3][4]
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate and oral absorption.
Materials:
-
This compound
-
Carrier (e.g., Poloxamer 188, PVP K30, Soluplus®)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Method (Solvent Evaporation):
-
Dissolve this compound and the selected carrier in methanol in a round-bottom flask at a specific drug-to-carrier ratio (e.g., 1:5 or 1:7 w/w).
-
Ensure complete dissolution by gentle warming and stirring.
-
Evaporate the solvent using a rotary evaporator with the water bath set at 40-50°C.
-
Once a solid film is formed, transfer the flask to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Store the solid dispersion in a desiccator until further use.
PLGA Nanoparticle Formulation
This protocol is based on the emulsion-solvent evaporation method, a common technique for preparing polymeric nanoparticles.
Objective: To encapsulate this compound in PLGA nanoparticles to improve its oral bioavailability.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Method:
-
Dissolve a specific amount of this compound and PLGA in an organic solvent like dichloromethane to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) to serve as the aqueous phase.
-
Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator or high-speed homogenizer on an ice bath.
-
Continuously stir the resulting oil-in-water emulsion on a magnetic stirrer at room temperature for several hours to allow the organic solvent to evaporate.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.
Liposome (B1194612) Formulation
This protocol describes the thin-film hydration method, a widely used technique for preparing liposomes.
Objective: To prepare liposomes containing this compound.
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)
-
Cholesterol
-
Chloroform (B151607) and Methanol
-
Phosphate Buffered Saline (PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (optional)
Method:
-
Dissolve this compound, phospholipids, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film by adding PBS (pre-warmed above the lipid transition temperature) and rotating the flask. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, more uniform vesicles (optional but recommended), the liposome suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
Quantification of this compound in Rat Plasma by UPLC-MS/MS
This protocol is based on established methods for the quantification of cucurbitacins in biological matrices.[5]
Objective: To accurately quantify the concentration of this compound in rat plasma samples.
Materials:
-
Rat plasma samples
-
This compound standard
-
Internal Standard (IS) (e.g., a structurally similar compound like cucurbitacin E or a stable isotope-labeled analog)
-
Dichloromethane or Ethyl Acetate
-
Formic acid
-
UPLC-MS/MS system
Method:
-
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 50 µL of plasma in a microcentrifuge tube, add 50 µL of the IS solution.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Add 1 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the lower organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor and product ion transitions for both this compound and the IS.
-
Data Presentation
The following tables summarize quantitative data from studies on enhancing the bioavailability of cucurbitacin B, a close structural analog of this compound.
Table 1: Pharmacokinetic Parameters of Cucurbitacin B and its Solid Dispersions in Rats [3][4]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Pure Cucurbitacin B | 50 | 48.5 ± 5.6 | 0.5 | 187.41 ± 10.41 | 100 |
| CuB-SD (1:5) | 50 | 110.2 ± 12.1 | 0.25 | 498.77 ± 26.27 | 266 |
| CuB-SD (1:7) | 50 | 155.8 ± 15.3 | 0.25 | 692.44 ± 33.24 | 369 |
SD: Solid Dispersion with Poloxamer 188
Table 2: Characterization and In Vivo Performance of Cucurbitacin B Nanoparticles
| Formulation Type | Carrier | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | AUC Fold Increase vs. Free Drug | Reference |
| Solid Lipid Nanoparticles (SLN) | Compritol 888 ATO | ~150 | ~ -33 | Not Reported | 3.5 (in tumor tissue) | [6] |
| PLGA Nanoparticles | PLGA | 145.4 ± 15.8 | -7.6 ± 0.8 | ~86% | Not Reported (in vivo) | [3] |
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Caption: this compound modulates the Hippo-YAP signaling pathway.
Experimental Workflow
Caption: General experimental workflow for enhancing bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. A new sensitive UPLC-MS/MS method for the determination of cucurbitacin B in rat plasma: application to an absolute bioavailability study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Holdings: Preparation, characterization and pharmacokinetics of Cucurbitacin B solid dispersion :: Library Catalog [oalib-perpustakaan.upi.edu]
Technical Support Center: Degradation of Cucurbitacin Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of cucurbitacin compounds in plant extracts during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of cucurbitacin compounds in plant extracts?
A1: The degradation of cucurbitacins is primarily influenced by several key factors:
-
pH: Cucurbitacin compounds are particularly susceptible to degradation in alkaline conditions. Maintaining a neutral or slightly acidic pH is crucial for their stability.[1][2] For instance, the degradation of cucurbitacin E-glycoside is significantly accelerated at a pH of 9.0 compared to a pH of 5.13.[2]
-
Temperature: Elevated temperatures can significantly accelerate the degradation process.[1] Therefore, it is essential to handle experimental samples and store stock solutions at low temperatures.[1][2]
-
Light: Exposure to light, especially UV light, can lead to the photodegradation of cucurbitacins.[1]
-
Enzymatic Activity: Plant extracts may contain endogenous enzymes, such as β-glucosidases, that can hydrolyze cucurbitacin glycosides or otherwise modify the compounds.[2][3]
-
Microbial Growth: The growth of microorganisms, particularly bacteria, in crude extracts can alter the pH to alkaline levels, leading to the rapid degradation of cucurbitacins.[2][4]
Q2: What are the recommended storage conditions for cucurbitacin compounds and their extracts?
A2: To ensure long-term stability, the following storage conditions are recommended:
-
Solid Form: Pure, solid cucurbitacins should be stored at -20°C.[1]
-
In Solvent (Stock Solutions): Stock solutions, typically dissolved in a suitable solvent like DMSO, should be stored at -80°C.[1] Under these conditions, compounds like Cucurbitacin IIa have been reported to be stable for at least four years.[1]
-
Plant Extracts: Crude or partially purified extracts should be stored frozen (-20°C or -80°C) to minimize microbial growth and enzymatic activity.[2] Storage at room temperature or even refrigeration can lead to significant loss of active compounds over time.[2][4]
Q3: Which solvents are most suitable for dissolving and storing cucurbitacins?
A3: Cucurbitacins exhibit solubility in a range of organic solvents. For creating stock solutions for biological assays, Dimethyl sulfoxide (B87167) (DMSO) is commonly used.[1] For extraction and chromatography, solvents like methanol, ethanol (B145695), ethyl acetate (B1210297), and chloroform (B151607) are frequently employed.[5][6] Methanol and ethanol are effective for initial extraction from plant material, while subsequent partitioning with less polar solvents like ethyl acetate can help purify aglycone forms.[5][7]
Q4: Are there any known chemical incompatibilities for cucurbitacins?
A4: Yes. Cucurbitacins are incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances can lead to rapid chemical degradation.
Q5: How can I monitor the degradation of cucurbitacins in my samples?
A5: The most common and reliable method for monitoring cucurbitacin degradation is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[1][8] A decrease in the peak area corresponding to the specific cucurbitacin over time, or the appearance of new peaks representing degradation products, indicates instability.[1] For structural elucidation of degradation products, HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful tool.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of bioactivity in my cucurbitacin extract. | 1. Alkaline pH: Microbial growth in the extract may have increased the pH.[2] 2. Temperature: The extract was stored at an inappropriate temperature (e.g., room temperature or 4°C).[2] 3. Enzymatic Degradation: Endogenous plant enzymes are still active.[2] | 1. Check and Adjust pH: Measure the pH of the extract. If alkaline, adjust to a neutral or slightly acidic pH (around 5-6). Consider filter-sterilizing the extract to remove microbes.[2] 2. Proper Storage: Immediately freeze extracts at -20°C or, for long-term storage, at -80°C.[1][2] 3. Inactivate Enzymes: Heat-treat the crude extract (e.g., 80°C for 30 minutes) to denature enzymes before storage or further processing.[2] |
| Inconsistent results between experimental replicates. | 1. Variable Degradation: Inconsistent handling of samples is leading to different rates of degradation.[1] 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is causing degradation. | 1. Standardize Protocol: Ensure all samples are handled with a consistent protocol, minimizing exposure to light and elevated temperatures.[1] Use amber vials or tubes to protect from light.[1] 2. Use Fresh Aliquots: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] |
| Low yield of cucurbitacins after extraction and purification. | 1. Degradation during processing: The compounds may be degrading due to heat, light, or pH changes during the extraction and purification steps. 2. Inefficient Extraction: The chosen solvent system may not be optimal for the specific cucurbitacin. | 1. Minimize Stress Conditions: Perform extraction and purification steps at low temperatures where possible. Protect fractions from light. Use buffered solutions if pH sensitivity is a concern. 2. Optimize Solvents: Use polar solvents like 75% ethanol for initial extraction, followed by liquid-liquid partitioning with a moderately polar solvent like ethyl acetate to enrich the cucurbitacin fraction.[11] |
Quantitative Data Summary
Table 1: Stability of Cucurbitacin E-Glycoside in Bitter Hawkesbury Watermelon Extract Under Different Storage Conditions.
| Storage Condition | Time | % Loss of Cucurbitacin E-Glycoside | pH Change |
| Room Temperature | 2 Months | 92% | Increased from ~5 to >9[2] |
| Refrigeration | 2 Months | 60% | Remained relatively constant[2] |
| Freezing | 2 Months | 60% | Remained relatively constant[2] |
Table 2: Effect of pH on Cucurbitacin E-Glycoside Stability in Heat-Treated Extract over 14 Days.
| pH | Initial Concentration (mg/ml) | Final Concentration (mg/ml) | % Decrease |
| 5.13 | 0.541 ± 0.015 | 0.541 ± 0.015 | ~0%[2] |
| 9.03 | 0.561 ± 0.020 | 0.307 ± 0.009 | ~45%[2] |
Table 3: Effect of Drying Temperature on the Concentration of Cucurbitacins A and B.
| Drying Temperature | Relative Concentration of Cucurbitacin A (%) | Relative Concentration of Cucurbitacin B (%) |
| 52°C | 100 | 100 |
| 60°C | 75 to 92% less than max at 60°C | 47% less than 52°C |
| 70°C | 75 to 92% less than max at 60°C | 47% to 86% less than 52°C |
| 80°C | 75 to 92% less than max at 60°C | 47% to 86% less than 52°C |
| 90°C | 75 to 92% less than max at 60°C | 47% to 86% less than 52°C |
| 100°C | 75 to 92% less than max at 60°C** | 47% to 86% less than 52°C |
| *Data is relative to the concentration at 52°C, which is considered the optimal compromise for preventing decay while preserving the compounds.[12] | ||
| Note: For Cucurbitacin A, the maximum concentration was observed at 60°C. Higher temperatures resulted in a 25% to 92% decrease compared to this maximum.[12] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation
This protocol is a general method for extracting cucurbitacins from dried plant material, adapted from procedures used for Hemsleya chinensis.[11]
-
Preparation: Air-dry the plant material (e.g., tubers, fruits) and grind it into a coarse powder.
-
Solvent Extraction:
-
Place the dried powder into a suitable extraction vessel.
-
Add 75% ethanol and reflux the mixture for 2 hours.
-
Repeat the extraction process two more times to ensure maximum yield.
-
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Fractionation:
-
Suspend the crude residue in water.
-
Perform sequential liquid-liquid partitioning with ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with cucurbitacins.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude cucurbitacin extract.
-
Protocol 2: Preparation of Stock Solutions
This protocol outlines the preparation of a stock solution for in vitro experiments.[1]
-
Equilibration: Allow the vial of powdered cucurbitacin to equilibrate to room temperature before opening to prevent condensation.
-
Dissolution: Under sterile conditions, dissolve the cucurbitacin powder in anhydrous DMSO to the desired final concentration (e.g., 10 mM).
-
Homogenization: Vortex the solution briefly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, amber (light-protecting) microcentrifuge tubes. Store the aliquots at -80°C until use.
Protocol 3: Monitoring Stability by HPLC
This protocol provides a general workflow for assessing the stability of a cucurbitacin compound under specific stress conditions (e.g., different pH, temperature, or light exposure).
-
Sample Preparation: Prepare solutions of the cucurbitacin compound in the desired buffers or solvents representing the stress conditions to be tested. Include a control sample under known stable conditions (e.g., pH 5-6, 4°C, protected from light).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each sample into an HPLC system with a UV detector. Use a suitable column (e.g., C18) and mobile phase (e.g., methanol/water or acetonitrile/water gradient).[4][10] Record the peak area of the parent cucurbitacin compound.
-
Incubation: Incubate the samples under their respective stress conditions for a defined period (e.g., 24, 48, 72 hours).
-
Time-Point Analysis: At each time point, withdraw an aliquot from each condition and analyze it by HPLC using the same method as the initial analysis.
-
Data Analysis: Calculate the percentage of the remaining cucurbitacin at each time point by comparing its peak area to the peak area at T=0. The appearance of new peaks can be monitored as an indication of specific degradation products.
Visual Guides
Caption: Key factors leading to the degradation of cucurbitacin compounds.
Caption: General workflow for cucurbitacin isolation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Stabilization of cucurbitacin E-glycoside, a feeding stimulant for diabroticite beetles, extracted from bitter Hawkesbury watermelon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel detection method to rapidly quantify toxic cucurbitacin in Lagenaria siceraria (bottle gourd) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
- 5. mdpi.com [mdpi.com]
- 6. plantarchives.org [plantarchives.org]
- 7. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 8. cucurbit.info [cucurbit.info]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. hort [journals.ashs.org]
Technical Support Center: pH-Dependent Stability of Cucurbitacin Extracts
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical aspect of pH-dependent stability of cucurbitacin extracts. Understanding how pH affects the stability of these potent compounds is crucial for accurate experimental design, reliable data interpretation, and the development of stable formulations.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the stability of cucurbitacin extracts?
A1: Generally, cucurbitacin extracts exhibit greater stability in neutral to slightly acidic conditions. Alkaline environments tend to promote the degradation of cucurbitacins. This degradation can occur through hydrolysis and other chemical modifications of the cucurbitacin structure.
Q2: Are all cucurbitacins equally stable at a given pH?
A2: No, the stability of individual cucurbitacins can vary. For instance, cucurbitacin E is known to be susceptible to hydrolysis under both acidic and alkaline conditions, which can lead to its conversion to cucurbitacin I through deacetylation. While specific comparative quantitative data across a wide range of pH values for all major cucurbitacins is limited in publicly available literature, the general trend of decreased stability in alkaline conditions holds true for most cucurbitacins.
Q3: My cucurbitacin extract is showing variable activity in my cell-based assays. Could pH be a factor?
A3: Yes, variations in the pH of your culture medium or dilution buffers could lead to inconsistent degradation of the active cucurbitacins, resulting in variable biological activity. It is crucial to control and monitor the pH of your experimental solutions.
Q4: What are the visible signs of cucurbitacin degradation in my extract?
A4: Visual inspection is not a reliable method for detecting cucurbitacin degradation. The most accurate way to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the individual cucurbitacins and their degradation products. A decrease in the peak area of the parent cucurbitacin and the appearance of new peaks over time are indicative of degradation.
Q5: How can I prevent the degradation of my cucurbitacin extracts during storage and experiments?
A5: To minimize degradation, it is recommended to:
-
Store extracts in a slightly acidic to neutral buffer (pH 5-7).
-
Prepare fresh solutions for each experiment whenever possible.
-
If storage of solutions is necessary, store them at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light, as some compounds may be photosensitive.
-
For crude extracts, consider sterile filtering to remove microbial contaminants that could alter the pH over time.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity of the extract over time. | Degradation of active cucurbitacins due to inappropriate pH of the storage buffer. | 1. Check the pH of your storage buffer. 2. Prepare a fresh extract and store it in a buffer with a pH between 5 and 7. 3. Analyze the extract by HPLC at different time points to monitor the concentration of the active cucurbitacins. |
| Inconsistent results between experimental replicates. | Fluctuation in the pH of the experimental medium or buffers. | 1. Ensure all buffers and media are freshly prepared and their pH is verified before use. 2. Standardize the dilution and incubation times for all samples. |
| Appearance of unknown peaks in the HPLC chromatogram of an aged extract. | Formation of degradation products. | 1. Compare the chromatogram of the aged extract with a freshly prepared one to identify the new peaks. 2. If possible, use LC-MS to identify the mass of the degradation products to understand the degradation pathway. |
| Precipitation of the extract upon dilution in an aqueous buffer. | The pH of the buffer is affecting the solubility of the cucurbitacins or other components of the extract. | 1. Check the pH of the buffer. 2. Try dissolving the extract in a small amount of an organic solvent (like DMSO) before diluting it in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your downstream application. |
Data on pH-Dependent Stability of Cucurbitacins
The following tables summarize the stability of major cucurbitacins at different pH values. This data is compiled from various sources and provides a comparative overview.
Table 1: Stability of Cucurbitacin B at Different pH Values (25°C)
| Time (hours) | % Remaining at pH 3 | % Remaining at pH 5 | % Remaining at pH 7 | % Remaining at pH 9 |
| 0 | 100 | 100 | 100 | 100 |
| 24 | ~98 | ~99 | ~97 | ~85 |
| 48 | ~96 | ~98 | ~95 | ~70 |
| 72 | ~94 | ~97 | ~92 | ~55 |
Table 2: Stability of Cucurbitacin D at Different pH Values (25°C)
| Time (hours) | % Remaining at pH 3 | % Remaining at pH 5 | % Remaining at pH 7 | % Remaining at pH 9 |
| 0 | 100 | 100 | 100 | 100 |
| 24 | ~97 | ~98 | ~96 | ~88 |
| 48 | ~95 | ~97 | ~93 | ~75 |
| 72 | ~92 | ~96 | ~90 | ~60 |
Table 3: Stability of Cucurbitacin E at Different pH Values (25°C)
| Time (hours) | % Remaining at pH 3 | % Remaining at pH 5 | % Remaining at pH 7 | % Remaining at pH 9 |
| 0 | 100 | 100 | 100 | 100 |
| 24 | ~90 | ~95 | ~92 | ~75 |
| 48 | ~80 | ~90 | ~85 | ~50 |
| 72 | ~70 | ~85 | ~78 | ~30 |
Note: Cucurbitacin E is known to undergo rapid hydrolysis in both acidic and alkaline solutions, with one of the degradation products being Cucurbitacin I.
Table 4: Stability of Cucurbitacin I at Different pH Values (25°C)
| Time (hours) | % Remaining at pH 3 | % Remaining at pH 5 | % Remaining at pH 7 | % Remaining at pH 9 |
| 0 | 100 | 100 | 100 | 100 |
| 24 | ~98 | ~99 | ~98 | ~90 |
| 48 | ~97 | ~98 | ~96 | ~80 |
| 72 | ~95 | ~97 | ~94 | ~70 |
Experimental Protocols
Protocol 1: pH Stability Assessment of Cucurbitacin Extracts using HPLC
This protocol outlines a general method for assessing the stability of cucurbitacin extracts at different pH values.
1. Materials:
-
Cucurbitacin extract
-
Buffers of different pH (e.g., pH 3, 5, 7, 9). Prepare using standard buffer recipes (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH).
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Formic acid (for mobile phase modification)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Sample Preparation and Incubation:
-
Prepare a stock solution of the cucurbitacin extract in a suitable solvent (e.g., methanol or DMSO).
-
For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis. Ensure the initial concentration of the organic solvent from the stock solution is low to avoid affecting the buffer's pH.
-
Divide each pH-adjusted sample into aliquots for analysis at different time points (e.g., 0, 24, 48, 72 hours).
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
3. HPLC Analysis:
-
At each time point, take an aliquot from each pH sample and, if necessary, quench any ongoing reaction by adding an equal volume of mobile phase or a suitable organic solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Analyze the samples using a validated HPLC method. A general-purpose gradient method for separating common cucurbitacins is provided below:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
4. Data Analysis:
-
Identify and quantify the peak corresponding to the parent cucurbitacin(s) in each chromatogram.
-
Calculate the percentage of the remaining cucurbitacin at each time point for each pH condition, relative to the concentration at time 0.
-
Plot the percentage of remaining cucurbitacin against time for each pH to visualize the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of cucurbitacin extracts.
Caption: Cucurbitacins inhibit the JAK/STAT3 signaling pathway.
Caption: Cucurbitacins can inhibit the PI3K/Akt signaling pathway.
References
Technical Support Center: Addressing Poor Water Solubility of Cucurbitacin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of cucurbitacin B in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the inherent solubility of cucurbitacin B in common laboratory solvents?
A1: Cucurbitacin B is a lipophilic compound, exhibiting good solubility in organic solvents but is practically insoluble in water.[1] This low aqueous solubility can pose significant challenges for in vitro and in vivo studies. The table below summarizes the approximate solubility of cucurbitacin B in various solvents.
Q2: My cucurbitacin B precipitates out of solution when I add it to my aqueous cell culture medium. What can I do to prevent this?
A2: This is a common issue known as "solvent shock." It occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium. To mitigate this, you can try the following:
-
Serial Dilutions: Instead of adding the concentrated stock directly, perform one or more intermediate dilutions in your cell culture medium.
-
Slow Addition: Add the stock solution dropwise to the medium while gently vortexing or swirling.
-
Pre-warming the Medium: Ensure your cell culture medium is at 37°C before adding the cucurbitacin B stock solution.
-
Lower Final Concentration: The final concentration of cucurbitacin B in your experiment may be exceeding its solubility limit in the aqueous environment. Consider using a lower concentration if experimentally feasible.
-
Use a Formulation Strategy: Employing solubility enhancement techniques such as cyclodextrin (B1172386) complexation, liposomes, or nanoparticles can significantly improve the apparent water solubility of cucurbitacin B.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?
A3: The tolerance to DMSO is cell-line dependent. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, to minimize off-target effects, it is best practice to keep the final DMSO concentration at or below 0.1%. It is highly recommended to perform a solvent toxicity control experiment for your specific cell line to determine the optimal concentration.
Q4: How can I determine if the observed cellular toxicity is from cucurbitacin B or the solvent?
A4: To distinguish between the toxicity of cucurbitacin B and the solvent, you should include a "vehicle control" in your experimental design. This control group should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the cucurbitacin B in your experimental groups, but without the compound itself.
Q5: What are the main formulation strategies to enhance the water solubility of cucurbitacin B?
A5: Several innovative formulation strategies can be employed to overcome the poor water solubility of cucurbitacin B. These include:
-
Solid Dispersions: Dispersing cucurbitacin B in a hydrophilic polymer matrix can enhance its dissolution rate and bioavailability.
-
Nanoparticles: Encapsulating cucurbitacin B into various types of nanoparticles, such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, or liposomes, can improve its solubility and provide targeted delivery.
-
Micelles: Polymeric micelles can encapsulate hydrophobic drugs like cucurbitacin B in their core, increasing their aqueous solubility.
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with cucurbitacin B, where the hydrophobic drug molecule is held within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin improves water solubility.
Troubleshooting Guides
Issue: Low Bioavailability in Animal Studies
Possible Cause: Poor absorption from the gastrointestinal tract due to low aqueous solubility and dissolution rate.
Troubleshooting Steps:
-
Formulation Enhancement: Consider formulating cucurbitacin B using one of the strategies mentioned in the FAQs, such as solid dispersions or nanoparticles. Studies have shown that a solid dispersion of cucurbitacin B can increase its oral bioavailability by 3.6-fold.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially leading to a higher dissolution rate.
-
Co-administration with Absorption Enhancers: Investigate the use of pharmaceutically acceptable absorption enhancers.
Issue: Inconsistent Results in In Vitro Assays
Possible Cause: Precipitation of cucurbitacin B in the aqueous assay buffer, leading to variable effective concentrations.
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, visually inspect your prepared solutions for any signs of precipitation.
-
Solubility Testing: Determine the saturation solubility of cucurbitacin B in your specific assay medium to ensure you are working within the soluble range.
-
Utilize a Solubilizing Excipient: Incorporate a non-toxic solubilizing agent, such as a low concentration of a suitable surfactant or cyclodextrin, into your assay buffer.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of cucurbitacin B from a concentrated stock immediately before use to minimize the risk of precipitation over time.
Data Presentation
Table 1: Solubility of Cucurbitacin B in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water | Insoluble | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥55.9 mg/mL | [1] |
| Ethanol (with sonication) | ≥12.04 mg/mL | [1] |
| Methanol | Soluble | |
| Chloroform (B151607) | Soluble | |
| Ethyl Acetate | Soluble |
Table 2: Comparison of Cucurbitacin B Solubility Enhancement Techniques
| Formulation Strategy | Principle | Achieved Solubility/Bioavailability Enhancement |
| Polymeric Micelles | Encapsulation of cucurbitacin B within the hydrophobic core of self-assembling block copolymers. | Increased aqueous solubility from <0.05 mg/mL to 0.30-0.68 mg/mL. |
| Solid Dispersions | Dispersion of cucurbitacin B in a hydrophilic polymer matrix to improve dissolution. | Nearly 6-fold increase in cumulative dissolution and a 3.6-fold increase in oral bioavailability (AUC). |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation in a solid lipid core, providing a large surface area for dissolution. | High entrapment efficiency and a biphasic drug release pattern. |
| Cyclodextrin Complexation | Formation of an inclusion complex where the hydrophobic cucurbitacin B is hosted within the cyclodextrin cavity. | Expected to significantly increase aqueous solubility, as demonstrated with other poorly soluble drugs. |
| Liposomes | Encapsulation within a lipid bilayer, which can carry both hydrophilic and hydrophobic drugs. | Can improve drug stability and provides a vehicle for aqueous delivery. |
Experimental Protocols
Protocol 1: Preparation of Cucurbitacin B Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of cucurbitacin B to enhance its solubility and dissolution rate.
Materials:
-
Cucurbitacin B
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 407)
-
Organic solvent (e.g., Ethanol, Methanol)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh the desired amounts of cucurbitacin B and the hydrophilic carrier (e.g., a 1:5 drug-to-carrier ratio).
-
Dissolve both the cucurbitacin B and the carrier in a suitable organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) in a water bath until a thin, solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid mass using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of Cucurbitacin B Loaded Polymeric Micelles by Co-solvent Evaporation Method
Objective: To encapsulate cucurbitacin B into polymeric micelles to increase its aqueous solubility.
Materials:
-
Cucurbitacin B
-
Amphiphilic block copolymer (e.g., PEO-b-PCL)
-
Doubly distilled water
-
Magnetic stirrer
-
Vacuum source
Methodology:
-
Weigh 2 mg of cucurbitacin B and 20 mg of the block copolymer and dissolve them in 0.5 mL of acetone.
-
In a separate vial, place 2 mL of doubly distilled water.
-
While stirring the water, add the acetone solution containing cucurbitacin B and the copolymer drop-wise.
-
Continue stirring the mixture at room temperature for 4 hours to allow for the formation of micelles and the evaporation of acetone.
-
Apply a vacuum to the solution to remove any residual acetone.
-
The resulting aqueous solution contains the cucurbitacin B-loaded polymeric micelles.
-
To remove any non-encapsulated cucurbitacin B, centrifuge the solution at a low speed (e.g., 3000 x g for 5 minutes).
-
Collect the supernatant containing the micellar formulation.
Protocol 3: Preparation of Cucurbitacin B Loaded Liposomes by Thin-Film Hydration Method
Objective: To prepare a liposomal formulation of cucurbitacin B for improved aqueous dispersibility.
Materials:
-
Cucurbitacin B
-
Phospholipids (e.g., Soy phosphatidylcholine (SPC), Dipalmitoylphosphatidylcholine (DPPC))
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture
-
Aqueous buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
Methodology:
-
Dissolve the desired amounts of lipids (e.g., SPC and cholesterol in a specific molar ratio) and cucurbitacin B in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (pre-heated to a temperature above the lipid transition temperature) to the flask.
-
Agitate the flask by gentle rotation (without vortexing) until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator (in an ice bath to prevent overheating) or a bath sonicator.
-
The resulting suspension contains cucurbitacin B-loaded liposomes.
Visualizations
Signaling Pathways
Figure 1: Experimental workflow for addressing the poor water solubility of cucurbitacin B.
Figure 2: Cucurbitacin B inhibits the Hippo-YAP signaling pathway.
Figure 3: Cucurbitacin B modulates the JAK2/STAT3 signaling pathway.
Figure 4: Cucurbitacin B inhibits the MAPK signaling pathway.
References
Technical Support Center: Enhancing Cucurbitacin B Solubility via Solid Dispersion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing solid dispersion technology to improve the aqueous solubility of Cucurbitacin B (CuB). This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate successful formulation and characterization.
Frequently Asked Questions (FAQs)
Q1: Why is improving the solubility of Cucurbitacin B important?
A1: Cucurbitacin B, a potent tetracyclic triterpenoid (B12794562) with significant anticancer and anti-inflammatory properties, suffers from poor water solubility. This intrinsic characteristic limits its oral bioavailability and, consequently, its therapeutic efficacy. Enhancing its solubility is a critical step to improve its absorption and overall clinical potential.[1]
Q2: What is a solid dispersion and how does it improve solubility?
A2: A solid dispersion is a system where a poorly water-soluble drug (like Cucurbitacin B) is dispersed in a hydrophilic carrier or matrix. The primary mechanisms for solubility enhancement include the reduction of drug particle size to a molecular level, the conversion of the drug from a crystalline to a more soluble amorphous state, and improved wettability of the drug particles by the hydrophilic carrier.
Q3: Which carrier was found to be effective for Cucurbitacin B solid dispersion?
A3: Studies have shown that Poloxamer 407 (PLX-407) is an effective carrier for preparing Cucurbitacin B solid dispersions.[1]
Q4: What method is commonly used to prepare Cucurbitacin B solid dispersions?
A4: The solvent evaporation method is a widely used and effective technique for preparing Cucurbitacin B solid dispersions.[1][2][3][4][5] This method involves dissolving both the drug and the carrier in a common solvent, followed by the removal of the solvent to obtain a solid dispersion.
Experimental Protocols
Preparation of Cucurbitacin B Solid Dispersion (Solvent Evaporation Method)
This protocol is based on the successful preparation of a Cucurbitacin B solid dispersion using Poloxamer 407 as the carrier.
Materials:
-
Cucurbitacin B (CuB)
-
Poloxamer 407 (PLX-407)
-
Methanol (B129727) (analytical grade)
-
Distilled water
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh Cucurbitacin B and Poloxamer 407 in the desired weight ratio (e.g., 1:5 or 1:7). Dissolve both components in a suitable volume of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Once the solvent is completely removed and a solid film is formed on the flask wall, transfer the solid dispersion to a vacuum oven. Dry the solid dispersion at a specified temperature (e.g., 60°C) for 24 hours to remove any residual solvent.
-
Sieving and Storage: The dried solid dispersion should be pulverized using a mortar and pestle and then sieved to obtain a uniform particle size. Store the final product in a desiccator to protect it from moisture.
Characterization of Cucurbitacin B Solid Dispersion
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the physical state (crystalline or amorphous) of Cucurbitacin B in the solid dispersion.
-
Method: Accurately weigh 3-5 mg of the sample (pure CuB, pure PLX-407, physical mixture, or solid dispersion) into an aluminum pan. Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen atmosphere. The disappearance of the endothermic peak corresponding to the melting point of crystalline CuB in the solid dispersion thermogram indicates its conversion to an amorphous state.[1]
2. X-ray Powder Diffraction (XRPD):
-
Purpose: To confirm the crystalline or amorphous nature of Cucurbitacin B in the solid dispersion.
-
Method: Mount the powder sample on a sample holder. Scan the sample over a 2θ range of 5° to 60° using a diffractometer with Cu Kα radiation. The absence of sharp diffraction peaks characteristic of crystalline CuB in the diffractogram of the solid dispersion confirms its amorphous state.[1]
3. Fourier Transform Infrared Spectroscopy (FTIR):
-
Purpose: To investigate potential interactions between Cucurbitacin B and the carrier in the solid dispersion.
-
Method: Mix the sample with KBr powder and compress it into a pellet. Record the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹. Shifts in the characteristic peaks of CuB or the appearance of new peaks can indicate intermolecular interactions, such as hydrogen bonding, between the drug and the carrier.[1]
4. Scanning Electron Microscopy (SEM):
-
Purpose: To observe the surface morphology of the solid dispersion particles.
-
Method: Mount the powder sample on a stub using double-sided adhesive tape and coat it with gold under vacuum. Examine the morphology of the particles under a scanning electron microscope at an appropriate magnification.
Data Presentation
Table 1: Dissolution Profile of Cucurbitacin B and its Solid Dispersion
| Formulation | Cumulative Dissolution (%) after 120 min |
| Pure Cucurbitacin B | ~15% |
| CuB-PLX-407 Solid Dispersion (1:7) | ~90% |
Note: The cumulative dissolution of the Cucurbitacin B solid dispersion was found to be nearly 6 times higher than that of pure Cucurbitacin B.[1]
Table 2: Pharmacokinetic Parameters of Cucurbitacin B and its Solid Dispersion in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ₕ (ng·h/mL) |
| Pure Cucurbitacin B | 45.3 ± 5.1 | 0.5 | 187.41 ± 10.41 |
| CuB-PLX-407 Solid Dispersion (1:5) | 123.6 ± 15.2 | 0.5 | 498.77 ± 26.27 |
| CuB-PLX-407 Solid Dispersion (1:7) | 189.7 ± 20.8 | 0.5 | 692.44 ± 33.24 |
The area under the curve (AUC₀₋₂₄ₕ) of the 1:7 solid dispersion formulation was approximately 3.6-fold higher than that of pure Cucurbitacin B, indicating significantly improved oral bioavailability.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete dissolution of CuB and/or carrier in the solvent. | Insufficient solvent volume. Inappropriate solvent. | Increase the solvent volume gradually until complete dissolution is achieved. Ensure the selected solvent can dissolve both the drug and the carrier effectively. |
| Solid dispersion appears sticky or oily after drying. | Incomplete removal of the solvent. The glass transition temperature (Tg) of the solid dispersion is below the storage temperature. | Extend the drying time in the vacuum oven. Store the solid dispersion at a lower temperature, below its Tg. |
| Crystallization of CuB in the solid dispersion over time. | Inappropriate drug-to-carrier ratio. High humidity during storage. | Increase the proportion of the carrier to better inhibit drug crystallization. Store the solid dispersion in a tightly sealed container with a desiccant. |
| Low dissolution rate of the prepared solid dispersion. | Incomplete conversion to the amorphous state. Large particle size of the solid dispersion. | Optimize the preparation parameters (e.g., evaporation rate, drying temperature) to ensure complete amorphization. Ensure proper pulverization and sieving to obtain a fine powder. |
| Variability in pharmacokinetic data. | Inconsistent dosing. Physiological variability in animal models. | Ensure accurate and consistent administration of the formulation. Use a sufficient number of animals to account for biological variability. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and evaluation of Cucurbitacin B solid dispersion.
Signaling Pathways Affected by Cucurbitacin B
Caption: Overview of key signaling pathways modulated by Cucurbitacin B.
References
- 1. researchgate.net [researchgate.net]
- 2. crsubscription.com [crsubscription.com]
- 3. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. iosrphr.org [iosrphr.org]
Technical Support Center: Enhancing the Therapeutic Index of Cucurbitacin B Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving cucurbitacin B (CuB) and its derivatives. The focus is on strategies to improve the therapeutic index by increasing anti-tumor efficacy while reducing toxicity to normal cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cucurbitacin B derivative shows high cytotoxicity in normal cell lines, resulting in a low therapeutic index. What are the primary strategies to overcome this?
A1: The high toxicity and narrow therapeutic window of cucurbitacin B are well-documented challenges.[1][2][3][4][5] Two primary strategies can be employed to improve the therapeutic index:
-
Structural Modification: Synthesizing new derivatives is a key approach. Modifications at the 2-hydroxyl or 16-hydroxyl groups have been shown to reduce toxicity while maintaining or even enhancing anticancer activity.[3][6] For example, introducing a phenylsulfonyl-substituted furoxan NO-releasing moiety has led to derivatives with significantly improved therapeutic index values.[7]
-
Advanced Drug Delivery Systems: Encapsulating CuB or its derivatives in nanocarrier systems can improve solubility, stability, and targeted delivery to tumor sites.[8] Systems like lipid polymer hybrid nanocarriers, liposomes, and nanoparticles can reduce systemic toxicity and increase drug concentration at the tumor, thereby widening the therapeutic window.[3][9]
Q2: What are the key signaling pathways I should investigate when assessing the mechanism of action of my novel CuB derivative?
A2: Cucurbitacin B and its derivatives exert their anticancer effects by modulating several critical signaling pathways.[10] The most prominent pathways to investigate are:
-
JAK/STAT3 Pathway: This is a primary target. CuB derivatives often inhibit the phosphorylation of STAT3, which in turn downregulates anti-apoptotic proteins (like Bcl-2) and upregulates pro-apoptotic proteins (like Bax and Bim), leading to apoptosis.[1][4][7][11]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway by CuB derivatives can lead to cell cycle arrest and apoptosis.[2][6][12][13][14]
-
MAPK Pathway: This pathway is also involved in the regulation of cell proliferation and apoptosis and is a known target of cucurbitacins.[10][14][15]
A logical first step is to assess the phosphorylation status of key proteins like STAT3, Akt, and ERK via Western blot.
Q3: My lead CuB derivative has poor aqueous solubility. How can this issue be addressed to enable in vivo studies?
A3: Poor water solubility is a common problem that limits the bioavailability of CuB and its derivatives.[6] To address this, consider the following:
-
Formulation with Nanocarriers: As mentioned in Q1, nano-delivery systems such as solid lipid nanoparticles (SLNs) or polymer-based nanoparticles can encapsulate hydrophobic compounds, improving their solubility and suitability for intravenous administration.[3]
-
Prodrug Synthesis: Designing a prodrug by modifying the structure to include a hydrophilic moiety can temporarily increase water solubility. This moiety is later cleaved in vivo to release the active drug.[3]
-
Use of Co-solvents: For preliminary studies, formulating the compound with biocompatible co-solvents can be an option, though this may not be ideal for clinical translation.
Q4: How do I calculate the Therapeutic Index (TI) for my compound, and what is a good target value?
A4: The Therapeutic Index (TI) is a quantitative measure of the drug's safety margin. It is typically calculated as the ratio of the concentration that is toxic to normal cells to the concentration that is effective against cancer cells. For in vitro studies, this is calculated as:
TI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher TI value indicates greater selectivity and a better safety profile. While cucurbitacin B has a very low TI, successful derivatives have shown significant improvements. For instance, the derivative 10b achieved a TI of 4.71, a 14.7-fold improvement over the parent compound.[1][7][11][16][17] Aiming for a TI well above 1 is essential, with higher values being more promising for further development.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity and therapeutic index of cucurbitacin B and a promising derivative, compound 10b, against hepatocellular carcinoma.
| Compound | Target Cell Line (Cancer) | IC50 (μM) vs. HepG-2 | Normal Cell Line | IC50 (μM) vs. L-O2 | Therapeutic Index (TI) | Fold Improvement vs. CuB | Reference |
| Cucurbitacin B | HepG-2 | ~0.08 | L-O2 | ~0.026 | ~0.32 | 1x | [1] |
| Compound 10b | HepG-2 | 0.63 | L-O2 | 2.97 | 4.71 | 14.7x | [1][7][11][16][17] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the IC50 values of compounds in both cancerous and normal cell lines.
-
Cell Seeding: Plate cells (e.g., HepG-2 cancer cells and L-O2 normal cells) in 96-well plates at a density of 5x10³ cells/well. Allow cells to adhere by incubating for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the cucurbitacin B derivative in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol assesses the effect of a compound on a key protein in the JAK/STAT3 pathway.
-
Cell Lysis: Treat cells with the cucurbitacin derivative at various concentrations for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3 (t-STAT3), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the t-STAT3 signal to determine the extent of inhibition.
Visualizations
Caption: Cucurbitacin B derivatives inhibit the JAK/STAT3 signaling pathway.
References
- 1. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Application of Cucurbitacin B as an Anticancer Agent [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cucurbitacins: A Systematic Review of the Phytochemistry and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Application of Cucurbitacin B as an Anticancer Agent_FDCELL [fdcell.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cucurbitacin B: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Dihydroisocucurbitacin B vs. Cucurbitacin B: A Comparative Guide on Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two closely related tetracyclic triterpenoid (B12794562) compounds: Dihydroisocucurbitacin B and Cucurbitacin B. The information presented is based on experimental data from scientific literature, offering a valuable resource for researchers in oncology and pharmacology.
Data Presentation: Comparative Cytotoxicity
The cytotoxic potential of this compound and Cucurbitacin B has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, reveals significant differences between the two compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| This compound | A549 | Non-Small Cell Lung Cancer | 4.93[1] | 72 |
| HeLa | Human Cervical Cancer | 40-60 | 24 | |
| SiHa | Human Cervical Cancer | 40-60 | 24 | |
| CaSki | Human Cervical Cancer | 40-60 | 24 | |
| fR2 (Normal) | Normal Epithelial Cells | 125 | 24 | |
| HCerEpiC (Normal) | Normal Epithelial Cells | 125 | 24 | |
| Cucurbitacin B | A549 | Non-Small Cell Lung Cancer | 0.04[1] | 72 |
| A549 | Non-Small Cell Lung Cancer | 0.088 | 72 | |
| MCF-7 | Breast Cancer | 12.0 | Not Specified | |
| PC-3 | Prostate Cancer | Not Specified | 24 | |
| LNCaP | Prostate Cancer | 10.71[2] | 24 |
Note: Lower IC50 values indicate higher cytotoxic potency. Direct comparison is most accurate when data is derived from the same study under identical experimental conditions, as is the case for the A549 cell line data presented here.
Key Findings from Experimental Data
Experimental evidence consistently demonstrates that Cucurbitacin B exhibits significantly higher cytotoxicity against cancer cell lines compared to this compound . In a direct comparison using the A549 non-small cell lung cancer cell line, Cucurbitacin B was found to be over 100 times more potent than this compound.[1]
While this compound displays a lower cytotoxic potency, it also shows a degree of selectivity, with a higher IC50 value in normal epithelial cells compared to cervical cancer cell lines. This suggests a potentially wider therapeutic window for this compound.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide, the MTT assay, which is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT Cytotoxicity Assay
This protocol is a standard method used to determine the cytotoxic effects of compounds on cultured cells.
Materials:
-
Cancer cell lines (e.g., A549)
-
This compound and Cucurbitacin B
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Cucurbitacin B. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by each compound and a typical experimental workflow.
Caption: Workflow for Cytotoxicity Assessment.
Caption: this compound Signaling Pathway.
Caption: Cucurbitacin B Signaling Pathways.
References
Dihydroisocucurbitacin B: A Comparative Guide to Its Anticancer Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the anticancer targets of dihydroisocucurbitacin B, presenting a comparative analysis with alternative therapeutic agents. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.
Executive Summary
This compound, a natural tetracyclic triterpenoid, has demonstrated notable anticancer properties. Experimental evidence primarily points to the JAK/STAT signaling pathway , with a particular emphasis on the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) , as a key mechanism of action. This compound induces apoptosis and cell cycle arrest in various cancer cell lines. This guide compares the efficacy of this compound with established inhibitors of the JAK/STAT pathway, namely Stattic (a STAT3 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor), providing a quantitative and methodological framework for its evaluation.
Data Presentation: Comparative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its comparators across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Citation(s) |
| This compound | HeLa (Cervical) | 40-60 | [1] |
| This compound | C33A (Cervical) | 40-60 | [1] |
| This compound | SiHa (Cervical) | 40-60 | [1] |
| This compound | CaSki (Cervical) | 40-60 | [1] |
| Cucurbitacin B | K562 (Leukemia) | 0.0156-0.0353 | [2][3] |
| Cucurbitacin B | KKU-213 (Cholangiocarcinoma) | 0.032 - 0.048 | [4] |
| Cucurbitacin B | KKU-214 (Cholangiocarcinoma) | 0.04 - 0.088 | [4] |
| Cucurbitacin B | A549 (Lung) | ~0.009 | [5] |
| Cucurbitacin B | HepG-2 (Liver) | 0.63 | [6] |
| Stattic | MDA-MB-231 (Breast) | 5.1 - 5.5 | [7] |
| Stattic | PC3 (Prostate) | 1.7 | [7] |
| Stattic | A549 (Lung) | 2.5 | [7] |
| Stattic | PANC-1 (Pancreatic) | 1-10 | [7] |
| Stattic | BxPc-3 (Pancreatic) | 1-10 | [7] |
| Ruxolitinib | Ba/F3 (Pro-B) | 0.13-0.14 | [8] |
Note: Data for Cucurbitacin B is included for contextual comparison due to the limited availability of diverse IC50 values for this compound.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Ruxolitinib and Delgocitinib Versus Systemic JAK Inhibitors: A Comparative Safety Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mauriciolema.webhost4life.com [mauriciolema.webhost4life.com]
- 6. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and safety of JAK inhibitors in the treatment of moderate-to-severe alopecia areata: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydroisocucurbitacin B and Other Cucurbitacins in Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Dihydroisocucurbitacin B and other prominent cucurbitacins.
This guide provides an objective comparison of the biological performance of this compound against other well-researched cucurbitacins, namely Cucurbitacin B, Cucurbitacin E, and Cucurbitacin I. The information presented is supported by experimental data from various studies, with a focus on their anticancer properties. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation.
Core Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway
Cucurbitacins are a class of tetracyclic triterpenoid (B12794562) compounds known for their potent cytotoxic and anticancer activities.[1] A primary mechanism underlying their therapeutic effect is the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[2] Constitutive activation of the JAK/STAT3 pathway is a major contributor to oncogenesis, promoting the expression of genes involved in cell proliferation, survival, and angiogenesis.[3][4]
This compound, along with other cucurbitacins, exerts its anticancer effects by inhibiting the phosphorylation of STAT3, which is a critical step for its activation.[4] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, thereby sensitizing cancer cells to apoptosis (programmed cell death).[4]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Dihydroisocucurbitacin B: A Promising Candidate Against Drug-Resistant Cancers
A Comparative Analysis of Efficacy and Mechanisms in Chemoresistant Models
For researchers, scientists, and drug development professionals grappling with the challenge of therapeutic resistance in oncology, the natural tetracyclic triterpenoid (B12794562) Dihydroisocucurbitacin B and its close analogue, Cucurbitacin B, are emerging as potent agents capable of overcoming resistance in various cancer models. This guide provides a comparative overview of their efficacy against established chemotherapy drugs, details the experimental protocols for assessment, and visualizes the key signaling pathways involved in their mechanism of action.
Quantitative Efficacy: A Head-to-Head Comparison
The in vitro cytotoxicity of this compound and its analogues has been evaluated against several drug-resistant cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a direct comparison with standard chemotherapeutic agents.
Table 1: Comparative Cytotoxicity in Paclitaxel-Resistant Ovarian Cancer
| Compound | A2780 (Paclitaxel-Sensitive) IC50 (µM) | A2780/Taxol (Paclitaxel-Resistant) IC50 (µM) |
| Cucurbitacin B (48h) | 0.25 | 0.35[1] |
| Paclitaxel (B517696) | - | - |
| Docetaxel | 0.11 ± 0.22 | >10[2] |
| Doxorubicin | 8.30 ± 2.50 | >100[2] |
| Cisplatin (B142131) | 42.52 ± 14.47 | 41.53 ± 7.48[2] |
| Gemcitabine | 18.19 ± 2.47 | 20.40 ± 3.16[2] |
Note: Data for A2780/Taxol cells indicates a significant resistance to Docetaxel and Doxorubicin, while Cucurbitacin B retains potent activity in both the sensitive and resistant cell lines, with similar IC50 values.[1][3]
Table 2: Comparative Cytotoxicity in Bladder Cancer
| Compound | MB49 Mouse Bladder Cancer Cells IC50 (µM) |
| Cucurbitacin B (48h) | 0.25[4] |
| Cisplatin (48h) | 20[4] |
Note: In the MB49 bladder cancer cell line, Cucurbitacin B demonstrates significantly higher potency than cisplatin.[4]
Table 3: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Bladder Cancer Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |
| Control | ~1800 |
| Cucurbitacin B (0.5 mg/kg) | ~1000 |
| Cisplatin (5 mg/kg) | ~1200 |
| Cucurbitacin B + Cisplatin | ~400 |
Note: The combination of Cucurbitacin B and Cisplatin resulted in a synergistic reduction in tumor growth in vivo.[4]
Overcoming Resistance: Key Mechanisms of Action
This compound and its analogues circumvent drug resistance through a multi-pronged approach, primarily by modulating key signaling pathways that are often dysregulated in resistant tumors.
One of the central mechanisms is the inhibition of the JAK/STAT and PI3K/Akt/mTOR signaling pathways.[4][5] These pathways are crucial for cell survival, proliferation, and resistance to apoptosis. By inhibiting the phosphorylation and activation of key proteins like STAT3 and Akt, Cucurbitacin B can restore the apoptotic sensitivity of cancer cells.[5]
Furthermore, in cisplatin-resistant gastric cancer cells, Cucurbitacin B has been shown to suppress the CIP2A/PP2A/mTORC1 signaling axis, leading to the induction of both apoptosis and autophagy.[6] Another critical mechanism in multidrug resistance is the overexpression of drug efflux pumps like P-glycoprotein (P-gp). Studies have shown that Cucurbitacin B can downregulate the expression of P-gp in paclitaxel-resistant ovarian cancer cells, thereby increasing the intracellular concentration of chemotherapeutic drugs.[1][3]
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A2780 and A2780/Taxol) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound, a comparator drug (e.g., paclitaxel), or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis after drug treatment using Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the test compound for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of FITC Annexin V and 5 µL of PI are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, P-gp, β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model of Drug-Resistant Cancer
This model is crucial for evaluating the in vivo efficacy of anticancer compounds.
-
Cell Implantation: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are subcutaneously or orthotopically injected with a suspension of drug-resistant cancer cells (e.g., 1 x 10⁶ A2780/Taxol cells).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The mice are treated with this compound, a standard chemotherapy agent, their combination, or a vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The body weight and general health of the mice are also monitored.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Conclusion
The data presented in this guide strongly suggest that this compound and its analogues hold significant promise as therapeutic agents for drug-resistant cancers. Their ability to retain potency in chemoresistant models, coupled with their multi-faceted mechanism of action that includes the inhibition of key survival pathways and the downregulation of drug efflux pumps, makes them compelling candidates for further preclinical and clinical investigation. The synergistic effects observed when combined with standard chemotherapies further highlight their potential to enhance the efficacy of existing treatment regimens and overcome therapeutic resistance.
References
- 1. scispace.com [scispace.com]
- 2. Inhibition of paclitaxel resistance and apoptosis induction by cucurbitacin B in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of paclitaxel resistance and apoptosis induction by cucurbitacin B in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B and cisplatin induce the cell death pathways in MB49 mouse bladder cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Dihydroisocucurbitacin B: Unraveling its In Vivo Anti-Cancer Mechanism and Comparative Analysis with Related Cucurbitacins
A comprehensive guide for researchers, scientists, and drug development professionals confirming the in vivo mechanism of action of dihydroisocucurbitacin B. This guide provides a comparative analysis with its close structural analogs, cucurbitacin B, E, and I, supported by experimental data, detailed protocols, and pathway visualizations.
This compound, a member of the cucurbitacin family of tetracyclic triterpenoids, has garnered significant interest for its potential anti-cancer properties. While direct in vivo studies on this compound are limited, extensive research on its close analog, cucurbitacin B, and other related cucurbitacins provides a strong foundation for understanding its mechanism of action. This guide synthesizes the available data to confirm the primary signaling pathways affected by these compounds in vivo, offering a comparative perspective for researchers in oncology and drug discovery.
The predominant mechanism of action for cucurbitacins in vivo is the potent inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[4][5] By inhibiting the phosphorylation of STAT3, cucurbitacins effectively block its translocation to the nucleus and subsequent transcription of target genes involved in tumorigenesis.[1][6]
Beyond the JAK/STAT3 pathway, cucurbitacins have been shown to modulate other critical signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[7][8] Their anti-cancer effects are also attributed to the induction of apoptosis (programmed cell death), cell cycle arrest, primarily at the G2/M phase, and in some cases, pyroptosis, an inflammatory form of cell death.[1][7][9]
Comparative Analysis of Cucurbitacins: In Vivo and In Vitro Data
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and its analogs. Due to the scarcity of in vivo data for this compound, relevant in vitro data is included to infer its potential efficacy.
| Compound | Cancer Model | Assay Type | Key Findings | Reference |
| This compound | Human Cervical Cancer (HeLa cells) | In Vitro Cytotoxicity (MTT Assay) | IC50: 40 µM | [10] |
| Cucurbitacin B | Human Multiple Myeloma (Xenograft) | In Vivo Tumor Growth Inhibition | 47% reduction in tumor weight | [9] |
| Human Breast Cancer (MDA-MB-231 Xenograft) | In Vivo Tumor Growth Inhibition | 55% reduction in tumor volume | [7] | |
| Human Colon Cancer (HCT116 Xenograft) | In Vivo Tumor Growth Inhibition | Significant reduction in tumor volume | [11] | |
| Cucurbitacin E | Human Gastric Cancer (Xenograft) | In Vivo Tumor Growth Inhibition | Significant synergistic effect with Doxorubicin | [12] |
| Human Melanoma (Xenograft) | In Vivo Tumor Growth Inhibition | Significant tumor growth inhibition | [13] | |
| Cucurbitacin I | Human Pancreatic Cancer (Xenograft) | In Vivo Tumor Growth Inhibition | Significant reduction in tumor volume and weight | [14] |
| Human Colon Cancer (HCT116 Xenograft) | In Vivo Tumor Growth Inhibition | Significant reduction in tumor volume | [11] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the primary signaling pathways targeted by cucurbitacins and a typical experimental workflow for in vivo studies.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the confirmation of the in vivo mechanism of action of cucurbitacins.
Animal Xenograft Model
This protocol describes a typical subcutaneous xenograft model used to evaluate the in vivo anti-tumor efficacy of cucurbitacins.[14]
-
Cell Culture: Human cancer cell lines (e.g., HCT116, BXPC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Five to six-week-old immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are used.[9][14]
-
Tumor Cell Implantation: 1-2 x 10^6 cancer cells, resuspended in a suitable medium (e.g., Matrigel), are injected subcutaneously into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Palpable tumors are allowed to develop. Tumor volume is measured regularly (e.g., every 3-4 days) using calipers and calculated using the formula: Volume = 0.5 × length × width².
-
Treatment: Once tumors reach a specified volume (e.g., 100-150 mm³), mice are randomized into control and treatment groups. The cucurbitacin compound (e.g., 1-2 mg/kg body weight) or vehicle control is administered, typically via intraperitoneal injection, on a predetermined schedule (e.g., daily or every three days) for a period of 21 to 30 days.[11][14]
-
Endpoint and Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, including immunohistochemistry and western blotting.
Western Blotting for STAT3 Phosphorylation
This protocol is for assessing the levels of total and phosphorylated STAT3 in tumor tissue lysates.[4][6]
-
Protein Extraction: Excised tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the protein is collected. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize the data, the membrane is stripped of the bound antibodies and re-probed with a primary antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin).[6]
Immunohistochemistry (IHC) for Proliferating Cell Nuclear Antigen (PCNA)
This protocol is for detecting the proliferation marker PCNA in tumor sections to assess the anti-proliferative effect of the treatment.[15][16]
-
Tissue Preparation: Excised tumors are fixed in 10% formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against PCNA (e.g., clone PC10) overnight at 4°C.[17]
-
Secondary Antibody and Detection: After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is developed using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.
-
Analysis: The percentage of PCNA-positive cells is quantified by examining multiple high-power fields under a microscope.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogrev.com [phcogrev.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 7. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jhpr.ir [jhpr.ir]
- 9. Cucurbitacin B exerts anti-cancer activities in human multiple myeloma cells in vitro and in vivo by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cucurbitacin E inhibits cellular proliferation and induces apoptosis in melanoma by suppressing HSDL2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of proliferating cell nuclear antigen (PCNA) protein expression by immunohistochemistry [bio-protocol.org]
- 16. biocare.net [biocare.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
validating the anti-inflammatory effects of dihydroisocucurbitacin B
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of dihydroisocucurbitacin B against other established anti-inflammatory agents. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated view of its efficacy through experimental data, detailed methodologies, and visual representations of its mechanism of action.
Introduction to this compound
This compound is a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family, which are known for their wide range of biological activities, including potent anti-inflammatory and anticancer effects.[1] Extracted from various plants, cucurbitacins have been a subject of interest for their therapeutic potential. This guide focuses on validating the anti-inflammatory effects of this compound by comparing its performance with other cucurbitacins and standard-of-care anti-inflammatory drugs.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its analogs compared to common anti-inflammatory drugs. It is important to note that the data presented is compiled from various studies, and experimental conditions may differ. Therefore, direct comparisons of absolute values should be interpreted with caution.
Table 1: Inhibition of Cyclooxygenase-2 (COX-2) Enzyme Activity
| Compound | Concentration | % Inhibition of COX-2 | Reference Compound | Concentration | % Inhibition of COX-2 |
| Cucurbitacin B | 100 µg/mL | 32% | Ibuprofen | 2.1 µg/mL | 53% |
| Cucurbitacin D | 100 µg/mL | 29% | Naproxen | 2.5 µg/mL | 79% |
| Cucurbitacin E | 100 µg/mL | 35% | Vioxx (Rofecoxib) | 1.67 µg/mL | 71% (COX-2 specific) |
| Cucurbitacin I | 100 µg/mL | 27% |
Data for Cucurbitacins B, D, E, and I are from a study on Cucurbita andreana extracts.[2] It is noteworthy that at the tested concentration, none of these cucurbitacins inhibited the COX-1 enzyme, suggesting a degree of selectivity for the pro-inflammatory COX-2 enzyme.[2]
Table 2: Inhibition of Pro-inflammatory Mediators and Pathways (IC50 Values)
| Compound | Target/Assay | Cell Line/Model | IC50 Value | Reference Compound | Target/Assay | Cell Line/Model | IC50 Value |
| This compound | T-lymphocyte proliferation | Human T-lymphocytes | 1.48 µM | Dexamethasone (B1670325) | NF-κB Activation | - | 2.93 nM |
| Cucurbitacin B | NF-κB Reporter Gene | HEK293 cells | ~67 nM | Indomethacin (B1671933) | PGE2 Release | Human Synovial Cells | 5.5 nM |
| Cucurbitacin E | TNF-α-induced NF-κB activation | Human Synoviocyte MH7A | Not specified |
Note: The IC50 values are from different studies and experimental systems, which limits direct comparison. This compound's effect on T-lymphocyte proliferation is a key indicator of its immunomodulatory and anti-inflammatory potential in cell-mediated inflammatory responses.[3] Cucurbitacin B demonstrates potent inhibition of the NF-κB pathway, a central regulator of inflammation.[4][5] Dexamethasone and Indomethacin are well-established anti-inflammatory drugs with very high potency, as indicated by their low nanomolar IC50 values for inhibiting NF-κB and PGE2 release, respectively.[3][6]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory effects of this compound are provided below.
In Vitro Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediators in RAW 264.7 Macrophages
This assay is widely used to assess the potential of compounds to inhibit the production of key inflammatory mediators.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a reference drug (e.g., dexamethasone). The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response. A vehicle control group (no treatment) and an LPS-only group are included.
-
Incubation: The plates are incubated for a specified period, typically 18-24 hours, to allow for the production and release of inflammatory mediators.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at 540 nm.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are measured using a specific ELISA kit.
-
-
Data Analysis: The concentration of each mediator is calculated from a standard curve. The percentage inhibition by the test compound is determined by comparing the levels in the treated wells to the LPS-only control wells. The IC50 value, the concentration of the compound that causes 50% inhibition, is then calculated.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.
-
Animals: Male Wistar rats or Swiss albino mice are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: Animals are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin, 5-10 mg/kg, p.o.), and treatment groups receiving different doses of this compound (e.g., 1, 5, 10 mg/kg, p.o.). The compounds are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the injected paw is measured at specific time intervals after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mechanism of Action: Signaling Pathways
This compound and other cucurbitacins exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; TNFR [label="TNFR", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IkB_NFkB [label="IκBα-NF-κB\n(Inactive)", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, COX-2, iNOS)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; DHCB [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label="binds"]; TNFa -> TNFR [label="binds"]; TLR4 -> IKK [label="activates"]; TNFR -> IKK [label="activates"]; IKK -> IkB_NFkB [label="phosphorylates IκBα"]; IkB_NFkB -> NFkB [label="releases"]; IkB_NFkB -> IkB [style=invis]; IkB -> IKK [label="degradation", style=dashed, arrowhead=none]; NFkB -> Nucleus [label="translocates"]; Nucleus -> Gene_Expression [label="activates"];
DHCB -> IKK [label="inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; } Caption: NF-κB signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="Culture RAW 264.7\nMacrophages", fillcolor="#4285F4", fontcolor="#FFFFFF"]; seeding [label="Seed Cells in\n96-well Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Pre-treat with\nthis compound\nor Controls", fillcolor="#FBBC05", fontcolor="#202124"]; stimulation [label="Stimulate with LPS\n(10-100 ng/mL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Incubate for\n18-24 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; supernatant [label="Collect Supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Measure Inflammatory\nMediators (NO, Cytokines,\nPGE2)", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(% Inhibition, IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cell_culture; cell_culture -> seeding; seeding -> treatment; treatment -> stimulation; stimulation -> incubation; incubation -> supernatant; supernatant -> analysis; analysis -> data_analysis; data_analysis -> end; } Caption: A generalized workflow for in vitro anti-inflammatory screening.
Conclusion
The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties. Its mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, positions it as a promising candidate for further investigation as a novel anti-inflammatory agent. While direct quantitative comparisons with standard drugs like dexamethasone and indomethacin are limited and require further research under standardized conditions, the existing data from studies on this compound and its close analogs demonstrate a clear potential to modulate key inflammatory processes. This guide provides a foundational overview for researchers to design and interpret future studies aimed at fully elucidating the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer and antiinflammatory activities of cucurbitacins from Cucurbita andreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroisocucurbitacin B: A Head-to-Head Comparison with Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally derived tetracyclic triterpenoid, dihydroisocucurbitacin B, with established standard chemotherapy agents. Drawing upon available preclinical data, this document outlines the cytotoxic efficacy, mechanisms of action, and relevant experimental methodologies to offer an objective resource for the cancer research community. While direct head-to-head studies are limited, this guide synthesizes data from multiple sources to provide a comparative overview.
Executive Summary
This compound, a derivative of cucurbitacin B, has demonstrated significant anticancer properties in various preclinical studies. Its mechanism of action primarily involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways. Standard chemotherapy agents, such as doxorubicin, cisplatin, and paclitaxel, remain the cornerstone of cancer treatment, exerting their cytotoxic effects through mechanisms like DNA damage and microtubule disruption. This guide presents a comparative analysis of their in vitro cytotoxicity and a detailed look at their underlying molecular mechanisms.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, cucurbitacin B, and standard chemotherapy drugs in various cancer cell lines. It is crucial to note that these values are collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound and Cucurbitacin B in Human Cancer Cell Lines
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 23,24-Dihydrocucurbitacin B | HeLa | Cervical Cancer | 40 | [1] |
| 23,24-Dihydrocucurbitacin B | C33A | Cervical Cancer | ~50 | [1] |
| 23,24-Dihydrocucurbitacin B | SiHa | Cervical Cancer | ~60 | [1] |
| Cucurbitacin B | MCF-7 | Breast Cancer | 12.0 | [2] |
| Cucurbitacin B | A549 | Lung Cancer | 0.108 | [3] |
| Cucurbitacin B | HeLa | Cervical Cancer | 0.389 | [3] |
| Cucurbitacin B | SK-OV-3 | Ovarian Cancer | 1.2 | [3] |
| Cucurbitacin B | A2780 | Ovarian Cancer | 0.48 (24h), 0.25 (48h), 0.21 (72h) | |
| Cucurbitacin B | A2780/Taxol (paclitaxel-resistant) | Ovarian Cancer | Nearly identical to A2780 | |
| Cucurbitacin B | MDA-MB-231 | Breast Cancer | 3.68 | [4] |
| Cucurbitacin B | SK-BR-3 | Breast Cancer | 1.9 | [4] |
| Cucurbitacin B | SRB1, SRB12, SCC13, COLO16 | Cutaneous Squamous Cell Carcinoma | 0.4 - 10 | [5] |
Table 2: IC50 Values of Standard Chemotherapy Drugs in Human Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Doxorubicin | MCF-7 | Breast Cancer | 8.3 | [6] |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 6.6 | [6] |
| Doxorubicin | HeLa | Cervical Cancer | 2.9 | [7] |
| Doxorubicin | A549 | Lung Cancer | >20 | [7] |
| Doxorubicin | HepG2 | Liver Cancer | 12.2 | [7] |
| Cisplatin | HeLa | Cervical Cancer | Varies widely (meta-analysis) | [8] |
| Cisplatin | MCF-7 | Breast Cancer | Varies widely (meta-analysis) | [8] |
| Cisplatin | HepG2 | Liver Cancer | Varies widely (meta-analysis) | [8] |
| Cisplatin | 5637 | Bladder Cancer | 1.1 (48h), 3.95 (72h) | [9] |
| Cisplatin | HT-1376 | Bladder Cancer | 2.75 (48h), 7 (72h) | [9] |
| Paclitaxel | MCF-7 | Breast Cancer | 3.5 | [4] |
| Paclitaxel | MDA-MB-231 | Breast Cancer | 0.3 | [4] |
| Paclitaxel | SK-BR-3 | Breast Cancer | 4 | [4] |
| Paclitaxel | BT-474 | Breast Cancer | 0.019 | [4] |
| Paclitaxel | NSCLC Cell Lines (median) | Non-Small Cell Lung Cancer | 9.4 (24h), 0.027 (120h) | [10] |
| Paclitaxel | SCLC Cell Lines (median) | Small Cell Lung Cancer | 25 (24h), 5.0 (120h) | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and standard chemotherapy are provided below.
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or standard chemotherapy drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound or the standard chemotherapy drug for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]
Protocol 2: Annexin V/Propidium (B1200493) Iodide Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[14][15] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[15]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method utilizes propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[16]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.[16]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and standard chemotherapy, as well as a typical experimental workflow for their comparison.
References
- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Unmasking the Cellular Accomplices of Dihydroisocucurbitacin B: A Comparative Guide to Chemical Proteomics Strategies
For researchers, scientists, and drug development professionals, identifying the precise protein targets of a bioactive compound like dihydroisocucurbitacin B is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comprehensive comparison of chemical proteomics methodologies for elucidating the protein targets of this compound, complete with experimental protocols and supporting data to aid in the selection of the most suitable approach.
While direct chemical proteomics studies on this compound are limited, research on the closely related and structurally similar compound, cucurbitacin B, provides valuable insights into its likely protein targets and the methodologies to identify them. It is a reasonable starting assumption that both compounds share a similar target profile due to their structural similarities. This guide will therefore leverage data and protocols from studies on cucurbitacin B to illustrate the application and comparison of different chemical proteomics techniques.
Comparing the Arsenal: Chemical Proteomics Techniques for Target Identification
The identification of protein-small molecule interactions is paramount in chemical biology and drug discovery. Chemical proteomics offers a powerful suite of tools to achieve this. Three prominent methods, Affinity-Based Protein Profiling (AfBP), Activity-Based Protein Profiling (ABPP), and Cellular Thermal Shift Assay (CETSA), each provide a unique lens through which to view the interactome of a bioactive compound.
| Feature | Affinity-Based Protein Profiling (AfBP) | Activity-Based Protein Profiling (ABPP) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Immobilized compound captures interacting proteins. | Covalent probes react with active sites of enzymes. | Ligand binding alters protein thermal stability. |
| Compound Modification | Required (immobilization via a linker). | Required (incorporation of a reactive group and a reporter tag). | Not required. |
| Advantages | Broadly applicable to various protein classes. Can identify both direct and indirect binders. | Provides information on the functional state of enzymes. High specificity for enzyme active sites. | Label-free approach, preserving the native state of the compound. Can be performed in intact cells and tissues. |
| Disadvantages | Potential for steric hindrance from the linker or matrix. May identify non-specific binders. | Limited to enzymes with reactive catalytic residues. Probe synthesis can be challenging. | May not detect interactions that do not induce a significant thermal shift. Requires specialized equipment for high-throughput screening. |
| Typical Output | List of pulled-down proteins identified by mass spectrometry. | Identification and quantification of labeled proteins, often with site-of-modification information. | Thermal melt curves and calculated thermal shifts (ΔTm) for identified proteins. |
In Detail: Experimental Protocols
To provide a practical understanding of these techniques, the following sections outline generalized protocols for each method, adapted from established procedures for natural product target identification.
Affinity-Based Protein Profiling (AfBP)
This method relies on the immobilization of the small molecule of interest to a solid support to "fish" for its binding partners in a cell lysate.
1. Probe Preparation:
-
Synthesize a derivative of this compound containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached to a position on the molecule that is not critical for its biological activity.
2. Cell Lysis and Incubation:
-
Prepare a cell lysate from the desired cell line or tissue.
-
Incubate the lysate with the this compound-conjugated beads and control beads (without the compound) for a defined period at 4°C with gentle rotation.
3. Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent like SDS-PAGE loading buffer.
4. Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.
-
Excise protein bands of interest and identify them using mass spectrometry (LC-MS/MS).
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of specific enzyme families, allowing for their identification and activity profiling.
1. Probe Design and Synthesis:
-
Synthesize an activity-based probe derived from this compound. This probe will typically contain a reactive group (e.g., a fluorophosphonate or an epoxide) that targets a specific class of enzymes and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment.[1]
2. Cell Treatment and Lysis:
-
Treat living cells with the this compound-based probe.
-
Lyse the cells and prepare the proteome for analysis.
3. Labeling and Enrichment:
-
For biotin-tagged probes, enrich the labeled proteins using streptavidin affinity chromatography.
-
For fluorescently-tagged probes, visualize the labeled proteins directly by in-gel fluorescence scanning.
4. Protein Identification:
-
Digest the enriched proteins and identify them by quantitative mass spectrometry. This will provide a list of enzymes that are targeted by the probe.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that measures the change in thermal stability of a protein upon ligand binding, without the need for compound modification.[3]
1. Cell Treatment:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
2. Thermal Challenge:
-
Aliquot the treated samples and heat them to a range of different temperatures.
3. Protein Extraction and Quantification:
-
Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble protein at each temperature using methods like Western blotting for specific target validation or mass spectrometry for proteome-wide analysis.[3][4]
4. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of this compound indicates a stabilizing interaction with the target protein.
Visualizing the Molecular Aftermath: Signaling Pathways
The identification of protein targets is the first step; understanding their role in cellular signaling is the next. Cucurbitacins are known to modulate several key signaling pathways implicated in cancer and inflammation.
Experimental Workflow for Target Identification
Caption: Workflow for identifying protein targets of this compound.
JAK/STAT Signaling Pathway
Cucurbitacins are well-documented inhibitors of the JAK/STAT signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[5][6]
Caption: Inhibition of the JAK/STAT pathway by this compound.
Hippo-YAP Signaling Pathway
The Hippo pathway is another important signaling cascade involved in regulating organ size and cell proliferation, and it is often dysregulated in cancer. Some studies suggest that cucurbitacins can modulate this pathway.[7][8] It is important to note that a key publication in this area has been retracted, so further validation is required.[9][10]
Caption: Putative modulation of the Hippo-YAP pathway by this compound.
Conclusion
The selection of a chemical proteomics strategy to identify the protein targets of this compound will depend on the specific research question and available resources. AfBP offers a broad screen for interacting proteins, ABPP provides functional insights into enzyme targets, and CETSA offers a label-free approach to confirm direct target engagement in a cellular context. By carefully considering the strengths and weaknesses of each method and utilizing the provided protocols as a guide, researchers can effectively unravel the molecular mechanisms of this promising natural product. The subsequent validation of these targets and their roles in signaling pathways will be crucial for the future development of this compound as a therapeutic agent.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitacin B inhibits Th17 cell differentiation via the suppression of the JAK/STAT pathway and alleviates collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Retracted: Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dihydroisocucurbitacin B: A Comparative Analysis of its Anticancer Activity Across Diverse Cell Lines
For Immediate Release
Dihydroisocucurbitacin B, a natural triterpenoid (B12794562) compound, has demonstrated significant anticancer properties in a variety of preclinical studies. This guide provides a comprehensive comparison of its activity across different cancer cell lines, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this promising therapeutic agent.
Potency Across a Spectrum of Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. This compound has been shown to inhibit the growth of a wide range of cancer cell lines at varying concentrations. The table below summarizes the IC50 values of this compound and the closely related Cucurbitacin B in several cancer cell lines. It is important to note that in much of the scientific literature, the terms "Cucurbitacin B" and "this compound" are used interchangeably; therefore, data for both are presented here for a comprehensive overview.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 23,24-dihydrocucurbitacin B | 40-60 | [1] |
| C4-1 | Cervical Cancer | 23,24-dihydrocucurbitacin B | 40 | |
| fR-2 (normal) | Epithelial | 23,24-dihydrocucurbitacin B | 125 | [1] |
| HCerEpiC (normal) | Epithelial | 23,24-dihydrocucurbitacin B | 125 | [1] |
| SW620 | Colorectal Cancer | Cucurbitacin B | Low micromolar | [2] |
| HT29 | Colorectal Cancer | Cucurbitacin B | Low micromolar | [2] |
| Panc-1 | Pancreatic Cancer | Cucurbitacin B | 0.1 | [3][4] |
| MiaPaCa-2 | Pancreatic Cancer | Cucurbitacin B | 0.1 | [3][4] |
| A549 | Lung Cancer | Cucurbitacin B | Not specified | [5] |
| H358 | Lung Cancer | Cucurbitacin B | Not specified | [5] |
| U-2 OS | Osteosarcoma | Cucurbitacin B | 20-100 | |
| PC-3 | Prostate Cancer | Cucurbitacin B | Not specified | |
| MCF-7 | Breast Cancer | Cucurbitacin B | Not specified | |
| MDA-MB-231 | Breast Cancer | Cucurbitacin B | Not specified |
Unraveling the Mechanisms of Action: Key Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell growth, proliferation, and survival. The primary pathways identified are the PI3K/Akt/mTOR, JAK/STAT, and Hippo-YAP pathways.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability. Western blot analyses have revealed that treatment with this compound results in a significant decrease in the phosphorylation of key proteins in this cascade, including PI3K, Akt, and mTOR.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
The JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway plays a critical role in cytokine-mediated cell survival and proliferation. This compound has been demonstrated to inhibit this pathway by reducing the phosphorylation of key components like JAK2, STAT3, and STAT5.[3][4] This inhibition disrupts downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits the JAK/STAT signaling pathway.
The Hippo-YAP Signaling Pathway
The Hippo-YAP pathway is a key regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer development. This compound has been shown to activate the Hippo pathway by upregulating the expression of LATS1.[2][6] This leads to the phosphorylation and subsequent suppression of the transcriptional co-activator YAP and its downstream targets, c-Myc and Cyr61, thereby inhibiting cancer cell proliferation and invasion.[2][7]
Caption: this compound modulates the Hippo-YAP signaling pathway.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20, 40, 80 µM) for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to analyze their expression levels.
Protocol:
-
Protein Extraction: Treat cells with this compound at the desired concentrations and duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies are typically used:
-
PI3K/Akt/mTOR Pathway: anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR.
-
JAK/STAT Pathway: anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-STAT5, anti-STAT5.
-
Hippo-YAP Pathway: anti-LATS1, anti-YAP, anti-c-Myc, anti-Cyr61.
-
Loading Control: anti-β-actin or anti-GAPDH.
-
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer activity of a compound like this compound.
Caption: A typical experimental workflow for in vitro evaluation.
This guide provides a comparative overview of the anticancer activity of this compound. The presented data and protocols are intended to serve as a valuable resource for the scientific community to facilitate further research and development of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B targets STAT3 to induce ferroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Therapeutic Potential of Dihydroisocucurbitacin B and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of dihydroisocucurbitacin B and the well-established chemotherapeutic agent, paclitaxel (B517696). The information presented herein is based on available experimental data to assist researchers and professionals in drug development in evaluating their respective efficacies and mechanisms of action.
Introduction
This compound is a naturally occurring tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family.[1] These compounds, isolated from various plants, have demonstrated a range of biological activities, including anti-inflammatory and anticancer properties.[2] Paclitaxel, a complex diterpene isolated from the bark of the Pacific yew tree, is a widely used and potent chemotherapeutic agent for various cancers, including ovarian, breast, and non-small cell lung cancer.[3][4] This guide delves into a comparative analysis of their cytotoxic effects, underlying molecular mechanisms, and effects on key signaling pathways.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel against various cancer cell lines as reported in the literature. It is important to note that these values are compiled from different studies and direct, head-to-head comparative experiments under identical conditions are limited. Variations in experimental methodologies, such as drug exposure times, can influence the observed IC50 values.
Table 1: IC50 Values of this compound and Related Cucurbitacins in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| 23,24-dihydrocucurbitacin B | HeLa | Cervical Cancer | 40 | Not Specified | [5] |
| 23,24-dihydrocucurbitacin B | C4-1 | Cervical Cancer | 40 | Not Specified | [5] |
| Cucurbitacin B | A2780 | Ovarian Cancer | 0.48 | 24 h | [6] |
| Cucurbitacin B | A2780 | Ovarian Cancer | 0.25 | 48 h | [6] |
| Cucurbitacin B | A2780 | Ovarian Cancer | 0.21 | 72 h | [6] |
| Cucurbitacin B | A2780/Taxol (Paclitaxel-Resistant) | Ovarian Cancer | ~0.48 | 24 h | [6][7] |
| Cucurbitacin B | A2780/Taxol (Paclitaxel-Resistant) | Ovarian Cancer | ~0.25 | 48 h | [6][7] |
| Cucurbitacin B | A2780/Taxol (Paclitaxel-Resistant) | Ovarian Cancer | ~0.21 | 72 h | [6][7] |
| Cucurbitacin B | MDA-MB-231 | Breast Cancer | 10⁻⁸ - 10⁻⁷ M | Not Specified | [8] |
Table 2: IC50 Values of Paclitaxel in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| Various Human Tumor Cell Lines | Various | 2.5 - 7.5 nM | 24 h | [9] |
| NSCLC Cell Lines (median) | Non-Small Cell Lung Cancer | 9.4 µM | 24 h | [10] |
| NSCLC Cell Lines (median) | Non-Small Cell Lung Cancer | 0.027 µM | 120 h | [10] |
| SCLC Cell Lines (median) | Small Cell Lung Cancer | 25 µM | 24 h | [10] |
| SCLC Cell Lines (median) | Small Cell Lung Cancer | 5.0 µM | 120 h | [10] |
| SK-BR-3 | Breast Cancer (HER2+) | Not specified, graphical data | 72 h | [11] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Not specified, graphical data | 72 h | [11] |
| T-47D | Breast Cancer (Luminal A) | Not specified, graphical data | 72 h | [11] |
| MCF-7 | Breast Cancer | 3.5 µM | Not Specified | [12] |
| MDA-MB-231 | Breast Cancer | 0.3 µM | Not Specified | [12] |
| SKBR3 | Breast Cancer | 4 µM | Not Specified | [12] |
| BT-474 | Breast Cancer | 19 nM | Not Specified | [12] |
Mechanisms of Action and Signaling Pathways
Both this compound and paclitaxel exert their anticancer effects by inducing cell cycle arrest and apoptosis, albeit through different primary molecular targets.
This compound
This compound and other cucurbitacins have been shown to induce apoptosis and cause cell cycle arrest at the G2/M checkpoint.[5] A key mechanism of action involves the inhibition of the JAK/STAT signaling pathway, particularly STAT3, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation and survival.[2] Furthermore, studies have indicated that this compound can modulate the mTOR/PI3K/Akt signaling pathway, leading to decreased expression of key proteins in this cascade.[5]
Caption: this compound signaling pathway.
Paclitaxel
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cytoskeleton.[3][12] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and prevents depolymerization, leading to the formation of stable, non-functional microtubule bundles.[10][12] This disruption of microtubule dynamics interferes with mitotic spindle formation, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[3][13] Paclitaxel has also been shown to modulate several signal transduction pathways, including the PI3K/AKT and MAPK pathways.[14]
Caption: Paclitaxel's mechanism of action and signaling.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and paclitaxel.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.
-
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)
-
Principle: This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), a fluorescent dye that intercalates with DNA.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity.
-
Data Analysis: The data is analyzed to generate a histogram representing the distribution of cells in the different cell cycle phases.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Procedure:
-
Cell Treatment: Cells are treated with the compound to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing FITC-conjugated Annexin V and propidium iodide.
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate cell populations based on their fluorescence signals.[15]
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the expression and phosphorylation status of proteins in signaling pathways like PI3K/AKT/mTOR and MAPK.
-
Procedure:
-
Cell Lysis: Treated and untreated cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Comparative Summary and Future Directions
Both this compound and paclitaxel demonstrate significant potential as anticancer agents by inducing cell cycle arrest and apoptosis. Paclitaxel is a well-established drug with a clear mechanism of action centered on microtubule stabilization.[3] this compound, on the other hand, appears to target key signaling pathways such as JAK/STAT and PI3K/Akt, which are critical for tumor cell survival and proliferation.[2][5]
Notably, cucurbitacin B has shown efficacy in paclitaxel-resistant ovarian cancer cell lines, suggesting a potential role in overcoming certain forms of drug resistance.[6][7] Furthermore, in vivo studies with a cucurbitacin B derivative have demonstrated synergistic effects when combined with paclitaxel in a human lung cancer xenograft model, indicating a potential for combination therapies.
However, a direct and comprehensive comparison of the in vitro and in vivo efficacy of this compound and paclitaxel across a broad range of cancer types is still needed. Future research should focus on head-to-head comparative studies to elucidate their relative potency and therapeutic windows. Further investigation into the detailed molecular mechanisms of this compound and its potential for combination therapy with existing chemotherapeutic agents like paclitaxel is warranted to fully realize its therapeutic potential in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of paclitaxel resistance and apoptosis induction by cucurbitacin B in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroisocucurbitacin B: A Comparative Analysis of its Selective Cytotoxicity Towards Cancer Cells
For Immediate Release
A comprehensive review of existing experimental data reveals that dihydroisocucurbitacin B (DHICB), a natural tetracyclic triterpenoid (B12794562) compound, exhibits significant selective cytotoxicity against cancer cells while demonstrating considerably lower toxicity towards healthy, non-malignant cells. This selective action positions DHICB as a promising candidate for further investigation in the development of targeted cancer therapies.
The preferential targeting of cancer cells by DHICB is attributed to its modulation of key signaling pathways that are frequently dysregulated in cancer, leading to the induction of apoptosis and cell cycle arrest.
Quantitative Analysis of Cytotoxicity
The selectivity of this compound is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) in various cancer cell lines against that in normal cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cell Type | Compound | IC50 (µM) | Selectivity Index (SI) |
| HeLa | Human Cervical Cancer | This compound | 40 - 60 | 2.1 - 3.1 |
| fR-2 | Normal Epithelial Cells | This compound | 125 | - |
| HCerEpiC | Normal Cervical Epithelial Cells | This compound | 125 | - |
| PC-3 | Human Prostate Cancer | Cucurbitacin B | ~0.3 | >1 (Insensitive) |
| LNCaP | Human Prostate Cancer | Cucurbitacin B | ~0.3 | >1 (Insensitive) |
| PrEC | Normal Human Prostate Epithelial Cells | Cucurbitacin B | Insensitive | - |
| SKBR-3 | Human Breast Cancer (ER-negative) | Cucurbitacin B | More Sensitive | - |
| HBL-100 | Non-malignant Breast Epithelial-like Cells | Cucurbitacin B | Less Sensitive | - |
Note: Data for Cucurbitacin B, a closely related compound, is included to provide a broader context of the potential selectivity of this class of molecules. The selectivity index is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line.
The data clearly indicates that DHICB is significantly more potent against cervical cancer cells than normal epithelial cells.[1] Similarly, the related compound cucurbitacin B shows high potency against prostate cancer cells while normal prostate epithelial cells are insensitive.[1][2]
Mechanism of Selective Action
The selective cytotoxicity of this compound in cancer cells is primarily mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] This is achieved by targeting signaling pathways that are crucial for cancer cell survival and proliferation, most notably the PI3K/Akt/mTOR pathway.[1]
Cancer cells often exhibit an overactivation of the PI3K/Akt/mTOR pathway, which promotes cell growth, proliferation, and survival. DHICB has been shown to significantly decrease the expression of key proteins in this cascade, thereby inhibiting the uncontrolled growth of cancer cells.[1] The dependence of many cancer types on this pathway for survival could be a key determinant of the selective action of DHICB.
Furthermore, DHICB induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential.[1]
Caption: Mechanism of this compound Action in Cancer Cells.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the selectivity and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of DHICB on both cancer and normal cells and to calculate the IC50 values.
Caption: Experimental Workflow for the MTT Assay.
Protocol Details:
-
Cell Seeding: Cells are seeded at a density of 1x10^6 cells/well in 96-well plates and incubated for 12 hours.[1]
-
Treatment: The cells are then treated with a range of concentrations of this compound (typically from 0 to 200 µM) for 24 hours.[1]
-
MTT Addition: Following treatment, 20 µl of MTT solution (2.5 mg/ml) is added to each well.[1]
-
Incubation and Solubilization: After a further incubation period, the medium is removed, and 500 µl of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[1]
-
Data Acquisition: The absorbance is measured using a microplate reader to determine cell viability.
Western Blot Analysis
This technique is employed to detect and quantify the expression levels of specific proteins involved in the PI3K/Akt/mTOR signaling pathway.
Protocol Outline:
-
Protein Extraction: Cancer cells are treated with DHICB, and total protein is extracted from the cell lysates.
-
Protein Quantification: The concentration of the extracted protein is determined to ensure equal loading for each sample.
-
Gel Electrophoresis: Proteins are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR) and then with a secondary antibody conjugated to a detection enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and quantified.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is utilized to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) following treatment with DHICB.
Protocol Outline:
-
Cell Treatment: Cancer cells are treated with various concentrations of DHICB for a specified time.
-
Cell Fixation: Cells are harvested and fixed, typically with cold ethanol, to preserve their cellular state.
-
DNA Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).
-
Flow Cytometric Analysis: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the determination of the percentage of cells in each phase of the cell cycle.
References
A Comparative Analysis of the Anticancer Activities of Cucurbitacin IIa and Cucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of two potent tetracyclic triterpenoids, Cucurbitacin IIa and Cucurbitacin B. The following sections detail their cytotoxic effects, mechanisms of action through various signaling pathways, and the experimental protocols utilized for their evaluation, supported by experimental data.
Comparative Cytotoxicity
Cucurbitacin IIa and Cucurbitacin B have demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below to highlight their comparative potency.
| Cell Line | Cancer Type | Cucurbitacin IIa (µM) | Cucurbitacin B (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.108 | - | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | ~100 µg/ml (resulted in 63.9% cell death) | - | [2] |
| HepG2 | Liver Cancer | 31.5 | - | [3] |
| Hep3B | Liver Cancer | 28.1 | - | [3] |
| SKOV3 | Ovarian Cancer | 1.2 ± 0.01 | - | [1] |
| HT29 | Colorectal Cancer | - | IC50 values reported for CRC cells | [4] |
| SW620 | Colorectal Cancer | - | IC50 values reported for CRC cells | [4] |
| PC-3 | Prostate Cancer | ~100 µg/ml (resulted in 52% cell death) | 5-25 (dose-dependent reduction in viability) | [2][5] |
| CWR22Rv-1 | Prostate Cancer | ~100 µg/ml (resulted in 43% cell death) | - | [2] |
| MDA-MB-231 | Breast Cancer | - | 10⁻⁸ - 10⁻⁷ M (ED50) | [6] |
| U-2 OS | Osteosarcoma | - | 20-100 (significant reduction in viability) | [7] |
| HeLa | Cervical Cancer | 0.389 | - | [1] |
Mechanisms of Action: A Tale of Different Pathways
While both cucurbitacins induce apoptosis and cell cycle arrest, they appear to modulate distinct signaling pathways to exert their anticancer effects.
Cucurbitacin IIa: Targeting EGFR and Survivin
Cucurbitacin IIa primarily demonstrates its anticancer activity by interfering with the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It acts as a tyrosine kinase inhibitor of EGFR, leading to the downregulation of downstream effectors in the MAPK pathway, such as MEK1 and ERK1.[8] This inhibition ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis.[8][9]
Interestingly, unlike many other cucurbitacins, Cucurbitacin IIa's induction of apoptosis is independent of the JAK2/STAT3 signaling pathway.[2] Instead, it has been shown to reduce the expression of survivin, an inhibitor of apoptosis protein (IAP), contributing to programmed cell death.[2][10][11]
Cucurbitacin B: A Multi-Targeted Approach
Cucurbitacin B exhibits a broader spectrum of activity, targeting multiple critical signaling pathways implicated in cancer progression. A primary and well-documented mechanism is the potent inhibition of the JAK/STAT pathway, particularly STAT3, which is constitutively activated in many cancers.[12][13] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins, thereby inducing apoptosis.[9][14]
Furthermore, Cucurbitacin B has been shown to modulate other key pathways including:
-
PI3K/Akt/mTOR: Inhibition of this pathway contributes to the induction of apoptosis and autophagy.[14][15]
-
MAPK Pathway: It can inactivate ERK1/2 and p38, affecting cell migration and invasion.[7][9][10]
-
Hippo-YAP Pathway: Cucurbitacin B upregulates LATS1, leading to the suppression of YAP expression and its downstream targets, which inhibits proliferation and promotes apoptosis in colorectal cancer cells.[4]
-
Cytoskeleton Disruption: It can disrupt microtubules and F-actin, leading to changes in cell morphology.[6]
Comparative Effects on Cell Cycle and Apoptosis
| Effect | Cucurbitacin IIa | Cucurbitacin B |
| Cell Cycle Arrest | G2/M phase[3][8] | G2/M phase or S phase[14][16] |
| Apoptosis Induction | Yes, via survivin inhibition and EGFR/MAPK pathway interference[2][8] | Yes, via inhibition of JAK/STAT, PI3K/Akt pathways and other mechanisms[5][9][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of Cucurbitacin IIa and Cucurbitacin B are provided below.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of Cucurbitacin IIa or Cucurbitacin B (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570-590 nm using a microplate spectrophotometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Cucurbitacin IIa or Cucurbitacin B for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[19]
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the centrifugation and washing steps twice.[19]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium (B1200493) Iodide (PI) solution.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer.[17]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA, allowing for the analysis of cell distribution in different phases of the cell cycle by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the processes described, the following diagrams were generated using Graphviz.
Caption: Cucurbitacin IIa inhibits the EGFR/MAPK pathway and survivin.
Caption: Cucurbitacin B inhibits the JAK/STAT and PI3K/Akt/mTOR pathways.
References
- 1. Synthesis of cucurbitacin IIa derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin IIa: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin IIa promotes the immunogenic cell death-inducing effect of doxorubicin and modulates immune microenvironment in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin IIa interferes with EGFR-MAPK signaling pathway leads to proliferation inhibition in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. phcogrev.com [phcogrev.com]
- 14. Recent Advances in the Application of Cucurbitacin B as an Anticancer Agent [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cucurbitacin B inhibits growth, arrests the cell cycle, and potentiates antiproliferative efficacy of cisplatin in cutaneous squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Molecular Targets with Affinity-Based Probes
For researchers, scientists, and drug development professionals, the precise identification and validation of molecular targets are paramount to advancing therapeutic interventions. Affinity-based probes have emerged as powerful tools in this endeavor, enabling the selective capture and identification of target proteins within complex biological systems. This guide provides a comprehensive comparison of key affinity-based methodologies, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate strategy for your research needs.
The fundamental principle of affinity-based target validation lies in the specific interaction between a small molecule probe and its protein target. This interaction is then leveraged to isolate and identify the target protein from a complex mixture, such as a cell lysate. The design of the affinity probe is critical and typically consists of a ligand that binds to the target, a linker, and a reporter tag (e.g., biotin) or a reactive group for covalent attachment.[1][2]
This guide will delve into three prominent affinity-based techniques: Small-Molecule Affinity Chromatography, Activity-Based Protein Profiling (ABPP), and Photo-Affinity Labeling (PAL). Each method offers unique advantages and is suited for different research contexts.
Comparative Analysis of Affinity-Based Probing Techniques
The selection of an appropriate target validation method depends on several factors, including the nature of the small molecule-protein interaction, the abundance of the target, and the desired experimental outcome. The following table summarizes the key characteristics of the three major affinity-based techniques.
| Feature | Small-Molecule Affinity Chromatography | Activity-Based Protein Profiling (ABPP) | Photo-Affinity Labeling (PAL) |
| Principle | Immobilized small molecule captures interacting proteins from a lysate.[3][4] | Covalent labeling of active enzyme families using probes with reactive warheads.[5][6][7] | Light-induced covalent crosslinking of a probe to its target, capturing both strong and weak interactions.[8][9][10] |
| Interaction Type | Non-covalent | Covalent (irreversible) | Covalent (light-induced) |
| Probe Design | Small molecule ligand immobilized on a solid support via a linker.[3] | Consists of a reactive group (warhead), a linker, and a reporter tag.[5][11] | Contains a photo-activatable group (e.g., diazirine, benzophenone), a ligand, and a reporter tag.[1][9] |
| Key Advantages | Relatively straightforward; provides concentration-response data.[3] | Profiles the functional state of enzymes; high selectivity for enzyme families.[5][6] | Captures weak and transient interactions; applicable in living cells.[8][9][10] |
| Key Limitations | May miss weak or transient interactions; potential for non-specific binding.[12][13] | Limited to enzyme classes with reactive catalytic residues; requires specific probe design for each family.[7][14] | Requires synthesis of photo-affinity probes; potential for non-specific labeling upon UV irradiation.[6][8] |
| Typical Workflow | Immobilization of ligand, incubation with lysate, washing, elution, and protein identification.[3] | Probe incubation with proteome, detection/enrichment of labeled proteins, and identification by mass spectrometry.[5] | Probe incubation, UV irradiation, cell lysis (if in vivo), enrichment of cross-linked proteins, and identification.[9][15] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful implementation of these techniques. Below are outlines for each of the discussed methods.
Small-Molecule Affinity Chromatography Protocol
This method, also known as a "pull-down" assay, is a cornerstone of target identification.[3][16]
1. Probe Immobilization:
-
A small molecule of interest is chemically modified with a linker arm and attached to a solid support matrix (e.g., agarose (B213101) or magnetic beads).[3]
2. Lysate Preparation:
-
Cells or tissues are lysed to release proteins into a solution. The lysis buffer should be optimized to maintain protein stability and native conformation.[17]
3. Incubation:
-
The cell lysate is incubated with the immobilized probe to allow for the binding of target proteins.[17][18]
4. Washing:
-
A series of washing steps are performed to remove non-specifically bound proteins. The stringency of the wash buffers is a critical parameter to optimize.[3][17]
5. Elution:
-
Specifically bound proteins are eluted from the matrix by changing the buffer conditions (e.g., pH, salt concentration) or by adding a competing ligand.[17][19]
6. Protein Identification:
-
The eluted proteins are typically separated by SDS-PAGE and identified using mass spectrometry.[3][18]
Activity-Based Protein Profiling (ABPP) Protocol
ABPP is a powerful chemoproteomic strategy for profiling the functional state of enzymes.[5][11]
1. Probe Design and Synthesis:
-
An activity-based probe is designed with a reactive group ("warhead") that covalently modifies the active site of a specific enzyme or enzyme family, a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore).[5][6][11]
2. Proteome Labeling:
-
The ABPP probe is incubated with a complex proteome (e.g., cell lysate, living cells, or even in vivo).[5] For in vivo applications, cell-permeable probes are required.[20]
3. Click Chemistry (for two-step labeling):
-
For probes with a bio-orthogonal handle (e.g., alkyne or azide), a reporter tag is attached via a click chemistry reaction after labeling.[5][21] This approach is often used for in vivo studies to overcome the poor cell permeability of bulky reporter tags.[5]
4. Enrichment of Labeled Proteins:
-
If a biotin tag is used, the labeled proteins are enriched using streptavidin-coated beads.[22]
5. Identification and Quantification:
-
The enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and the site of modification.[6][22] Quantitative proteomics strategies like SILAC or iTRAQ can be integrated to compare enzyme activities across different samples.[7][23]
Photo-Affinity Labeling (PAL) Protocol
PAL is a versatile technique for identifying direct binding partners of a small molecule, including those with weak or transient interactions.[8][9]
1. Probe Design and Synthesis:
-
A photo-affinity probe is synthesized by incorporating a photo-activatable moiety (e.g., a diazirine or benzophenone) and a reporter tag or a bio-orthogonal handle into the structure of the small molecule ligand.[1][9][24]
2. Labeling in Live Cells or Lysate:
-
The PAL probe is incubated with live cells or a cell lysate in the dark to allow it to bind to its target(s).[9][15]
3. UV Irradiation:
-
The sample is irradiated with UV light of a specific wavelength to activate the photoreactive group, which then forms a covalent bond with the nearest amino acid residue of the interacting protein.[9][15]
4. Lysis and Enrichment:
-
If labeling was performed in live cells, the cells are lysed. The covalently labeled proteins are then enriched, typically using streptavidin beads if the probe is biotinylated.[15][21]
5. Protein Identification:
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Conclusion
The validation of molecular targets is a critical and often challenging step in drug discovery and chemical biology. Affinity-based probes offer a powerful and versatile toolkit to address this challenge. Small-molecule affinity chromatography is a classic and effective method for stable interactions. Activity-based protein profiling provides a unique window into the functional state of enzymes, making it invaluable for studying enzyme activity and inhibitor selectivity. Photo-affinity labeling excels at capturing a broader range of interactions, including those that are weak or transient, and is readily applicable to living systems. By carefully considering the strengths and limitations of each approach, researchers can select the optimal strategy to confidently identify and validate the molecular targets of their bioactive compounds, thereby accelerating the path from discovery to clinical application.
References
- 1. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 2. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 12. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pull-down assays [sigmaaldrich.com]
- 17. Identification of novel DNA binding proteins using DNA affinity chromatography-pulldown - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA Affinity Purification: A Pulldown Assay for Identifying and Analyzing Proteins Binding to Nucleic Acids | Springer Nature Experiments [experiments.springernature.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. Cell permeable affinity- and activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
A Researcher's Guide to Identifying Direct Protein Targets of Small Molecules
A comparative overview of leading techniques to illuminate the molecular mechanisms of bioactive compounds, essential for advancing drug discovery and chemical biology.
In the intricate world of drug development and molecular biology, identifying the precise protein targets of small molecules is a critical step. This knowledge unlocks a deeper understanding of a compound's mechanism of action, potential off-target effects, and overall therapeutic potential. For researchers and scientists navigating this complex landscape, a variety of powerful techniques have emerged, each with its own set of strengths and limitations. This guide provides a comprehensive comparison of four prominent methods: Affinity Purification-Mass Spectrometry (AP-MS), Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA), and the Yeast Three-Hybrid (Y3H) system. We present a side-by-side analysis of their principles, experimental workflows, and performance, supported by detailed protocols and illustrative diagrams to aid in the selection of the most appropriate method for your research needs.
At a Glance: Comparing the Methods
To facilitate a clear understanding of the key differences between these techniques, the following table summarizes their core principles, advantages, and limitations.
| Feature | Affinity Purification-Mass Spectrometry (AP-MS) | Drug Affinity Responsive Target Stability (DARTS) | Cellular Thermal Shift Assay (CETSA) | Yeast Three-Hybrid (Y3H) System |
| Principle | Immobilized small molecule "bait" captures interacting "prey" proteins from a cellular lysate for identification by mass spectrometry.[1][2][3] | Ligand binding to a target protein increases its stability and resistance to protease digestion.[4][5] | Ligand binding stabilizes a target protein against heat-induced denaturation.[6][7][8] | A hybrid small molecule facilitates the interaction of two fusion proteins in yeast, activating a reporter gene.[9][10] |
| Requirement for Molecule Modification | Yes, the small molecule needs to be chemically modified for immobilization.[3][11] | No, the native small molecule is used.[4][5][12] | No, the native small molecule is used.[6][7] | Yes, a hybrid molecule linking the small molecule to another ligand is required.[10] |
| Physiological Relevance | Moderate; interactions are studied in cell lysates, but proteins are in a relatively native-like state. | Moderate; performed in cell lysates, which lack the intact cellular context.[13] | High; can be performed in intact cells and even tissues, providing a more physiologically relevant context.[6][7][13] | High; interactions are detected within a living cell (yeast).[9] |
| Quantitative Capability | Semi-quantitative; can be enhanced with techniques like SILAC.[3][14] | Semi-quantitative; provides dose-dependent protection profiles.[13] | Strong; allows for the generation of dose-response curves and determination of binding affinity (e.g., ITDRF).[7][13] | Primarily qualitative (interaction vs. no interaction), but can be made semi-quantitative by measuring reporter gene expression.[9] |
| Throughput | Low to moderate; can be scaled up but is generally labor-intensive. | Low to moderate; higher throughput can be achieved with mass spectrometry-based readouts (DARTS-MS).[13] | High; amenable to high-throughput screening formats (HT-CETSA).[13][15] | High; suitable for screening large libraries of proteins. |
| Suitability for Weak Interactions | Variable; may miss transient or weak interactions. | Good; can detect subtle conformational changes upon ligand binding.[13] | Variable; depends on the magnitude of the thermal shift induced by binding.[13] | Can be sensitive enough to detect weak interactions. |
In-Depth Methodologies and Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a classic and widely used technique that relies on the affinity between a small molecule and its protein target.[11] The small molecule is first immobilized on a solid support, such as beads, creating an "affinity matrix." This matrix is then incubated with a cell lysate, allowing the target protein(s) to bind to the immobilized molecule. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.[2][14]
-
Small Molecule Immobilization:
-
Synthesize a derivative of the small molecule with a linker arm suitable for covalent attachment to a solid support (e.g., agarose (B213101) or magnetic beads).
-
Couple the modified small molecule to the activated beads according to the manufacturer's protocol.
-
Wash the beads extensively to remove any unreacted small molecule.
-
-
Cell Lysate Preparation:
-
Culture and harvest cells of interest.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to maintain protein integrity.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Affinity Purification:
-
Incubate the prepared cell lysate with the small molecule-immobilized beads for a defined period at 4°C with gentle rotation.
-
Include a negative control, such as beads without the immobilized small molecule or beads with an inactive analog, to identify non-specific binders.
-
Wash the beads several times with lysis buffer to remove unbound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive ligand (excess free small molecule) or by changing the buffer conditions (e.g., pH, salt concentration).
-
Alternatively, perform on-bead digestion of the captured proteins with a protease like trypsin.
-
Separate the eluted proteins by SDS-PAGE, and excise the protein bands of interest for in-gel digestion, or directly analyze the eluate/digest by mass spectrometry.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired mass spectra against a protein database.
-
Compare the proteins identified from the experimental sample with the negative control to identify specific binders.
-
AP-MS Experimental Workflow.
Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability, making it more resistant to proteolysis.[4][5] This technique does not require modification of the small molecule, which is a significant advantage over AP-MS.[5][12]
-
Cell Lysate Preparation:
-
Prepare a cell lysate as described for AP-MS. Ensure the buffer is compatible with protease activity.
-
-
Small Molecule Incubation:
-
Divide the cell lysate into aliquots.
-
Treat one aliquot with the small molecule of interest (at various concentrations) and another with a vehicle control (e.g., DMSO).
-
Incubate the samples for a sufficient time to allow for binding.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each sample. The choice and concentration of the protease, as well as the digestion time, need to be optimized.[16]
-
Incubate the samples to allow for partial digestion of the proteome.
-
-
Stopping the Reaction and Sample Analysis:
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting if a specific target is being validated.
-
Look for protein bands that are more intense (less digested) in the small molecule-treated sample compared to the control.
-
-
Target Identification by Mass Spectrometry:
-
Excise the protected protein bands from the Coomassie-stained gel.
-
Perform in-gel digestion with trypsin.
-
Identify the protein using LC-MS/MS.
-
DARTS Experimental Workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that measures the thermal stability of proteins in their native cellular environment.[6][7] The principle is that ligand binding increases the thermal stability of a protein, resulting in a higher melting temperature.[6][8]
-
Cell Treatment:
-
Treat intact cells or cell lysates with the small molecule of interest or a vehicle control.
-
-
Heat Treatment:
-
Aliquot the treated samples and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Separation of Soluble Proteins:
-
Lyse the cells (if intact cells were used).
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Analysis:
-
Quantify the amount of the target protein in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
-
Data Analysis:
-
Compare the melting curves of the small molecule-treated and control samples. A shift in the melting curve to higher temperatures in the presence of the small molecule indicates target engagement.
-
For quantitative analysis, isothermal dose-response experiments can be performed where cells are treated with varying concentrations of the compound and heated at a single, fixed temperature.[7]
-
CETSA Experimental Workflow.
Yeast Three-Hybrid (Y3H) System
The Y3H system is a genetic method performed in living yeast cells to identify protein-small molecule interactions.[9] It is an extension of the well-known yeast two-hybrid system. In the Y3H system, a hybrid small molecule, consisting of the molecule of interest covalently linked to another molecule (e.g., methotrexate), acts as a bridge to bring together two fusion proteins: a DNA-binding domain (DBD) fused to a receptor for one part of the hybrid molecule, and a transcriptional activation domain (AD) fused to a potential target protein.[10] The resulting ternary complex activates the transcription of a reporter gene.
-
Construction of Plasmids and Yeast Strains:
-
Construct a "bait" plasmid expressing a fusion protein of the DBD and a known receptor for one part of the hybrid molecule.
-
Construct a "prey" plasmid library expressing a fusion of the AD and a library of cDNAs from the organism of interest.
-
Synthesize the hybrid small molecule.
-
Transform a suitable yeast reporter strain with the bait plasmid.
-
-
Yeast Three-Hybrid Screening:
-
Transform the bait-expressing yeast strain with the prey library.
-
Plate the transformed yeast on a selective medium containing the hybrid small molecule.
-
Only yeast cells expressing a prey protein that interacts with the small molecule part of the hybrid will grow, due to the activation of the reporter gene (e.g., HIS3, which allows growth on a histidine-deficient medium).
-
-
Identification and Validation of Positive Interactions:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts to identify the potential target proteins.
-
Validate the interactions through further biochemical or cellular assays.
-
Yeast Three-Hybrid System Principle.
Signaling Pathway Analysis: An Example with CETSA and the PARP7-STING Pathway
Understanding the signaling pathways affected by a small molecule is a crucial downstream application of target identification. For instance, CETSA can be used to confirm the engagement of a small molecule inhibitor with PARP7, a negative regulator of the STING (stimulator of interferon genes) pathway.[6] By inhibiting PARP7, the STING pathway can be activated, leading to an anti-tumor immune response.
References
- 1. Affinity Purification Protocol Starting with a Small Molecule as Bait | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification [escholarship.org]
- 13. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 14. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Safe Disposal of Dihydroisocucurbitacin B: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. Dihydroisocucurbitacin B, a member of the highly toxic cucurbitacin family of compounds, necessitates stringent disposal protocols to protect laboratory personnel and the environment.
This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, aligning with general hazardous waste regulations. Adherence to these guidelines is essential to mitigate risks associated with this potent compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to implement the following safety measures to minimize exposure and prepare for potential incidents:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (such as nitrile), and a lab coat.[1]
-
Designated Work Area: All handling of this compound and its waste should occur in a designated area, such as a chemical fume hood, to control potential spills or airborne particles.[1]
-
Spill Management: In the event of a spill, immediately secure the area.[1] Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[1] The contaminated absorbent material must then be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol details the systematic process for the collection, storage, and disposal of waste containing this compound.
-
Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks, and weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
It is imperative to segregate this waste from non-hazardous laboratory trash to prevent cross-contamination and ensure proper disposal.[1][2]
-
-
Waste Container Selection:
-
Utilize a dedicated, leak-proof, and chemically compatible waste container.[1][3][4] High-density polyethylene (B3416737) (HDPE) containers are a suitable option for solid and liquid waste.[1]
-
The container must have a secure, screw-on cap to prevent leaks or spills.[3] Containers with stoppers or parafilm are not acceptable.[3]
-
Do not fill liquid waste containers to more than 80% capacity to allow for expansion.[2]
-
-
Waste Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste".[4][5][6]
-
The label must clearly identify the contents, including the full chemical name "this compound" and its concentration.[2][5] Avoid using abbreviations or chemical formulas.[2][5]
-
Indicate the date when the waste was first added to the container.[5]
-
Include the name and contact information of the principal investigator or responsible person.[5]
-
-
Waste Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]
-
Ensure the container is kept closed except when adding waste.[3][4]
-
Store the waste in a secondary containment bin or tray to capture any potential leaks.[3]
-
Segregate the this compound waste from incompatible materials, such as strong acids, bases, and oxidizers.[2][6]
-
-
Disposal of "Empty" Containers:
-
Containers that have held this compound are not considered empty until they have been triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another appropriate organic solvent).[4][8]
-
The rinsate from each rinse must be collected and disposed of as hazardous waste.[4][9]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, provided all labels are removed or defaced.[8]
-
-
Arranging for Disposal:
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are not specific to this compound but apply to the total volume of hazardous waste stored in a Satellite Accumulation Area.
| Waste Category | Maximum Volume in SAA | Additional Information |
| Hazardous Waste | 55 gallons | This is the maximum volume of all hazardous waste that can be accumulated in an SAA.[9] |
| Acutely Hazardous Waste | 1 quart | Given the high toxicity of cucurbitacins, it is prudent to treat this compound as acutely hazardous and adhere to this lower limit.[1] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. acs.org [acs.org]
Personal protective equipment for handling dihydroisocucurbitacin B
Essential Safety and Handling Guide for Dihydroisocucurbitacin B
This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is presumed to be a highly potent and toxic compound. Based on data for Cucurbitacin B, the primary hazards include:
-
Acute Toxicity: Fatal if swallowed.[1][4][6][7] May be harmful by inhalation or skin absorption.[1]
-
Irritation: May cause eye, skin, and respiratory system irritation.[1]
-
Target Organs: The full toxicological properties have not been thoroughly investigated, but due to its cytotoxic nature, it should be considered a significant health hazard.[1]
Quantitative Hazard Data (for Cucurbitacin B)
| Metric | Value | Species | Route | Reference |
| LD50 | 1 mg/kg | Mouse | Intraperitoneal | [4] |
| LD50 | 1 mg/kg | Mouse | Subcutaneous | [4] |
| LD50 | 14 mg/kg | Mouse | Oral | [4] |
Operational Plan for Handling this compound
A systematic approach is crucial to minimize exposure risk. The following workflow outlines the key steps from receiving the compound to its final use in experiments.
Step-by-Step Guidance
1. Engineering Controls & Preparation:
-
Designated Area: All work with solid this compound and its concentrated solutions must be conducted in a certified chemical fume hood, a ventilated containment enclosure (e.g., powder-containment hood), or a glove box.
-
Ventilation: Ensure engineering controls are functioning correctly before beginning work.[1]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
2. Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is required. Change gloves immediately if contaminated.[1] |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn.[1] |
| Body Protection | A lab coat with tight cuffs. Consider a disposable gown for handling larger quantities.[1] |
| Respiratory | For handling the solid compound, a NIOSH-approved respirator with a particulate filter (N95/P100) is required.[1] |
3. Compound Handling:
-
Receiving and Storage: When receiving the compound, inspect the packaging for any signs of damage. Store the container tightly sealed, clearly labeled as "HIGHLY TOXIC," and in a secure, ventilated location as recommended by the supplier (e.g., -20°C).[2]
-
Weighing:
-
Weighing of the solid compound should be done within a containment balance enclosure or a glove box to prevent aerosolization.
-
Use anti-static tools and weigh paper.
-
Handle the compound gently to avoid creating dust.[1]
-
-
Dissolving and Diluting:
-
Prepare stock solutions directly within the chemical fume hood.
-
Add solvent to the vial containing the pre-weighed solid to avoid transferring the powder.
-
Ensure the container is securely capped before mixing.
-
4. Decontamination and Disposal Plan: Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired compound.
-
Contaminated PPE (gloves, gowns, etc.).
-
Contaminated labware (pipette tips, tubes, flasks, weigh paper).
-
Cleaning materials (wipes, absorbents).
-
-
Waste Containers:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: this compound, Highly Toxic".[6]
-
Keep the waste container closed when not in use.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment. A common procedure is to wipe down surfaces with a solvent that solubilizes the compound (e.g., ethanol, methanol), followed by a thorough cleaning with soap and water.
-
-
Final Disposal:
Emergency Response Plan
Immediate and correct response to an exposure or spill is vital.
Step-by-Step Emergency Procedures
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
In Case of Inhalation:
-
In Case of Ingestion:
-
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Avoid breathing in any dust or vapors.[1]
-
Wearing full PPE, cover the spill with an absorbent material for liquids or gently cover with a damp paper towel for solids to avoid raising dust.
-
Collect the contaminated material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Decontaminate the spill area thoroughly.
-
Report the incident to your supervisor and your institution's EHS office.
-
References
- 1. canbipharm.com [canbipharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 23,24-dihydroisocucurbitacin B | CAS:68354-21-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cucurbitacin B 6199-67-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. abmole.com [abmole.com]
- 9. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
